Vitravene
Descripción
Propiedades
Fórmula molecular |
C204H243N63Na20O114P20S20 |
|---|---|
Peso molecular |
7122 g/mol |
Nombre IUPAC |
icosasodium;1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C204H263N63O114P20S20.20Na/c1-80-44-253(195(291)237-169(80)270)145-31-98(119(349-145)62-328-387(306,407)367-97-30-144(252-22-16-137(210)226-194(252)290)348-118(97)61-327-400(319,420)380-109-42-157(266-78-219-162-167(266)230-187(214)235-182(162)283)361-131(109)74-340-398(317,418)378-107-40-154(262-53-89(10)178(279)246-204(262)300)357-127(107)70-336-395(314,415)375-104-37-151(259-50-86(7)175(276)243-201(259)297)355-125(104)68-334-396(315,416)376-105-38-152(260-51-87(8)176(277)244-202(260)298)358-128(105)71-337-401(320,421)381-110-43-158(267-79-220-163-168(267)231-188(215)236-183(163)284)359-129(110)72-338-388(307,408)368-93-26-140(248-18-12-133(206)222-190(248)286)343-113(93)56-322-383(302,403)362-91-24-155(341-111(91)54-268)264-76-217-160-165(264)228-185(212)233-180(160)281)369-389(308,409)323-58-115-94(27-141(345-115)249-19-13-134(207)223-191(249)287)364-384(303,404)329-63-120-101(34-148(350-120)256-47-83(4)172(273)240-198(256)294)372-392(311,412)332-66-123-99(32-146(353-123)254-45-81(2)170(271)238-196(254)292)370-390(309,410)324-59-116-95(28-142(346-116)250-20-14-135(208)224-192(250)288)365-385(304,405)330-64-121-102(35-149(351-121)257-48-84(5)173(274)241-199(257)295)373-393(312,413)333-67-124-100(33-147(354-124)255-46-82(3)171(272)239-197(255)293)371-391(310,411)325-60-117-96(29-143(347-117)251-21-15-136(209)225-193(251)289)366-386(305,406)331-65-122-103(36-150(352-122)258-49-85(6)174(275)242-200(258)296)374-394(313,414)335-69-126-106(39-153(356-126)261-52-88(9)177(278)245-203(261)299)377-397(316,417)339-73-130-108(41-156(360-130)265-77-218-161-166(265)229-186(213)234-181(161)282)379-399(318,419)326-57-114-92(25-139(344-114)247-17-11-132(205)221-189(247)285)363-382(301,402)321-55-112-90(269)23-138(342-112)263-75-216-159-164(263)227-184(211)232-179(159)280;;;;;;;;;;;;;;;;;;;;/h11-22,44-53,75-79,90-131,138-158,268-269H,23-43,54-74H2,1-10H3,(H,301,402)(H,302,403)(H,303,404)(H,304,405)(H,305,406)(H,306,407)(H,307,408)(H,308,409)(H,309,410)(H,310,411)(H,311,412)(H,312,413)(H,313,414)(H,314,415)(H,315,416)(H,316,417)(H,317,418)(H,318,419)(H,319,420)(H,320,421)(H2,205,221,285)(H2,206,222,286)(H2,207,223,287)(H2,208,224,288)(H2,209,225,289)(H2,210,226,290)(H,237,270,291)(H,238,271,292)(H,239,272,293)(H,240,273,294)(H,241,274,295)(H,242,275,296)(H,243,276,297)(H,244,277,298)(H,245,278,299)(H,246,279,300)(H3,211,227,232,280)(H3,212,228,233,281)(H3,213,229,234,282)(H3,214,230,235,283)(H3,215,231,236,284);;;;;;;;;;;;;;;;;;;;/q;20*+1/p-20/t90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,153+,154+,155+,156+,157+,158+,382?,383?,384?,385?,386?,387?,388?,389?,390?,391?,392?,393?,394?,395?,396?,397?,398?,399?,400?,401?;;;;;;;;;;;;;;;;;;;;/m0..................../s1 |
Clave InChI |
DLKYYJFLRUUGHJ-SSJCJZGYSA-A |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)([O-])O[C@H]3C[C@@H](O[C@@H]3COP(=S)([O-])O[C@H]4C[C@@H](O[C@@H]4COP(=S)([O-])O[C@H]5C[C@@H](O[C@@H]5COP(=S)([O-])O[C@H]6C[C@@H](O[C@@H]6COP(=S)([O-])O[C@H]7C[C@@H](O[C@@H]7COP(=S)([O-])O[C@H]8C[C@@H](O[C@@H]8COP(=S)([O-])O[C@H]9C[C@@H](O[C@@H]9COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6CC(OC6COP(=S)([O-])OC7CC(OC7COP(=S)([O-])OC8CC(OC8COP(=S)([O-])OC9CC(OC9COP(=S)([O-])OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Foundational & Exploratory
Fomivirsen: A Technical Guide to the First FDA-Approved Antisense Oligonucleotide Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomivirsen, marketed under the trade name Vitravene, holds a significant place in the history of nucleic acid therapeutics as the first antisense oligonucleotide (ASO) to receive approval from the U.S. Food and Drug Administration (FDA) in 1998.[1] Developed for the local treatment of cytomegalovirus (CMV) retinitis in patients with AIDS, Fomivirsen demonstrated the therapeutic potential of antisense technology.[1][2] This technical guide provides an in-depth overview of the core structural and functional aspects of Fomivirsen, including its chemical composition, mechanism of action, quantitative data, and detailed experimental protocols relevant to its characterization.
Core Structure and Chemical Composition
Fomivirsen is a 21-base synthetic phosphorothioate (B77711) oligodeoxynucleotide.[1][3] Its specific sequence is designed to be complementary to a critical messenger RNA (mRNA) sequence within the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[2][4]
Sequence: 5'-GCG TTT GCT CTT CTT CTT GCG-3'[1][3]
The key chemical modification in Fomivirsen is the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone, creating a phosphorothioate linkage.[5] This modification is crucial for its therapeutic efficacy, as it confers resistance to degradation by cellular nucleases, thereby increasing its stability and half-life within the eye.[3][5]
| Property | Description | Reference |
| Drug Name | Fomivirsen (this compound) | [1] |
| Chemical Class | Antisense Oligonucleotide | [2] |
| Sequence | 5'-GCG TTT GCT CTT CTT CTT GCG-3' | [1][3] |
| Length | 21 nucleotides | [1][3] |
| Backbone Chemistry | Phosphorothioate | [3][5] |
| Molecular Formula | C204H263N63O114P20S20 | [6] |
| Molecular Weight | 6682.40 g/mol | [6] |
| Target | mRNA of the major immediate-early region 2 (IE2) of HCMV | [2][4] |
| Mechanism of Action | Inhibition of viral protein synthesis via an antisense mechanism | [2][7] |
Mechanism of Action
Fomivirsen operates through a sequence-specific antisense mechanism to inhibit the replication of HCMV.[2][7] The oligonucleotide binds to the complementary sequence on the mRNA transcribed from the UL123 gene, which encodes the IE2 protein.[3] This binding event prevents the translation of the IE2 protein, which is a key regulator of viral gene expression and is essential for the production of infectious CMV particles.[2] The formation of the Fomivirsen-mRNA duplex can lead to the degradation of the target mRNA by RNase H, an endogenous enzyme that recognizes RNA:DNA hybrids.
References
- 1. glenresearch.com [glenresearch.com]
- 2. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fomivirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Randomized dose-comparison studies of intravitreous fomivirsen for treatment of cytomegalovirus retinitis that has reactivated or is persistently active despite other therapies in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of a Pioneer: A Technical History of Vitravene (Fomivirsen)
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Vitravene (fomivirsen), the first antisense oligonucleotide therapeutic to gain regulatory approval, represents a landmark in the history of drug development. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and eventual market withdrawal of this pioneering antiviral agent. Developed to combat cytomegalovirus (CMV) retinitis in AIDS patients, this compound’s journey offers valuable insights into the challenges and triumphs of nucleic acid-based therapies. This document details the drug's mechanism of action, summarizes key quantitative data from pivotal studies in clearly structured tables, and provides detailed methodologies for the core experiments that underpinned its development. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the scientific and developmental processes.
Discovery and Rationale
This compound emerged from the concerted efforts of the National Institutes of Health (NIH) and Isis Pharmaceuticals (now Ionis Pharmaceuticals) in the early 1990s, a time when the AIDS epidemic was at its peak and opportunistic infections like CMV retinitis were a leading cause of blindness in immunocompromised individuals.[1][2] The therapeutic rationale was to develop a highly specific inhibitor of CMV replication that could be administered locally to the eye, thereby minimizing systemic toxicity.
The chosen strategy was antisense technology, which aims to block the translation of a specific messenger RNA (mRNA) into protein. The target selected was the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[3] The IE2 gene products are crucial for the regulation of viral gene expression and are essential for the replication of the virus.[3] By preventing the synthesis of IE2 proteins, it was hypothesized that viral replication could be effectively halted.
After screening numerous antisense oligonucleotides, ISIS 2922 (later named fomivirsen) was identified as the most potent and promising candidate.[4]
Chemical and Molecular Profile
Fomivirsen is a 21-base synthetic phosphorothioate (B77711) oligodeoxynucleotide.[4][5]
-
Sequence: 5'-GCG TTT GCT CTT CTT CTT GCG-3'[4]
-
Chemical Structure: The phosphorothioate modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom, confers resistance to nuclease degradation, a critical feature for in vivo stability.[6]
The sequence of fomivirsen is complementary to a specific region of the mRNA transcribed from the IE2 gene of HCMV.[3][7] This complementarity allows for high-affinity binding to the target mRNA.
Mechanism of Action
This compound's primary mechanism of action is the sequence-specific inhibition of CMV IE2 protein synthesis through an antisense mechanism.[3][7] Upon intravitreal injection, fomivirsen enters retinal cells and binds to the target IE2 mRNA. This binding event is believed to inhibit protein translation through two main pathways:
-
RNase H-mediated degradation: The DNA-RNA heteroduplex formed between fomivirsen and the IE2 mRNA is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand of such duplexes.[6][8][9] This leads to the destruction of the IE2 mRNA, preventing its translation.
-
Steric hindrance: The binding of the bulky oligonucleotide to the mRNA can physically block the translational machinery (ribosomes) from accessing and reading the genetic code, thereby preventing protein synthesis.[9][10]
While both mechanisms are plausible, evidence suggests that RNase H-mediated degradation is a significant contributor to fomivirsen's activity.[8]
Signaling Pathway: Fomivirsen's Inhibition of CMV Replication
Caption: Fomivirsen inhibits CMV replication by binding to IE2 mRNA, leading to its degradation via RNase H and blocking protein translation.
Preclinical Development
In Vitro Efficacy
Fomivirsen demonstrated potent and selective antiviral activity against HCMV in various cell culture systems. The 50% inhibitory concentration (IC50) was consistently in the sub-micromolar range, showcasing its superiority over ganciclovir (B1264) in some assays.[4][11]
Table 1: In Vitro Efficacy of Fomivirsen (ISIS 2922) against HCMV
| Cell Line | Virus Strain | Assay Type | Fomivirsen IC50 (µM) | Ganciclovir IC50 (µM) | Reference |
| Human Retinal Pigment Epithelial (RPE) Cells | AD169 | Plaque Reduction | ~0.03 | Not Reported | [5] |
| MRC-5 (Human Embryonic Lung Fibroblasts) | AD169 | Plaque Reduction | ~0.2 | Not Reported | [5] |
| Human Dermal Fibroblasts | Not Specified | Plaque Reduction | 0.1 | 3 | [4] |
Fomivirsen was also effective against clinical isolates of CMV that were resistant to other antiviral drugs like ganciclovir, foscarnet, and cidofovir, highlighting its distinct mechanism of action.[12]
Preclinical Pharmacokinetics and Toxicology
Animal studies were crucial for determining the ocular kinetics and safety profile of fomivirsen.
Table 2: Preclinical Pharmacokinetic Parameters of Fomivirsen
| Species | Dose | Tissue | Cmax | Tmax | Half-life (t1/2) | Reference |
| Rabbit | Not Specified | Vitreous | Not Reported | Not Reported | 62 hours | [11] |
| Monkey | 115 µg (intravitreal) | Retina | Not Reported | ~2 days | 78 hours | [13] |
| Rabbit | 14C-labeled fomivirsen | Vitreous | Highest at 4 hr | 4 hours | 77.5 hours | [12] |
Toxicology studies in animals involved intravitreal injections to assess local tolerance. The main findings were transient ocular inflammation, which was generally manageable.[12] Systemic toxicity was not a major concern due to the local route of administration and lack of significant systemic absorption.[13]
Clinical Development
The clinical development of fomivirsen for CMV retinitis in AIDS patients involved several key studies that evaluated its safety and efficacy.
Pivotal Clinical Trials
Two pivotal randomized controlled trials provided the primary evidence for the efficacy of fomivirsen.
Table 3: Efficacy of Fomivirsen in a Randomized Controlled Trial for Newly Diagnosed Peripheral CMV Retinitis
| Treatment Group | Number of Patients (n) | Median Time to Progression (days) | 95% Confidence Interval | p-value | Reference |
| Immediate Fomivirsen (165 µg) | 18 | 71 | 28 - Not Determinable | 0.0001 | [14] |
| Deferred Treatment | 10 | 13 | 9 - 15 | [14] |
Table 4: Efficacy of Fomivirsen in Randomized Dose-Comparison Studies for Reactivated or Persistently Active CMV Retinitis
| Study | Treatment Regimen (330 µ g/injection ) | Number of Patients (n) | Median Time to Progression (days) | Reference |
| USA/Brazilian | Regimen A (More Intense) | 61 | 106 | [15] |
| Regimen B (Less Intense) | 32 | 267 | [15] | |
| EuroCanadian | Regimen A (More Intense) | Not Reported | Not Determinable (25th percentile: 91 days) | [15] |
| Regimen B (Less Intense) | Not Reported | 403 | [15] |
Safety Profile in Humans
The most common adverse events associated with this compound were localized to the eye and were generally mild to moderate in severity.
Table 5: Common Ocular Adverse Events in Fomivirsen Clinical Trials
| Adverse Event | Incidence | Management | Reference |
| Anterior Chamber Inflammation | Frequently reported | Treatable with topical corticosteroids | [4] |
| Increased Intraocular Pressure | Frequently reported | Manageable with medication | [4] |
No significant systemic side effects were observed, which was a major advantage of the local intravitreal administration.[13]
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration of fomivirsen required to inhibit CMV-induced plaque formation in cell culture by 50% (IC50).
Methodology:
-
Cell Culture: Human fibroblast cell lines (e.g., MRC-5 or human dermal fibroblasts) are cultured in appropriate media and seeded into multi-well plates to form a confluent monolayer.[16][17]
-
Drug Preparation: Fomivirsen is serially diluted in culture medium to achieve a range of concentrations.
-
Infection: The cell monolayers are infected with a standardized amount of CMV.
-
Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing the different concentrations of fomivirsen.[16]
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 7-14 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death). The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque inhibition at each drug concentration is calculated relative to untreated control wells. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Clinical Trial Protocol for Newly Diagnosed Peripheral CMV Retinitis
Objective: To assess the efficacy and safety of intravitreal fomivirsen for the treatment of newly diagnosed peripheral CMV retinitis in AIDS patients.
Study Design: A multicenter, prospective, randomized, controlled clinical trial.[14]
Patient Population:
-
Inclusion Criteria: Patients with AIDS and newly diagnosed, unilateral, peripheral CMV retinitis.
-
Exclusion Criteria: Patients with immediately sight-threatening CMV retinitis or those who had received prior treatment for CMV retinitis.
Treatment Regimens:
-
Immediate Treatment Group: Received intravitreal fomivirsen (165 µg) weekly for three doses (induction), followed by injections every other week (maintenance).[14]
-
Deferred Treatment Group: Treatment was deferred until there was evidence of disease progression.
Efficacy Endpoint: The primary endpoint was the time to progression of CMV retinitis, as determined by masked evaluation of serial fundus photographs.[14]
Safety Assessments: Ocular and systemic adverse events were monitored throughout the study.
Experimental Workflow: Clinical Trial for Newly Diagnosed CMV Retinitis
Caption: Workflow of the pivotal clinical trial for fomivirsen in patients with newly diagnosed peripheral CMV retinitis.
Regulatory Approval and Market Withdrawal
This compound was granted marketing approval by the U.S. Food and Drug Administration (FDA) in August 1998 and by the European Medicines Agency (EMA) in July 1999.[4][18] This marked a significant milestone as it was the first antisense drug to reach the market.
However, the therapeutic landscape for AIDS and its complications was rapidly evolving. The introduction and widespread adoption of Highly Active Antiretroviral Therapy (HAART) led to a dramatic decrease in the incidence of CMV retinitis in AIDS patients.[4] As a result, the demand for this compound plummeted. Citing commercial reasons, Novartis, the marketing partner, withdrew this compound from the market in the early 2000s.[19][20]
Conclusion
The story of this compound is a testament to the power of innovative science to address urgent medical needs. As the first approved antisense therapeutic, it paved the way for a new class of drugs and validated the potential of targeting mRNA to treat disease. While its time on the market was brief due to the success of other therapies, the development of this compound provided invaluable lessons in the chemistry, pharmacology, clinical development, and regulatory pathways for oligonucleotide therapeutics. For researchers and drug development professionals, the legacy of this compound continues to inform and inspire the creation of the next generation of genetic medicines.
References
- 1. lcms.cz [lcms.cz]
- 2. Technology evaluation: fomivirsen, Isis Pharmaceuticals Inc/CIBA vision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fomivirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How to find the sequence of Fomivirsen? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. aph-hsps.hu [aph-hsps.hu]
- 10. researchgate.net [researchgate.net]
- 11. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Fomivirsen: clinical pharmacology and potential drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized dose-comparison studies of intravitreous fomivirsen for treatment of cytomegalovirus retinitis that has reactivated or is persistently active despite other therapies in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plaque Assay of Cytomegalovirus Strains of Human Origin | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ema.europa.eu [ema.europa.eu]
The Dawn of Antisense Therapy: A Technical Guide to Vitravene (Fomivirsen)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational role of Vitravene (fomivirsen) as the first United States Food and Drug Administration (FDA) approved antisense therapy. This compound's approval in 1998 for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients marked a pivotal moment in the application of gene silencing technologies for therapeutic purposes.[1][2] This document provides a comprehensive overview of its mechanism of action, clinical efficacy, pharmacokinetic profile, and the experimental methodologies that underpinned its development.
Core Mechanism of Action: Antisense Oligonucleotide Inhibition
This compound is a 21-base phosphorothioate (B77711) oligodeoxynucleotide, a synthetic strand of nucleic acid.[1][3] Its therapeutic effect is derived from its specific antisense mechanism.
Sequence and Target: The nucleotide sequence of fomivirsen is 5'-GCG TTT GCT CTT CTT CTT GCG-3'.[1] This sequence is precisely complementary to a specific segment of the messenger RNA (mRNA) transcribed from the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[4][5]
Inhibition of Protein Synthesis: The IE2 region of the CMV genome is critical for viral replication, encoding proteins that regulate the expression of other viral genes.[4][6] By binding to the target IE2 mRNA, fomivirsen forms a duplex that inhibits the translation of these essential proteins.[5][6] This disruption of protein synthesis effectively halts the viral replication cycle.[6] While RNase H-mediated cleavage of the target mRNA is a potential mechanism for some antisense oligonucleotides, its specific role in fomivirsen's action has been debated.[1]
Sequence-Independent Effects: At higher concentrations, phosphorothioate oligonucleotides like fomivirsen can exhibit sequence-independent antiviral effects, such as inhibiting the adsorption of virus particles to host cells.[1] However, given the low nanomolar effective concentration of fomivirsen against CMV, this is considered a minor contribution to its primary therapeutic activity.[1]
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Fomivirsen - Wikipedia [en.wikipedia.org]
- 3. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Fomivirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
Fomivirsen and Its Target mRNA in Human Cytomegalovirus: A Technical Guide
This in-depth technical guide provides a comprehensive overview of Fomivirsen, the first antisense oligonucleotide therapeutic approved by the FDA, and its specific molecular target within the human cytomegalovirus (CMV). The content herein is curated for researchers, scientists, and drug development professionals, offering detailed insights into the drug's mechanism of action, quantitative efficacy, and the experimental methodologies used for its validation.
Fomivirsen and its Target mRNA Sequence
Fomivirsen is a 21-base phosphorothioate (B77711) oligodeoxynucleotide. Its chemical structure is designed for enhanced stability against nuclease degradation, a critical feature for its therapeutic efficacy.[1]
Fomivirsen Sequence (5' to 3'): GCG TTT GCT CTT CTT CTT GCG[1]
The therapeutic action of Fomivirsen is derived from its specific binding to a complementary sequence within the messenger RNA (mRNA) transcribed from the major immediate-early (MIE) gene, UL123, of human cytomegalovirus.[1] This gene encodes the Immediate Early 2 (IE2) protein, a critical transactivator of viral early gene expression and, consequently, viral replication.[2][3]
The specific target sequence for Fomivirsen is located within the coding region for the IE2 protein in the UL123 gene of the CMV strain AD169, corresponding to nucleotides 170120 to 170140.
Target mRNA Sequence in CMV UL123 (Strain AD169) (5' to 3'): CGC AAG AAG AAG AGC AAA CGC
Mechanism of Action
Fomivirsen operates through an antisense mechanism. Upon entering a CMV-infected cell, the oligonucleotide hybridizes to its complementary target sequence on the IE2 mRNA. This binding event has a dual effect on inhibiting viral replication:
-
Steric Hindrance of Translation: The presence of the bound Fomivirsen physically obstructs the ribosomal machinery from translating the IE2 mRNA into a functional protein.
-
RNase H-Mediated Degradation: The DNA-RNA hybrid formed between Fomivirsen and the target mRNA is a substrate for cellular RNase H. This enzyme selectively cleaves the RNA strand of the hybrid, leading to the degradation of the IE2 mRNA.[4]
The inhibition of IE2 protein synthesis is a critical blow to the CMV replication cycle. The IE2 protein is a potent transcriptional activator required for the expression of viral early genes, which are in turn necessary for viral DNA replication.[3][5] By preventing the production of IE2, Fomivirsen effectively halts the cascade of viral gene expression and replication.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and pharmacokinetics of Fomivirsen.
Table 1: In Vitro Efficacy of Fomivirsen against Human Cytomegalovirus
| Cell Line | Assay Type | Endpoint Measured | EC50 (µM) |
| Human Retinal Pigment Epithelial (RPE) Cells | Plaque Reduction Assay | Inhibition of Plaque Formation | 0.03 - 0.2 |
| Human Fibroblast Cells (MRC-5) | Plaque Reduction Assay | Inhibition of Plaque Formation | 0.2 |
| Normal Human Diploid Fibroblast (NHDF) | Antigen Production Assay | Inhibition of Viral Antigen | ~0.34 ± 0.25 |
Data sourced from multiple in vitro studies.[6][7]
Table 2: Clinical Efficacy of Intravitreal Fomivirsen in Patients with CMV Retinitis
| Patient Population | Treatment Regimen | Endpoint | Median Time to Progression (Days) |
| Newly Diagnosed Peripheral CMV Retinitis (n=18) | 165 µg weekly for 3 weeks, then every 2 weeks | Progression of Retinitis | 71 |
| Deferral of Treatment Group (n=10) | - | Progression of Retinitis | 13 |
| Reactivated/Persistently Active CMV Retinitis | 330 µg (Regimen A: more intense) | Progression of Retinitis (USA/Brazilian) | 106 |
| Reactivated/Persistently Active CMV Retinitis | 330 µg (Regimen B: less intense) | Progression of Retinitis (USA/Brazilian) | 267 |
Data from randomized controlled clinical trials.[8][9]
Table 3: Pharmacokinetic Properties of Intravitreal Fomivirsen in Humans
| Parameter | Value |
| Vitreal Half-life (t1/2) | ~55 hours |
| Maximum Vitreal Concentration (Cmax) | Dose-dependent |
| - 165 µg dose | 0.01 - 11.8 µM |
| - 330 µg dose | 6.2 - 32.7 µM |
| Systemic Bioavailability | Not detectable in plasma |
Data from clinical pharmacokinetic studies.[5][10]
Experimental Protocols
This section details the methodologies for key experiments used in the research and validation of Fomivirsen.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay quantifies the ability of Fomivirsen to inhibit CMV-induced cytopathic effect (CPE) in cell culture.
Materials:
-
Human fibroblast cell lines (e.g., MRC-5)
-
CMV strain (e.g., AD169)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Fomivirsen solutions of varying concentrations
-
Carboxymethylcellulose overlay medium
-
Crystal violet staining solution
Protocol:
-
Seed human fibroblast cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of Fomivirsen in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect with a known titer of CMV for 1-2 hours at 37°C.
-
Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the Fomivirsen dilutions to the respective wells. Include a no-drug control.
-
Overlay the cells with a carboxymethylcellulose medium to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates at 37°C in a CO2 incubator for 7-14 days, or until plaques are visible in the control wells.
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50), which is the concentration of Fomivirsen that reduces the number of plaques by 50% compared to the no-drug control.
Northern Blot Analysis for Target mRNA Reduction
This technique is used to detect and quantify the levels of the target IE2 mRNA in CMV-infected cells treated with Fomivirsen.
Materials:
-
CMV-infected cells treated with Fomivirsen and control cells
-
RNA extraction kit (e.g., TRIzol)
-
Formaldehyde-agarose gel electrophoresis system
-
Nylon membrane
-
UV crosslinker
-
Radioactively or non-radioactively labeled DNA probe complementary to the IE2 mRNA
-
Hybridization buffer
-
Wash buffers
-
Phosphorimager or X-ray film
Protocol:
-
Lyse the treated and control cells and extract total RNA using a suitable kit.
-
Quantify the RNA concentration and assess its integrity.
-
Separate the RNA samples by size on a denaturing formaldehyde-agarose gel.
-
Transfer the RNA from the gel to a nylon membrane via capillary action.
-
Immobilize the RNA onto the membrane by UV crosslinking.
-
Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.
-
Add the labeled IE2-specific probe to the hybridization buffer and incubate overnight to allow for hybridization to the target mRNA.
-
Wash the membrane with a series of wash buffers of increasing stringency to remove unbound probe.
-
Detect the signal from the labeled probe using a phosphorimager or by exposing the membrane to X-ray film.
-
Quantify the band intensity corresponding to the IE2 mRNA and normalize to a housekeeping gene (e.g., GAPDH) to determine the relative reduction in mRNA levels in Fomivirsen-treated cells.
In Vitro Transcription/Translation Assay
This cell-free assay directly assesses the ability of Fomivirsen to inhibit the translation of its target mRNA.
Materials:
-
Plasmid DNA containing the CMV UL123 gene under the control of a T7 promoter
-
In vitro transcription kit (containing T7 RNA polymerase and NTPs)
-
In vitro translation kit (e.g., rabbit reticulocyte lysate system) containing ribosomes, tRNAs, amino acids (including a labeled amino acid like 35S-methionine)
-
Fomivirsen
-
RNase inhibitor
-
SDS-PAGE system
-
Autoradiography equipment
Protocol:
-
Linearize the plasmid DNA downstream of the UL123 gene.
-
Synthesize the IE2 mRNA in vitro using the T7 RNA polymerase and NTPs. Purify the transcribed mRNA.
-
Set up the in vitro translation reactions in separate tubes, each containing the rabbit reticulocyte lysate, amino acid mixture (with 35S-methionine), and the in vitro transcribed IE2 mRNA.
-
Add varying concentrations of Fomivirsen to the experimental tubes. Include a no-Fomivirsen control.
-
Incubate the reactions at 30°C for 1-2 hours to allow for protein synthesis.
-
Stop the reactions and resolve the newly synthesized, radiolabeled proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen.
-
Analyze the intensity of the band corresponding to the IE2 protein to determine the concentration-dependent inhibition of translation by Fomivirsen.
Visualizations
The following diagrams illustrate the mechanism of action of Fomivirsen and the experimental workflows.
Caption: Mechanism of action of Fomivirsen in inhibiting CMV replication.
Caption: Experimental workflow for validating the antisense activity of Fomivirsen.
Caption: Simplified signaling pathway of CMV IE2 protein and the point of Fomivirsen intervention.
References
- 1. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One moment, please... [international-biopharma.com]
- 3. Fomivirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Randomized dose-comparison studies of intravitreous fomivirsen for treatment of cytomegalovirus retinitis that has reactivated or is persistently active despite other therapies in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Vitravene (Fomivirsen): A Technical Guide to its Historical Significance in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitravene® (fomivirsen sodium intravitreal injectable) holds a pivotal position in the history of antiviral drug development as the first antisense oligonucleotide (ASO) therapeutic to gain approval from the U.S. Food and Drug Administration (FDA) in 1998.[1][2] This technical guide provides an in-depth analysis of this compound's journey, from its novel mechanism of action to its clinical evaluation and eventual market withdrawal. We will explore the core scientific principles that underpinned its development, the experimental methodologies used to validate its efficacy and safety, and its lasting impact on the field of nucleic acid-based therapies.
Introduction: A Landmark in Antiviral Therapy
The late 20th century witnessed the devastating impact of the HIV/AIDS pandemic, which led to a surge in opportunistic infections in immunocompromised individuals. One of the most severe of these was Cytomegalovirus (CMV) retinitis, a viral infection of the retina that could rapidly lead to blindness.[3] Existing antiviral treatments at the time, such as ganciclovir (B1264) and foscarnet, were often limited by systemic toxicity and the emergence of drug-resistant CMV strains.
In this challenging therapeutic landscape, this compound emerged as a groundbreaking alternative. Developed by Isis Pharmaceuticals (now Ionis Pharmaceuticals) and licensed to Novartis, it represented a paradigm shift in antiviral therapy.[1] Instead of targeting viral enzymes like traditional antivirals, this compound utilized an "antisense" mechanism, a concept that had been explored in research for decades but had yet to yield a marketable drug.[2] Its approval marked a critical proof-of-concept for antisense technology and paved the way for the development of a new class of therapeutics.
Mechanism of Action: The Antisense Approach
Fomivirsen, the active ingredient in this compound, is a 21-base phosphorothioate (B77711) oligodeoxynucleotide.[4] This synthetic strand of nucleic acid is designed to be complementary to a specific sequence within the messenger RNA (mRNA) of the major immediate-early (IE2) region of human CMV.[4] The IE2 proteins are crucial for the regulation of viral gene expression and are essential for the replication of the virus.
The mechanism of action unfolds as follows:
-
Hybridization: Once administered into the vitreous humor of the eye, fomivirsen enters the CMV-infected retinal cells. Inside the cell, it binds specifically to the target IE2 mRNA sequence through Watson-Crick base pairing.
-
RNase H Activation: The resulting DNA-RNA hybrid is a substrate for RNase H, a ubiquitous cellular enzyme. RNase H recognizes and cleaves the RNA strand of the hybrid.
-
Translation Arrest: The degradation of the IE2 mRNA prevents it from being translated into the essential IE2 proteins by the cellular machinery.
-
Inhibition of Viral Replication: The absence of functional IE2 proteins halts the viral replication cycle, thus controlling the CMV infection within the retina.
This highly specific mode of action offered a significant advantage over existing therapies, as it was potent against CMV strains that had developed resistance to DNA polymerase inhibitors.
Quantitative Data from Clinical Trials
The clinical development of fomivirsen involved several key trials to establish its safety and efficacy for the treatment of CMV retinitis in AIDS patients. The data from these trials are summarized in the tables below.
Table 1: Efficacy of Fomivirsen in CMV Retinitis
| Trial / Patient Group | Treatment Regimen | Number of Patients (n) | Median Time to Progression (Days) | Reference |
| Newly Diagnosed Peripheral CMV Retinitis (Immediate Treatment) | 165 µg weekly for 3 weeks (induction), then every 2 weeks (maintenance) | 18 | 71 | [5] |
| Newly Diagnosed Peripheral CMV Retinitis (Deferred Treatment) | Observation until progression, then fomivirsen | 10 | 13 | [5] |
| Relapsed/Refractory CMV Retinitis (Regimen A - More Intense) | 330 µg weekly for 3 weeks (induction), then every 2 weeks (maintenance) | 61 patients (67 eyes) | 106 (USA/Brazilian study) | [6] |
| Relapsed/Refractory CMV Retinitis (Regimen B - Less Intense) | 330 µg on day 1 and 15 (induction), then every 4 weeks (maintenance) | 32 patients (39 eyes) | 267 (USA/Brazilian study) | [6] |
| Patients who failed other anti-CMV treatments | 330 mg per injection | Not Specified | 91 | [7] |
Table 2: Key Ocular Adverse Events with Fomivirsen
| Adverse Event | Incidence Rate (165 µg dose) (events/patient-year) | Incidence Rate (330 µg dose - less intense regimen) (events/patient-year) | Incidence Rate (330 µg dose - more intense regimen) (events/patient-year) | Reference |
| Anterior Chamber Inflammation | Not specified | Not specified | Not specified | [8] |
| Increased Intraocular Pressure | Not specified | Not specified | Not specified | [8] |
| Overall Ocular Adverse Events | 4.06 | 6.58 | 8.35 | [8] |
Note: Specific rates for anterior chamber inflammation and increased intraocular pressure were the most frequently reported but not individually quantified in the provided source.
Experimental Protocols
The development of this compound was supported by a series of preclinical and clinical studies. The following outlines the key experimental methodologies employed.
In Vitro Antiviral Activity Assays
-
Objective: To determine the potency and specificity of fomivirsen in inhibiting CMV replication in cell culture.
-
Methodology:
-
Cell Lines: Human retinal pigment epithelial (RPE) cells and human fibroblast cells (e.g., MRC-5) were commonly used as they are natural targets for CMV infection.[9]
-
Viral Strains: Laboratory strains of CMV (e.g., AD169) and clinical isolates were used to infect the cell monolayers.
-
Drug Incubation: Infected cell cultures were treated with varying concentrations of fomivirsen.
-
Efficacy Assessment: The antiviral effect was quantified using methods such as:
-
Plaque Reduction Assay: Counting the number of viral plaques (areas of cell death) to determine the concentration of drug required to reduce plaque formation by 50% (IC50).
-
Immunoassay: A 96-well plate immunoassay was used to screen multiple antisense oligonucleotides for their ability to inhibit the expression of viral proteins.[4][10]
-
-
Specificity Control: Mismatched or non-complementary oligonucleotides were used as controls to ensure the antiviral effect was sequence-specific and not due to non-antisense effects.[10]
-
Preclinical Toxicology Studies in Animal Models
-
Objective: To evaluate the safety and tolerability of intravitreal fomivirsen administration.
-
Methodology:
-
Animal Models: Rabbits and monkeys were used to assess ocular toxicity due to the anatomical similarities of their eyes to humans.
-
Drug Administration: Single or multiple intravitreal injections of fomivirsen at various doses were administered.
-
Safety Monitoring: Animals were monitored for signs of ocular inflammation, changes in intraocular pressure, and retinal toxicity through methods such as indirect ophthalmoscopy.
-
Histopathology: At the end of the study, eyes were enucleated and examined histopathologically to assess for any cellular damage to the retina and other ocular structures.
-
Clinical Trial Design for CMV Retinitis
-
Objective: To determine the safety and efficacy of fomivirsen in patients with CMV retinitis.
-
Methodology:
-
Patient Population: The trials enrolled HIV-positive patients with a diagnosis of CMV retinitis. Studies included both newly diagnosed patients and those who had failed previous anti-CMV therapies.[6][11]
-
Study Design: Randomized, controlled, multicenter trials were conducted. For newly diagnosed patients, a common design was to compare immediate treatment with fomivirsen to a deferred treatment arm where the drug was only administered upon disease progression.[11] For patients with relapsed or refractory disease, different dosing regimens were compared.[6]
-
Drug Administration: Fomivirsen was administered via intravitreal injection. The protocol typically involved an induction phase with more frequent injections followed by a maintenance phase with less frequent injections.[11]
-
Efficacy Endpoint: The primary efficacy endpoint was the time to progression of CMV retinitis, which was determined by masked evaluation of serial fundus photographs by independent reading centers.[6][11]
-
Safety Assessment: Patients were monitored for ocular and systemic adverse events. Ocular examinations included assessment for inflammation, intraocular pressure changes, and retinal detachment.
-
The Legacy and Impact of this compound
Despite its initial success and groundbreaking technology, this compound was voluntarily withdrawn from the market in the early 2000s.[1] The primary reason for this was the advent of Highly Active Antiretroviral Therapy (HAART) for HIV. HAART was so effective at restoring the immune systems of AIDS patients that the incidence of opportunistic infections like CMV retinitis plummeted, leading to a significantly reduced market for this compound.
However, the historical significance of this compound cannot be overstated. Its journey provided invaluable lessons for the development of nucleic acid-based therapies:
-
Proof-of-Concept: this compound's approval demonstrated that antisense oligonucleotides could be safe and effective drugs in humans, validating the entire therapeutic platform.
-
Regulatory Pathway: It forged a regulatory path for future ASO therapies, providing a precedent for the FDA and other regulatory agencies.
-
Understanding of ASO Pharmacology: The preclinical and clinical studies of fomivirsen contributed significantly to the understanding of the pharmacokinetics, pharmacodynamics, and potential toxicities of ASOs.
-
Stimulation of Further Research: The success of this compound spurred further investment and research into antisense and other nucleic acid-based technologies, leading to the development of a new generation of drugs for a wide range of diseases.
Conclusion
This compound (fomivirsen) stands as a landmark achievement in the history of antiviral drug development. As the first FDA-approved antisense therapeutic, it not only provided a much-needed treatment option for patients with CMV retinitis but also opened the door for a new era of precision medicine based on targeting the genetic blueprint of diseases. While its time on the market was brief, its legacy as a pioneering therapy continues to influence the field of drug development, demonstrating the potential of antisense technology to address previously untreatable conditions. The lessons learned from this compound's development and clinical application remain highly relevant for researchers and scientists working on the next generation of nucleic acid-based medicines.
References
- 1. Fomivirsen - Wikipedia [en.wikipedia.org]
- 2. Technology evaluation: fomivirsen, Isis Pharmaceuticals Inc/CIBA vision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized dose-comparison studies of intravitreous fomivirsen for treatment of cytomegalovirus retinitis that has reactivated or is persistently active despite other therapies in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety of intravitreous fomivirsen for treatment of cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aph-hsps.hu [aph-hsps.hu]
- 11. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Commercial Demise of Vitravene (Fomivirsen): A Technical Analysis of Market Withdrawal
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vitravene (fomivirsen), the first antisense oligonucleotide therapeutic to gain regulatory approval, represented a significant scientific milestone in the treatment of cytomegalomegalovirus (CMV) retinitis in AIDS patients. However, its promising debut was short-lived, culminating in its withdrawal from the market. This technical guide provides a comprehensive analysis of the factors leading to the discontinuation of this compound. The primary driver for this withdrawal was not clinical inefficacy or safety concerns, but rather a dramatic and unforeseen shift in the therapeutic landscape for HIV/AIDS. The introduction and widespread adoption of highly active antiretroviral therapy (HAART) led to a profound decrease in the incidence of CMV retinitis, a key opportunistic infection in severely immunocompromised individuals. This epidemiological shift fundamentally eroded the commercial viability of a niche, locally administered therapy like this compound. This document will delve into the clinical data that supported this compound's approval, the pharmacological basis of its action, the stark reality of its market performance in the face of HAART's success, and the detailed experimental protocols of its pivotal clinical trials.
Introduction: The Rise and Fall of an Antisense Pioneer
Fomivirsen was a 21-mer phosphorothioate (B77711) oligonucleotide designed to be complementary to the messenger RNA (mRNA) of the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[1][2] By binding to the target mRNA, fomivirsen was intended to inhibit the synthesis of proteins essential for viral replication.[1][2] Developed by Isis Pharmaceuticals (now Ionis Pharmaceuticals) and licensed to Novartis, this compound gained approval from the U.S. Food and Drug Administration (FDA) in 1998 and the European Medicines Agency (EMA) in 1999 for the treatment of CMV retinitis in AIDS patients who were intolerant of or unresponsive to other therapies.[3][4]
The withdrawal of this compound from the European market in 2002 and the US market in 2006 was explicitly attributed to commercial reasons, not safety or efficacy issues.[3][5] The advent of HAART in the mid-1990s dramatically altered the natural history of HIV infection, leading to significant immune reconstitution in patients and a steep decline in opportunistic infections like CMV retinitis.[6][7]
The Decisive Factor: Impact of HAART on CMV Retinitis Incidence
The commercial viability of this compound was inextricably linked to the prevalence of CMV retinitis. Prior to the HAART era, approximately one-third of individuals with AIDS would develop CMV retinitis.[2] The introduction of HAART led to a rapid and substantial decrease in the incidence of this opportunistic infection.
| Metric | Pre-HAART Era | HAART Era | Percentage Decrease |
| Incidence of CMV Retinitis in AIDS Patients | ~30% lifetime risk | 0.35 cases per 100 person-years | >80% |
Table 1: The Impact of Highly Active Antiretroviral Therapy (HAART) on the Incidence of Cytomegalovirus (CMV) Retinitis. This table illustrates the dramatic reduction in the incidence of CMV retinitis in patients with AIDS following the widespread adoption of HAART. The data highlights the shrinking patient population for CMV retinitis therapies like this compound.
This drastic reduction in the target patient population directly impacted the commercial prospects of this compound, a niche product for a now significantly less common condition.
Clinical Efficacy of Fomivirsen
Despite its eventual commercial failure, fomivirsen demonstrated clinical efficacy in treating CMV retinitis. The pivotal clinical trials focused on its ability to delay the progression of the disease.
Study in Newly Diagnosed Peripheral CMV Retinitis
A key randomized controlled trial evaluated the efficacy of intravitreous fomivirsen in patients with newly diagnosed peripheral CMV retinitis.[8]
| Parameter | Immediate Fomivirsen Treatment (n=18) | Deferred Treatment (n=10) |
| Patient Demographics | ||
| Median Age (years) | 40 | 39 |
| Male (%) | 100 | 100 |
| Baseline Characteristics | ||
| Median CD4+ Cell Count (cells/mm³) | 29 | 10 |
| Concomitant Protease Inhibitor Use (%) | 83 | 80 |
| Efficacy Outcome | ||
| Median Time to CMV Retinitis Progression (days) | 71 | 13 |
Table 2: Summary of a Randomized Controlled Trial of Fomivirsen in Newly Diagnosed Peripheral CMV Retinitis. This table summarizes the key demographic, baseline, and efficacy data from a pivotal clinical trial of fomivirsen. The immediate treatment group showed a statistically significant delay in the progression of CMV retinitis compared to the deferred treatment group.[8]
Studies in Relapsed or Persistently Active CMV Retinitis
Fomivirsen was also evaluated in patients with CMV retinitis that had reactivated or was persistently active despite other therapies.[9] Two studies, a USA/Brazilian study and a EuroCanadian study, compared two different dosing regimens of 330 µ g/injection .
| Study | Regimen | Number of Patients (Eyes) | Median Time to Progression (days) |
| USA/Brazilian Study | More Intense | 61 (67) | 106 |
| Less Intense | 32 (39) | 267 | |
| EuroCanadian Study | More Intense | Not determinable | |
| Less Intense | 403 |
Table 3: Efficacy of Fomivirsen in Patients with Relapsed or Persistently Active CMV Retinitis. This table presents the efficacy data from two studies evaluating different dosing regimens of fomivirsen in a treatment-experienced population. Both regimens demonstrated efficacy in delaying disease progression.[9]
Safety and Tolerability Profile
The safety profile of fomivirsen was considered acceptable, with most adverse events being localized to the eye and manageable.[3]
| Adverse Event | Incidence |
| Anterior Chamber Inflammation | Most frequently reported |
| Increased Intraocular Pressure | Most frequently reported |
| Vitritis | Reported |
Table 4: Common Adverse Events Associated with Intravitreous Fomivirsen. This table lists the most frequently reported ocular adverse events in clinical trials of fomivirsen. These events were generally transient and manageable with standard ophthalmic therapies.[3]
Mechanism of Action: An Antisense Approach to Viral Inhibition
Fomivirsen's mechanism of action is a prime example of antisense technology. It is a synthetic oligonucleotide with a sequence complementary to a specific segment of the mRNA transcribed from the major immediate-early (IE2) region of human cytomegalovirus (HCMV).
Figure 1: Mechanism of Action of Fomivirsen. This diagram illustrates how fomivirsen, an antisense oligonucleotide, specifically binds to the IE2 mRNA of cytomegalovirus, thereby blocking the translation of essential viral proteins and inhibiting viral replication.
Experimental Protocols of Pivotal Clinical Trials
Trial in Newly Diagnosed Peripheral CMV Retinitis
-
Study Design: A multicenter, prospective, randomized, controlled clinical trial.[8]
-
Patient Population: Patients with AIDS and newly diagnosed, unilateral, peripheral CMV retinitis. Key inclusion criteria included at least one active CMV lesion with a greatest linear dimension of at least 750 µm located in zones 2 or 3 of the retina.
-
Randomization: Patients were randomized to either immediate treatment with fomivirsen or deferral of treatment until progression of CMV retinitis.
-
Treatment Protocol:
-
Induction: Fomivirsen 165 µg administered via intravitreal injection once weekly for three weeks.
-
Maintenance: Fomivirsen 165 µg administered every other week.
-
-
Primary Endpoint: Time to first progression of CMV retinitis, as determined by masked reading of fundus photographs.
-
Follow-up: Patients were examined at baseline and at regular intervals with dilated indirect ophthalmoscopy and fundus photography.
Figure 2: Experimental Workflow of the Pivotal Trial in Newly Diagnosed CMV Retinitis. This diagram outlines the key stages of the randomized controlled trial that evaluated the efficacy of fomivirsen in patients with newly diagnosed peripheral CMV retinitis.
The Commercial Reality and Withdrawal
The commercial performance of this compound was modest and ultimately unsustainable. Isis Pharmaceuticals reported revenue from this compound shipments and milestone payments from Novartis. For instance, in 2002, Isis earned $2.5 million as a milestone payment and $293,000 from this compound shipments.[10] By 2004 and 2005, the revenue from this compound had dwindled to negligible amounts, reflecting the diminished market.[11]
The decision to withdraw this compound was a direct consequence of this commercial reality. The demand for the drug had fallen to a level where continued marketing and manufacturing were no longer viable for Novartis.
Figure 3: Logical Flow Leading to the Withdrawal of this compound. This diagram illustrates the causal chain of events, from the introduction of HAART to the eventual market withdrawal of this compound due to commercial non-viability.
Conclusion
The story of this compound's withdrawal from the market is a powerful case study in the interplay of scientific innovation, clinical need, and the dynamic nature of therapeutic landscapes. While this compound was a testament to the potential of antisense technology and provided a valuable treatment option for a devastating opportunistic infection, its commercial success was ultimately predicated on a public health crisis that was, fortunately, brought under control by a paradigm-shifting therapeutic intervention. For researchers, scientists, and drug development professionals, the saga of this compound underscores the critical importance of considering not only the clinical and scientific merits of a new therapeutic but also the evolving epidemiology of the target disease and the broader therapeutic context in which a new drug will be launched. The fall of this compound was not a failure of its science, but a consequence of a monumental public health success.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. acpjournals.org [acpjournals.org]
- 5. Cytomegalovirus retinitis in the post-cART era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fomivirsen - Wikipedia [en.wikipedia.org]
- 7. Medical management of human immunodeficiency virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aph-hsps.hu [aph-hsps.hu]
- 11. sec.gov [sec.gov]
Methodological & Application
Vitravene (fomivirsen) Administration Protocol for CMV Retinitis: Application Notes and Protocols for Researchers
For Research Use Only. Not for clinical use.
Introduction
Vitravene (fomivirsen sodium intravitreal injectable) was a first-in-class antisense oligonucleotide therapeutic indicated for the local treatment of cytomegalovirus (CMV) retinitis in patients with acquired immunodeficiency syndrome (AIDS).[1][2] Although the brand name this compound is discontinued, the active agent, fomivirsen, serves as a significant case study in the application of antisense technology for ophthalmic diseases.[3] These application notes provide a comprehensive overview of the administration protocol, mechanism of action, and relevant preclinical and clinical data for fomivirsen in the context of CMV retinitis research.
Fomivirsen is a 21-nucleotide phosphorothioate (B77711) oligonucleotide that inhibits human cytomegalovirus (HCMV) replication through a specific antisense mechanism.[4][5] It is complementary to the messenger RNA (mRNA) transcripts of the major immediate-early region 2 (IE2) of HCMV.[5] This region of the viral genome is crucial for the regulation of viral gene expression and the production of infectious CMV particles.[5] By binding to the target mRNA, fomivirsen inhibits the synthesis of IE2 proteins, thereby halting viral replication.[5]
Product Information
| Characteristic | Description |
| Active Ingredient | Fomivirsen sodium |
| Chemical Name | 5'-GCG TTT GCT CTT CTT CTT GCG-3' as a sodium salt[5] |
| Formulation | Sterile, aqueous, preservative-free, bicarbonate-buffered solution[5] |
| Concentration | 6.6 mg/mL[2] |
| Appearance | White to off-white, hygroscopic, amorphous powder[5] |
| Storage | 2-25°C (35-77°F); protect from excessive heat and light[2] |
Mechanism of Action
Fomivirsen operates on the principle of antisense technology. The oligonucleotide sequence is designed to be complementary to a specific sequence within the mRNA transcribed from the major immediate-early (IE2) gene of human cytomegalovirus. This binding event initiates a cascade that ultimately inhibits viral replication.
Caption: Mechanism of action of fomivirsen in inhibiting CMV replication.
Quantitative Data Summary
Clinical Efficacy of Fomivirsen in CMV Retinitis
| Patient Population | Dosage Regimen | Median Time to Progression | Reference |
| Newly Diagnosed | 165 µg induction and maintenance | 71 days | [6] |
| Previously Treated | 330 µg induction and maintenance | 91 days | [4] |
| Deferred Treatment (Control) | N/A | 13 days | [6] |
Preclinical In Vitro Efficacy of Fomivirsen
| Cell Line | Mean 50% Inhibitory Concentration (IC50) | Reference |
| Human Retinal Pigment Epithelial (RPE) cells | 0.03 µM | [7] |
| Human Fibroblast (MRC-5) cells | 0.2 µM | [7] |
| Various in vitro cell lines | 0.03 - 0.2 µM | [4] |
Preclinical Pharmacokinetics of Fomivirsen
| Animal Model | Parameter | Value | Reference |
| Rabbit | Intravitreal half-life | 62 hours | [4] |
| Monkey | Retinal half-life (115 µg dose) | 78 hours | [8] |
| Monkey | Systemic exposure after intravitreal injection | Below limit of quantitation | [8] |
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is a generalized procedure based on standard plaque reduction assays used for CMV.[9] Specific parameters for fomivirsen testing may require optimization.
Objective: To determine the 50% inhibitory concentration (IC50) of fomivirsen against a specific CMV strain in a susceptible cell line.
Materials:
-
Susceptible host cells (e.g., human retinal pigment epithelial cells or MRC-5 human lung fibroblasts)
-
CMV laboratory strain (e.g., AD169) or clinical isolates
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Fomivirsen sodium solution
-
Overlay medium (e.g., culture medium with 0.5% agarose)
-
Crystal violet staining solution (0.1% in 20% ethanol)
-
96-well or 24-well cell culture plates
Caption: Workflow for in vitro plaque reduction assay.
Procedure:
-
Cell Seeding: Seed the host cells into multi-well plates at a density that will yield a confluent monolayer after 24-48 hours of incubation.
-
Virus Inoculation: Once cells are confluent, remove the culture medium and inoculate the cells with a standardized amount of CMV (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.
-
Fomivirsen Application: Prepare serial dilutions of fomivirsen in culture medium. After the viral adsorption period, remove the inoculum and add the different concentrations of fomivirsen to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Overlay: After a short incubation with the drug, add an overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 7-14 days, or until plaques are clearly visible in the virus control wells.
-
Staining and Plaque Counting: Aspirate the overlay and fix the cells with a suitable fixative (e.g., 10% formalin). Stain the cell monolayer with crystal violet. Plaques will appear as clear areas against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each fomivirsen concentration compared to the virus control. The IC50 is the concentration of fomivirsen that reduces the number of plaques by 50%.
Preclinical Intravitreal Administration in Rabbits
This is a generalized protocol for intravitreal injection in rabbits. Specific details for fomivirsen studies should be adapted based on the experimental design.
Objective: To assess the ocular safety and pharmacokinetics of a single intravitreal injection of fomivirsen in a rabbit model.
Materials:
-
New Zealand White rabbits
-
Fomivirsen sodium solution (sterile)
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Topical anesthetic (e.g., proparacaine)
-
Povidone-iodine solution (5%)
-
Eyelid speculum
-
30-gauge needles and tuberculin syringes
-
Slit-lamp biomicroscope and indirect ophthalmoscope
Procedure:
-
Anesthesia and Preparation: Anesthetize the rabbit according to an approved institutional protocol. Instill a topical anesthetic into the eye to be injected. Aseptically prepare the periocular area and the ocular surface with povidone-iodine solution.
-
Intravitreal Injection: Place an eyelid speculum to keep the eye open. Using a 30-gauge needle on a tuberculin syringe, inject the desired volume of fomivirsen solution (typically 0.05 mL to 0.1 mL) into the vitreous cavity. The injection site is typically 1-2 mm posterior to the limbus in the superotemporal quadrant.
-
Post-Injection Monitoring: Immediately following the injection, apply gentle pressure to the injection site with a sterile cotton swab to prevent reflux. Monitor the animal for any immediate adverse reactions.
-
Ocular Examinations: Perform regular ocular examinations (e.g., daily for the first week, then weekly) using slit-lamp biomicroscopy and indirect ophthalmoscopy. Look for signs of inflammation (e.g., cells and flare in the anterior chamber and vitreous), cataracts, and retinal changes.
-
Sample Collection (for pharmacokinetic studies): At predetermined time points, animals are euthanized, and the eyes are enucleated. Vitreous and retinal tissues are collected for analysis of fomivirsen concentration.
-
Histopathology (for toxicology studies): At the end of the study, the eyes are enucleated, fixed, and processed for histopathological examination to assess for any cellular changes or damage to ocular structures.
Clinical Administration Protocol
The following is a summary of the clinical administration protocol for this compound. This is for informational purposes for researchers and is not intended for clinical use.
Dosage and Administration: Treatment with fomivirsen involves an induction and a maintenance phase. The dosage depends on whether the patient has newly diagnosed or previously treated CMV retinitis.
-
Newly Diagnosed Disease:
-
Induction: 165 µg (0.025 mL) administered as an intravitreal injection once weekly for three weeks.
-
Maintenance: 165 µg (0.025 mL) administered as an intravitreal injection every two weeks.[10]
-
-
Previously Treated Disease:
-
Induction: 330 µg (0.05 mL) administered as an intravitreal injection every other week for two doses.
-
Maintenance: 330 µg (0.05 mL) administered as an intravitreal injection once every four weeks.[10]
-
Administration Procedure: The intravitreal injection should be performed by an ophthalmologist experienced in such procedures.
Caption: Workflow for the clinical administration of this compound.
-
Patient Preparation: Administer standard local anesthetic and antimicrobial preparation to the affected eye prior to the injection.
-
Drug Preparation:
-
Remove the plastic cap from the this compound vial and disinfect the rubber stopper.
-
Using a 5-micron filter needle on a low-volume syringe (e.g., tuberculin), withdraw the appropriate volume of the solution.
-
Replace the filter needle with a 30-gauge needle for the injection.
-
-
Injection Technique:
-
Stabilize the globe of the eye.
-
Insert the needle 3.5 to 4.0 mm posterior to the limbus, avoiding the horizontal meridian and aiming towards the center of the globe.
-
Slowly inject the prescribed volume of this compound.
-
As the needle is withdrawn, apply pressure to the injection site with a cotton tip applicator to minimize fluid loss.
-
-
Post-Injection Care: Monitor the patient for any immediate complications, such as increased intraocular pressure.
Safety and Tolerability
In clinical trials, the most common adverse events associated with this compound were ocular inflammation (including iritis and vitritis) and increased intraocular pressure.[8] These events were generally mild to moderate and manageable with topical corticosteroids.
Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. The use of fomivirsen should be conducted in accordance with all applicable laws and regulations and under the guidance of qualified professionals.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Intravitreal Injection of Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intravitreal (IVT) administration of antisense oligonucleotides (ASOs). The information is compiled from preclinical studies and clinical trial data to guide researchers and drug development professionals in the effective and safe delivery of ASO therapeutics to the eye.
Introduction to Intravitreal ASO Delivery
Antisense oligonucleotides are a promising class of therapeutics for various ocular diseases, particularly those with a genetic basis.[1][2] By targeting RNA, ASOs can modulate gene expression to correct splicing defects, reduce the production of harmful proteins, or alter other cellular processes.[1][3] Intravitreal injection is the most common and direct method for delivering ASOs to the retina and vitreous humor, bypassing systemic circulation and minimizing off-target effects.[1][2] This route of administration allows for high local concentrations of the therapeutic agent in the target ocular tissues.[1][2]
However, the procedure is invasive and carries risks such as infection (endophthalmitis), inflammation, retinal detachment, and cataract formation.[4] Therefore, strict aseptic techniques and well-defined protocols are crucial for both preclinical and clinical applications.
Quantitative Data Summary
The following tables summarize key quantitative parameters from preclinical and clinical studies of intravitreal ASO administration.
Table 1: Preclinical Intravitreal ASO Injection Parameters
| Animal Model | ASO Dose | Injection Volume | Resulting Concentration/Observation | Reference |
| Cynomolgus Monkey | 11, 57, or 115 µ g/eye | Not Specified | Vitreous: 80 nM to ~1.5 µM (3 days post-injection); Retina: 50 nM to 1.1 µM (2 days post-injection) | [4] |
| Mouse | 60 µg | Not Specified | Pseudoexon skipping observed up to 30 days after injection.[5] | [5] |
| Mouse | 20 µg | 2 µL | Not Specified | [6] |
| Rabbit | 500 µg | 50 µL | Not Specified | [7] |
Table 2: Clinical Dosing of Sepofarsen (ASO for Leber Congenital Amaurosis Type 10)
| Trial Phase | Loading Dose | Maintenance Dose | Injection Volume | Dosing Frequency | Reference |
| Phase 1/2 | 160 µg or 320 µg | 80 µg or 160 µg | 50 µL | 3 monthly injections for maintenance | [3][8] |
| Phase 2/3 (ILLUMINATE) | 80 µg or 160 µg | 40 µg or 80 µg | Not Specified | Initial injection, then at 3 months, then every 6 months | [9] |
| Pediatric Trial (<8 years) | Not Specified | Not Specified | Not Specified | Initial injection, then a 6-monthly schedule is planned | [10] |
Experimental Protocols
Preclinical Protocol: Intravitreal Injection in Mice
This protocol is adapted from established methods for ASO delivery to the mouse retina.[4][5][11][12][13]
Materials:
-
ASO solution: Resuspend ASO in sterile 1x Phosphate-Buffered Saline (PBS) or commercial saline.[13]
-
Anesthetics: Isoflurane (B1672236) or other appropriate anesthetics.[4]
-
Analgesic: Carprofen (B1668582) (50 mg/ml stock).[4][13]
-
Topical agents: Tropicamide (B1683271) ophthalmic solution, antibiotic ointment (e.g., PRED-G, TobraDex).[4][13]
-
Injection equipment:
-
General supplies: Sterile gauzes, 70% ethanol, sterile deionized water, heat pad.[4][13]
Procedure:
-
Animal Preparation:
-
Weigh the mouse to calculate the correct dose of analgesic.[11][12]
-
Administer carprofen (typically 1:100 dilution in saline, inject 10 µL per gram of body weight) or provide in drinking water 24 hours prior.[4][13]
-
Anesthetize the mouse using isoflurane in an induction chamber.[11][12]
-
Place the anesthetized mouse under the stereomicroscope and maintain anesthesia via a nose cone.[11][12]
-
Instill one drop of tropicamide to dilate the pupil.[13]
-
-
Injection:
-
With a 1 mL syringe and a 30G needle, create a small puncture hole in the sclera, avoiding any visible vasculature.[4][6]
-
Carefully insert the blunt-ended needle of the Hamilton syringe (loaded with 2 µL of ASO solution for an adult mouse) through the puncture hole into the vitreous cavity.[4][6]
-
Slowly inject the solution.[4]
-
Hold the needle in place for a few seconds to prevent reflux, then slowly withdraw it.[11][12]
-
Post-Procedure Care:
Clinical Protocol: Intravitreal Injection of ASOs
This protocol is a synthesis of best practices for intravitreal injections in a clinical setting.[4][6][10][11][14][15]
Patient Preparation and Anesthesia:
-
Informed Consent: Ensure the patient has provided informed consent after a thorough explanation of the procedure, risks, and benefits.[14]
-
Patient Verification: Confirm the correct patient, eye, and medication. For bilateral injections, use separate medication vials and instruments for each eye.[4][5]
-
Anesthesia:
-
Additional anesthesia, such as anesthetic-soaked cotton swabs, lidocaine (B1675312) gel, or a subconjunctival injection, may be used based on physician preference and patient needs.[5]
Aseptic Technique and Injection Procedure:
-
Hand Hygiene and Personal Protective Equipment: The physician should perform thorough hand washing and wear sterile gloves. A face mask for the physician and assistant is recommended to minimize contamination from respiratory droplets.[4][8][14]
-
Disinfection:
-
Eyelid Retraction: Insert a sterile eyelid speculum to prevent the eyelids and lashes from contacting the injection site and needle.[6][11]
-
Injection Site: The injection is typically performed in the inferotemporal quadrant, 3.5 to 4 mm posterior to the limbus in phakic patients and 3 to 3.5 mm in pseudophakic/aphakic patients.[4][11]
-
Injection:
Post-Injection Monitoring:
-
Intraocular Pressure (IOP): Check the patient's IOP shortly after the injection. A transient increase is common.[4]
-
Retinal Perfusion: Assess for central retinal artery perfusion by having the patient count fingers or perceive hand motion.
-
Patient Instructions: Instruct the patient on the signs and symptoms of potential complications (e.g., endophthalmitis, retinal detachment) and provide clear instructions on when and how to seek immediate medical attention.
-
Follow-up: Schedule a follow-up appointment as per the clinical trial protocol or standard of care.
Visualizations
Experimental Workflow for Preclinical Intravitreal ASO Injection
Caption: Workflow for preclinical intravitreal ASO injection in mice.
Clinical Intravitreal ASO Administration Workflow
Caption: Workflow for clinical intravitreal ASO administration.
Mechanism of Action: ASO-Mediated Splicing Correction
Caption: ASO mechanism for correcting splicing defects.
References
- 1. researchgate.net [researchgate.net]
- 2. magonlinelibrary.com [magonlinelibrary.com]
- 3. aao.org [aao.org]
- 4. Intravitreal Injection Technique: a primer [webeye.ophth.uiowa.edu]
- 5. archive.cehjournal.org [archive.cehjournal.org]
- 6. eyesustain.org [eyesustain.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. reviewofophthalmology.com [reviewofophthalmology.com]
- 9. Intravitreal injection technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Delivery of Antisense Oligonucleotides to the Mouse Retina - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ranzco.edu [ranzco.edu]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. Steps for a Safe Intravitreal Injection Technique | Retinal Physician [retinalphysician.com]
- 15. A protocol for the retina surgeon’s safe initial intravitreal injections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Fomivirsen's Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomivirsen (formerly ISIS 2922) is an antisense oligonucleotide that was developed for the treatment of cytomegalovirus (CMV) retinitis, particularly in immunocompromised individuals.[1][2] It is a 21-mer phosphorothioate (B77711) oligonucleotide with the sequence 5'-GCG TTT GCT CTT CTT CTT GCG-3'.[1] Fomivirsen's primary mechanism of action is to specifically inhibit the replication of human cytomegalovirus (HCMV) by binding to the complementary sequence on the messenger RNA (mRNA) transcribed from the major immediate-early (IE) transcriptional unit of the virus.[3][4] This binding prevents the translation of essential viral proteins, IE2, thereby halting viral replication.[1][5] This document provides detailed protocols for in vitro assays designed to evaluate the antiviral efficacy of fomivirsen against HCMV.
Mechanism of Action
Fomivirsen's antiviral activity is primarily attributed to its antisense mechanism, which involves the following steps:
-
Cellular Uptake: Fomivirsen enters susceptible host cells.
-
Hybridization: Inside the cell, fomivirsen recognizes and binds to a specific sequence within the mRNA of the major immediate-early region of HCMV. This region is crucial for the expression of proteins that regulate the entire viral replication cycle.
-
Inhibition of Protein Synthesis: The binding of fomivirsen to the target mRNA forms a duplex that prevents the ribosome from translating the mRNA into the corresponding immediate-early proteins (IE2).[1]
-
mRNA Degradation: The formation of the DNA-RNA hybrid may also make the target mRNA susceptible to degradation by cellular enzymes like RNase H.[1]
-
Inhibition of Viral Replication: By blocking the synthesis of essential immediate-early proteins, fomivirsen effectively halts the cascade of viral gene expression and subsequent replication of the virus.[3][5]
While the primary mechanism is sequence-dependent antisense activity, some studies suggest that at higher concentrations, phosphorothioate oligonucleotides like fomivirsen may exhibit non-antisense effects, such as inhibiting virus adsorption to host cells.[5][6]
Data Presentation: In Vitro Antiviral Activity of Fomivirsen
The following table summarizes the quantitative data on the in vitro antiviral activity of fomivirsen against human cytomegalovirus (HCMV) from various studies. The 50% inhibitory concentration (IC50) is a key parameter indicating the drug concentration required to inhibit viral replication by half.
| Cell Line | Virus Strain | Assay Type | IC50 (µM) | Reference(s) |
| Human Retinal Pigment Epithelial (HRPE) cells | AD169 | Cytopathic Effect (CPE) / Plaque Reduction | 0.03 - 0.04 | [7][8] |
| MRC-5 (Human Fetal Lung Fibroblast) | AD169 | Cytopathic Effect (CPE) / Plaque Reduction | 0.2 - 0.24 | [7] |
| Human Fibroblast Cell Lines | Laboratory and Clinical Isolates | Viral Antigen Production | ~0.34 ± 0.25 | [8] |
| Human Foreskin Fibroblasts (HFF) | AD169 | Plaque Reduction Assay | 0.07 | [9] |
Experimental Protocols
Plaque Reduction Assay (PRA)
The plaque reduction assay is a classic and widely used method to determine the infectivity of a lytic virus and to quantify the antiviral activity of a compound. It measures the ability of a drug to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Cell Lines: Human foreskin fibroblasts (HFF) or MRC-5 cells.
-
Virus: HCMV strain AD169.
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Overlay Medium: 2x MEM with 10% FBS mixed 1:1 with 0.8% SeaPlaque agarose (B213101).
-
Fomivirsen: Stock solution of known concentration.
-
Staining Solution: 0.1% Crystal Violet in 20% ethanol.
-
Fixative: 10% formalin in phosphate-buffered saline (PBS).
-
24-well tissue culture plates.
Protocol:
-
Cell Seeding:
-
Seed HFF or MRC-5 cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of fomivirsen in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).
-
-
Infection:
-
When the cell monolayer is confluent, aspirate the culture medium.
-
In separate tubes, pre-incubate a known amount of HCMV (typically 40-80 plaque-forming units, PFU) with each fomivirsen dilution for 1 hour at 37°C. Include a virus-only control.
-
Inoculate each well with 0.2 mL of the virus-fomivirsen mixture.
-
Incubate for 90 minutes at 37°C to allow for viral adsorption.
-
-
Overlay Application:
-
Carefully aspirate the inoculum from each well.
-
Gently add 1.5 mL of the pre-warmed (37°C) agarose overlay medium containing the corresponding concentration of fomivirsen to each well.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are clearly visible in the virus control wells.[3]
-
-
Plaque Visualization:
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 2 hours.
-
Carefully remove the agarose plugs.
-
Stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each fomivirsen concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the log of the fomivirsen concentration and fitting the data to a dose-response curve.
-
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of new infectious virus particles.
Materials:
-
Same as for the Plaque Reduction Assay.
-
96-well tissue culture plates for titration.
Protocol:
-
Cell Seeding and Infection:
-
Seed HFF or MRC-5 cells in 24-well plates and grow to confluency.
-
Infect the cells with HCMV at a multiplicity of infection (MOI) of 0.1 in the presence of serial dilutions of fomivirsen. Include a virus-only control.
-
Incubate for 2 hours at 37°C.
-
-
Drug Treatment and Incubation:
-
After the adsorption period, wash the cells twice with PBS to remove unadsorbed virus.
-
Add fresh culture medium containing the respective concentrations of fomivirsen.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.
-
-
Harvesting of Progeny Virus:
-
After the incubation period, subject the plates to three cycles of freeze-thawing to release the intracellular virus particles.
-
Collect the supernatant from each well, which now contains the progeny virus.
-
Clarify the supernatant by centrifugation at low speed to remove cell debris.
-
-
Titration of Viral Yield:
-
Perform a 10-fold serial dilution of the harvested supernatant from each treatment condition.
-
Use these dilutions to infect fresh confluent monolayers of HFF or MRC-5 cells in 96-well plates.
-
Perform a standard plaque assay (as described above) or a TCID50 (50% tissue culture infectious dose) assay to determine the viral titer in each sample.
-
-
Data Analysis:
-
Calculate the viral titer (PFU/mL or TCID50/mL) for each fomivirsen concentration.
-
Determine the percentage of yield reduction compared to the virus control.
-
Calculate the IC50 or IC90 (90% inhibitory concentration) value from the dose-response curve.
-
Quantitative PCR (qPCR)-Based Assay
This assay quantifies the amount of viral DNA or RNA in infected cells, providing a direct measure of viral replication.
Materials:
-
Cell Lines and Virus: As described above.
-
Fomivirsen: Stock solution.
-
DNA/RNA Extraction Kit: Commercially available kit for viral nucleic acid extraction.
-
qPCR Master Mix: Containing Taq polymerase, dNTPs, and buffer.
-
Primers and Probe: Specific for a highly conserved region of the HCMV genome, such as the major immediate-early (IE) gene (UL123).[10][11]
-
qPCR instrument.
Protocol:
-
Cell Seeding, Infection, and Treatment:
-
Follow steps 1 and 2 of the Virus Yield Reduction Assay protocol.
-
-
Nucleic Acid Extraction:
-
At a specific time point post-infection (e.g., 72 hours), harvest the cells.
-
Extract total DNA or RNA from the cell lysates according to the manufacturer's protocol of the chosen extraction kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the HCMV IE gene, a fluorescently labeled probe, and the extracted nucleic acid sample.
-
Include a standard curve of known concentrations of a plasmid containing the target HCMV gene sequence for absolute quantification.
-
Include no-template controls to check for contamination.
-
-
qPCR Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Quantify the number of viral genome copies using the standard curve.
-
Calculate the percentage of reduction in viral DNA/RNA for each fomivirsen concentration compared to the virus control.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: Fomivirsen's antisense mechanism of action against HCMV.
Caption: Workflow for the Plaque Reduction Assay.
Caption: Workflow for the Virus Yield Reduction Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Antisense approach for the treatment of cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of human cytomegalovirus immediate-early gene expression by an antisense oligonucleotide complementary to immediate-early RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Quantification of Human Cytomegalovirus DNA by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment and application of a point-of-care testing and diagnosis method for early immediate expression gene IE1 of cytomegalovirus in maternal urine based on isothermal amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Animal Models for Studying Vitravene Efficacy and Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the preclinical evaluation of Vitravene (fomivirsen), the first antisense oligonucleotide approved for the treatment of cytomegalovirus (CMV) retinitis in individuals with AIDS. The following sections detail the mechanism of action of this compound, protocols for efficacy and toxicity studies in relevant animal models, and a summary of key quantitative data from preclinical assessments.
Mechanism of Action
This compound is a 21-base phosphorothioate (B77711) oligonucleotide designed to be complementary to the messenger RNA (mRNA) of the major immediate-early region 2 (IE2) proteins of human cytomegalovirus (HCMV).[1][2][3] This region of the viral genome is crucial for regulating the expression of other viral genes and is essential for the virus's replication.[2][4] By binding to the target mRNA sequence, this compound inhibits the synthesis of the IE2 proteins, thereby halting viral replication.[3][4] This antisense mechanism is distinct from that of other antiviral drugs that target viral DNA polymerase, allowing this compound to be effective against CMV strains resistant to agents like ganciclovir (B1264) and foscarnet.[3][5]
Signaling Pathway of this compound's Action
Caption: this compound's antisense mechanism of action against CMV.
Animal Models for Efficacy Studies
Due to the high species specificity of human cytomegalovirus, establishing animal models that fully replicate HCMV retinitis has been a challenge.[6] However, models using rabbit and non-human primates have been instrumental in evaluating the pharmacokinetics and efficacy of antiviral therapies. A common approach involves the intravitreal injection of a laboratory strain of HCMV to induce chorioretinitis.
Rabbit Model of CMV Retinitis
The rabbit model is a well-established system for studying HCMV-induced chorioretinal disease.[2][5]
Experimental Protocol: Efficacy of this compound in a Rabbit Model of CMV Retinitis
-
Animal Subjects: New Zealand White or pigmented rabbits.
-
Disease Induction:
-
Anesthetize the animals according to institutional guidelines.
-
Induce CMV chorioretinitis by intravitreal injection of 1 x 10^5 plaque-forming units (PFU) of a laboratory strain of HCMV (e.g., AD169) in 0.1 mL of sterile saline.[2][5]
-
Monitor the development of retinitis daily via ophthalmoscopy. Lesions typically appear as whitish retinal exudates and vitreous opacities within 3-4 days.[5]
-
-
This compound Administration:
-
Following the confirmation of retinitis, administer a single intravitreal injection of this compound at varying doses (e.g., 50 µg, 100 µg, 200 µg) in a volume of 0.05 mL.[3] A control group should receive a vehicle injection.
-
-
Efficacy Assessment:
-
Ophthalmoscopic Examination: Grade the severity of vitreoretinal lesions daily on a scale of 0 to 4+.[5]
-
Histopathology: At selected time points post-treatment, enucleate the eyes and perform histological analysis to assess the degree of inflammatory cell infiltration and retinal tissue damage.[5]
-
Viral Titer: Determine the viral load in the retina and vitreous humor via plaque assay or quantitative PCR.[2]
-
Animal Models for Toxicity Studies
Toxicity studies for this compound have primarily been conducted in rabbits and cynomolgus monkeys to assess local ocular tolerance after intravitreal administration.
Ocular Toxicity Assessment in Rabbits
Experimental Protocol: Single-Dose Ocular Toxicity of this compound in Rabbits
-
Animal Subjects: New Zealand White rabbits.
-
This compound Administration:
-
Administer a single intravitreal injection of this compound at doses ranging from 82.5 µg to 165 µg.[1] A control group should receive a vehicle injection.
-
-
Toxicity Evaluation:
-
Clinical Observations: Daily examination for signs of ocular inflammation, such as conjunctival redness, chemosis, and discharge.
-
Ophthalmoscopy: Regular examination for signs of intraocular inflammation (e.g., vitritis, anterior chamber flare), retinal changes (e.g., edema, detachment, hemorrhage), and optic nerve abnormalities.[1]
-
Intraocular Pressure (IOP) Measurement: Monitor IOP at baseline and at various time points post-injection.
-
Histopathology: At the end of the study period (e.g., 14 or 28 days), perform a detailed histopathological examination of the enucleated eyes, focusing on the retina, ciliary body, and other ocular structures.[1]
-
Ocular Toxicity Assessment in Monkeys
Experimental Protocol: Repeated-Dose Ocular Toxicity of this compound in Cynomolgus Monkeys
-
Animal Subjects: Cynomolgus monkeys.
-
This compound Administration:
-
Administer repeated intravitreal injections of this compound (e.g., weekly or bi-weekly) at various dose levels.[7] A control group should receive vehicle injections.
-
-
Toxicity Evaluation:
-
Clinical and Ophthalmic Examinations: As described for the rabbit model.
-
Electroretinography (ERG): Perform ERG at baseline and at the end of the study to assess retinal function.[1]
-
Systemic Exposure: Collect blood samples to determine if there is any systemic absorption of this compound.[3]
-
Histopathology: Conduct a comprehensive histopathological evaluation of ocular tissues at the termination of the study.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in animal models.
Table 1: Pharmacokinetics of this compound in Animal Models
| Animal Model | Dose | Vitreous Half-Life | Retinal Half-Life | Peak Retinal Concentration | Reference(s) |
| Rabbit | 66 µg | 62-77.5 hours | - | 86-96 µg equivalents/g (at 72-120 hrs) | [1][8] |
| Monkey | 115 µg | ~22 hours | 45-78 hours | Occurred at ~2 days | [6][7][9][10] |
Table 2: Ocular Toxicity of a Single Intravitreal Injection of this compound in Rabbits
| Dose (µg) | Vitreal Concentration (µM) | Key Histopathological Findings | Reference(s) |
| 82.5 | 10 | Edema, epithelial degeneration, lymphohistiocytic infiltrates in the ciliary body; lymphohistiocytic infiltrates in the vitreous; retinal and vitreous hemorrhage; retinal pigment clumping. | [1] |
| ≥165 | ≥20 | Severe inflammation involving the ciliary body and other ocular structures; retinal degeneration, retinal detachment, hemorrhage, and clumping of retinal pigment epithelium. | [1] |
Table 3: In Vitro Efficacy of this compound against Human CMV
| Cell Line | Assay | EC50 (µM) | Reference(s) |
| Human Dermal Fibroblasts | Viral Antigen Production | ~0.1 | [11] |
| Human Retinal Pigment Epithelial (RPE) Cells | Plaque Formation | 0.25 | [6] |
Experimental Workflows
Caption: Workflow for this compound efficacy studies in a rabbit model.
Caption: Workflow for this compound toxicity studies in animal models.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A rabbit model for human cytomegalovirus-induced chorioretinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Fomivirsen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Fomivirsen: clinical pharmacology and potential drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [A rabbit model for human cytomegalovirus retinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fomivirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. real.mtak.hu [real.mtak.hu]
Application Notes and Protocols for the Synthesis of Phosphorothioate Oligonucleotides, Including Fomivirsen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorothioate (B77711) oligonucleotides (PS-oligos) are synthetic analogs of nucleic acids where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom. This modification confers significant resistance to nuclease degradation, a crucial property for their use as therapeutic agents, including antisense oligonucleotides like fomivirsen. Fomivirsen is a 21-base phosphorothioate oligonucleotide that was the first FDA-approved antisense drug for the treatment of cytomegalomegalovirus (CMV) retinitis in immunocompromised patients.[1][2] Its sequence is 5'-GCG TTT GCT CTT CTT CTT GCG-3'.[3] This document provides detailed methods and protocols for the synthesis, purification, and analysis of PS-oligos.
Synthesis Methods: A Comparative Overview
The synthesis of PS-oligos is predominantly carried out using automated solid-phase synthesis. The two primary chemical approaches are the phosphoramidite (B1245037) and the H-phosphonate methods.
Phosphoramidite Method: This is the most widely used method for oligonucleotide synthesis due to its high coupling efficiency and adaptability to automation.[4][5] The synthesis cycle involves four main steps: detritylation, coupling, capping, and sulfurization (which replaces the oxidation step used for standard phosphodiester synthesis).
H-phosphonate Method: This method offers a simpler synthesis cycle with only two steps: detritylation and coupling.[6][7] The sulfurization step is typically performed once at the end of the entire chain assembly. While advantageous in its simplicity, the phosphoramidite method generally offers higher stepwise yields.[8]
| Feature | Phosphoramidite Method | H-phosphonate Method |
| Synthesis Cycle | 4 steps: Detritylation, Coupling, Capping, Sulfurization | 2 steps: Detritylation, Coupling |
| Sulfurization | Performed after each coupling step | Performed once at the end of synthesis |
| Coupling Efficiency | Generally higher (approaching 100%)[8] | Generally lower than phosphoramidite |
| Reagents | Phosphoramidite monomers, activator (e.g., tetrazole), capping agent, sulfurizing agent | H-phosphonate monomers, activator (e.g., pivaloyl chloride) |
| Advantages | High efficiency, well-established, suitable for a wide range of modifications | Simpler cycle, single sulfurization step |
| Disadvantages | More complex cycle, requires a sulfurization step in each cycle | Lower coupling efficiency can lead to more impurities |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Fomivirsen via Phosphoramidite Chemistry
This protocol outlines the automated solid-phase synthesis of a 21-mer phosphorothioate oligonucleotide with the sequence of fomivirsen.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside (G)
-
Protected deoxynucleoside phosphoramidites (dA, dC, dG, T)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solution A (Acetic anhydride/Pyridine/THF) and B (1-Methylimidazole/THF)
-
Sulfurizing reagent (e.g., 0.05 M 3-Amino-1,2,4-dithiazole-5-thione (ADTT) in pyridine/acetonitrile)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Acetonitrile (B52724) (anhydrous)
-
Ammonium (B1175870) hydroxide (B78521) solution (concentrated)
Procedure:
-
Instrument Setup: Program the DNA synthesizer with the fomivirsen sequence (5'-GCG TTT GCT CTT CTT CTT GCG-3').
-
Synthesis Cycle: The automated synthesis proceeds in the 3' to 5' direction through repetitive cycles for each nucleotide addition.
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. The support is then washed with acetonitrile.
-
Step 2: Coupling: The next protected phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants (n-1 shortmers).
-
Step 4: Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a phosphorothioate triester by treatment with the sulfurizing reagent. The support is then washed with acetonitrile.
-
-
Repeat Cycle: Steps 1-4 are repeated for each subsequent nucleotide in the sequence.
-
Final Detritylation (Optional): The final DMT group can be removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on"). For purification by reversed-phase HPLC, DMT-on is preferred.
-
Cleavage and Deprotection:
-
The solid support is transferred to a vial.
-
Concentrated ammonium hydroxide is added to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.
-
The vial is heated at 55°C for 8-12 hours.
-
The supernatant containing the crude oligonucleotide is collected.
-
Protocol 2: Purification of Phosphorothioate Oligonucleotides by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of synthetic oligonucleotides.[4] Reversed-phase (RP) and ion-exchange (IEX) are common modes used.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium (B8662869) acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Detritylation solution (e.g., 80% acetic acid)
Procedure (DMT-on Purification):
-
Sample Preparation: The crude, cleaved oligonucleotide solution (with the 5'-DMT group intact) is filtered.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). The DMT-on product will have a longer retention time than the failure sequences (DMT-off).
-
Monitor the elution at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the full-length, DMT-on oligonucleotide.
-
Detritylation:
-
Evaporate the acetonitrile from the collected fraction.
-
Add the detritylation solution and let it react for 30 minutes.
-
Neutralize the solution.
-
-
Desalting: The purified and detritylated oligonucleotide is desalted using a suitable method such as size-exclusion chromatography or ethanol (B145695) precipitation.
Protocol 3: Analysis of Phosphorothioate Oligonucleotides
The purity and identity of the synthesized PS-oligo should be confirmed by analytical techniques.
A. Mass Spectrometry (MS):
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the oligonucleotide.[9]
-
Procedure:
-
Prepare a dilute solution of the purified oligonucleotide in a suitable solvent (e.g., water with a small amount of a volatile buffer like triethylammonium bicarbonate).
-
Infuse the sample into the ESI-MS instrument.
-
Acquire the mass spectrum in negative ion mode.
-
Deconvolute the resulting multiply charged ion series to obtain the molecular mass of the oligonucleotide.
-
Compare the experimental mass with the calculated theoretical mass.
-
B. Capillary Electrophoresis (CE):
-
Technique: Capillary gel electrophoresis (CGE) or capillary zone electrophoresis (CZE) can be used to assess the purity of the oligonucleotide based on its size and charge.[10]
-
Procedure:
-
Prepare the capillary with the appropriate gel or buffer.
-
Inject a small volume of the oligonucleotide sample.
-
Apply a high voltage to effect the separation.
-
Detect the migrating oligonucleotide by UV absorbance at 260 nm.
-
The purity is determined by the percentage of the main peak area relative to the total peak area.
-
Visualizations
Caption: Experimental workflow for phosphorothioate oligonucleotide synthesis.
Caption: Antisense mechanism of action of Fomivirsen.
References
- 1. fomivirsen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Separation of RNA phosphorothioate oligonucleotides by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. mdpi.com [mdpi.com]
- 6. Gene Link: Phosphonate Oligos [genelink.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of Capillary Electrophoresis for Concentration Analysis of Phosphorothioate Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols for the Quantification of Fomivirsen in Vitreous Humor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomivirsen (brand name Vitravene™) is an antisense oligonucleotide therapeutic developed for the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients. It is a 21-mer phosphorothioate (B77711) oligodeoxynucleotide that functions by binding to the complementary sequence of the messenger RNA (mRNA) of the major immediate-early region 2 (IE2) of human CMV.[1][2] This binding inhibits the synthesis of the IE2 protein, which is essential for viral replication.[1][2] Given its intraocular administration via intravitreal injection, accurate quantification of fomivirsen in the vitreous humor is critical for pharmacokinetic studies, dose-response relationship assessments, and overall drug development and monitoring.
These application notes provide a detailed overview and protocols for the principle analytical techniques used to quantify fomivirsen in vitreous humor: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Hybridization Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action of Fomivirsen
Fomivirsen's therapeutic effect is derived from its ability to specifically inhibit the production of a key viral protein. The following diagram illustrates this antisense mechanism.
References
Application Notes and Protocols for Long-Term Monitoring of Patients Treated with Vitravene (fomivirsen)
Document ID: VT-LTM-AP-202512 Version: 1.0 Last Updated: December 15, 2025
Disclaimer: Vitravene (fomivirsen) was an antisense oligonucleotide approved for the local treatment of Cytomegalovirus (CMV) retinitis in patients with Acquired Immunodeficiency Syndrome (AIDS). It was voluntarily withdrawn from the market in the early 2000s due to a decline in the incidence of CMV retinitis following the advent of Highly Active Antiretroviral Therapy (HAART).[1][2] These application notes are provided for research and informational purposes, compiling data and protocols from the period of its clinical use.
Introduction
This compound (fomivirsen) is a 21-base phosphorothioate (B77711) oligonucleotide that inhibits human cytomegalovirus (HCMV) replication via an antisense mechanism.[1][3][4][5] It specifically binds to the complementary messenger RNA (mRNA) of the major immediate-early (IE2) transcriptional unit of CMV.[4][5][6] This binding prevents the synthesis of proteins essential for viral replication.[4][5] Administered as an intravitreal injection, this compound offered a localized treatment for CMV retinitis, particularly for patients who were intolerant to or had failed other therapies.[3][7] Long-term monitoring of patients was critical to assess efficacy, manage adverse events, and ensure patient safety.
Mechanism of Action
Fomivirsen's mechanism is distinct from DNA polymerase inhibitors like ganciclovir (B1264) and foscarnet.[4] By targeting the IE2 mRNA, it blocks the translation of regulatory proteins required for the transcription of other viral genes, thus halting the replication cascade.[1][5] This unique mechanism meant there was no cross-resistance with DNA polymerase inhibitors.[4][6]
Caption: this compound's antisense mechanism blocking CMV replication.
Long-Term Efficacy and Safety Data
Clinical trials conducted prior to this compound's discontinuation provide the primary source of long-term monitoring data. Efficacy was primarily measured by the time to progression of CMV retinitis, assessed via fundus photography.[3] Safety monitoring focused on ocular adverse events.
Efficacy Data Summary
The median time to retinitis progression varied based on the patient population and dosage.
| Study Population | Treatment Group | Median Time to Progression | Reference |
| Newly Diagnosed, Peripheral CMV Retinitis | Immediate Treatment (165 µg) | 71 days | [8][9] |
| Newly Diagnosed, Peripheral CMV Retinitis | Deferred Treatment | 13-14 days | [8][9] |
| Advanced/Refractory CMV Retinitis | 330 µg (Regimen 1) | ~90 days | [8] |
| Advanced/Refractory CMV Retinitis | 330 µg (Regimen 2) | ~90 days | [8] |
| All Patients (330 µg dose) | All Treatment Regimens | ~80 days | [3] |
Long-Term Safety and Adverse Events
Ocular inflammation and increased intraocular pressure (IOP) were the most common adverse events. These were generally transient and manageable with topical corticosteroids or IOP-lowering medication.[3][8][10]
| Adverse Event (Ocular) | Incidence Rate (Approximate) | Management Notes | References |
| Common (5-20%) | |||
| Ocular Inflammation (Uveitis, Iritis, Vitritis) | ~25% of patients | More common during induction. Manageable with topical corticosteroids. Treatment could often be continued after resolution. | [3][10][11] |
| Increased Intraocular Pressure (IOP) | Commonly reported | Usually transient, returning to normal without treatment or with temporary topical medications. IOP should be monitored at each visit. | [3][8][10] |
| Blurred Vision / Decreased Visual Acuity | 5-20% | Monitored via standard ophthalmological exams. | [3] |
| Cataract | 5-20% | [3] | |
| Retinal Detachment | 5-20% | Also a complication of CMV retinitis itself. Incidence appeared dose-dependent. | [3][11][12] |
| Eye Pain | 5-20% | [3] | |
| Floaters | 5-20% | [3] | |
| Less Common (2-5%) | |||
| Vitreous Hemorrhage | 2-5% | [3] | |
| Optic Neuritis | 2-5% | [3] | |
| Visual Field Defect | 2-5% | [3] | |
| Corneal Edema | 2-5% | [3] |
Monitoring Protocols
A structured, multi-faceted approach to long-term monitoring is essential. This includes regular ophthalmological assessments, management of the patient's underlying systemic condition (AIDS), and, where indicated, virological testing of ocular fluids.
Caption: Workflow for long-term monitoring of patients on this compound.
Protocol: Ophthalmological Monitoring
Objective: To assess treatment efficacy by monitoring retinitis activity and to detect and manage ocular adverse events.
Schedule: A comprehensive ophthalmological examination should be performed at baseline and at every follow-up visit, prior to each injection. In the era of its use, patients with low CD4 counts (<50 cells/mm³) were often examined every 3 months.[13]
Methodology:
-
Patient History: Inquire about any changes in vision, such as new floaters, blurred vision, or visual field loss.[14]
-
Visual Acuity: Measure and record best-corrected visual acuity (BCVA) using a standardized Snellen or ETDRS chart.
-
Slit-Lamp Biomicroscopy: Examine the anterior segment for signs of inflammation (e.g., cells and flare in the anterior chamber, keratic precipitates), which could indicate iritis or uveitis.[3]
-
Tonometry: Measure and record intraocular pressure (IOP). Sustained elevations should be managed with appropriate IOP-lowering medications.[3]
-
Dilated Fundus Examination: Perform indirect ophthalmoscopy to thoroughly examine the entire retina.
-
Fundus Photography:
-
Obtain wide-field fundus photographs at baseline and at regular intervals (e.g., every 3 months) or if progression is suspected.
-
Photographs serve as the primary objective evidence for determining disease progression by allowing for side-by-side comparison over time.[3]
-
Protocol: Systemic and Virological Monitoring
Objective: To monitor the patient's overall immune status and, in select cases, confirm intraocular viral activity.
Methodology:
-
Systemic Monitoring:
-
This compound is a localized therapy and does not treat systemic CMV disease.[3][4] Patients must be monitored for signs of extraocular CMV (e.g., pneumonitis, colitis) and for retinitis in the contralateral eye.[3][4]
-
Regular monitoring of CD4+ T-cell counts and HIV viral load is crucial, as immune recovery due to HAART was the primary factor in controlling CMV retinitis.[14][16]
-
-
Virological Monitoring (Aqueous/Vitreous Humor PCR):
-
Indication: This is not a routine monitoring tool but can be valuable for differential diagnosis if the clinical picture is unclear or to confirm active viral replication in cases of suspected treatment failure.[17][18]
-
Specimen Collection:
-
Aqueous or vitreous humor samples should be collected by a qualified ophthalmologist using aseptic techniques (e.g., anterior chamber paracentesis or vitreous tap).
-
A minimum volume of 50 µL is typically required.[19]
-
Collect the specimen in a sterile cup or screw-capped tube. Do not add any saline or other media.[20][21]
-
-
Handling and Storage:
-
Assay:
-
Quantitative Polymerase Chain Reaction (qPCR) for CMV DNA.[20][21]
-
The assay amplifies a specific target gene of the CMV virus (e.g., UL54).[19]
-
Results are reported in International Units per milliliter (IU/mL). The presence and level of CMV DNA in ocular fluids are highly correlated with active retinitis.[18]
-
-
Interpretation: A positive PCR result confirms the presence of CMV DNA, indicating active viral replication. A significant decrease in viral load post-treatment would indicate a positive therapeutic response.[21] Monitoring CMV viral load in the blood has poor predictive value for retinitis relapse and is not recommended for this purpose.[14]
-
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Fomivirsen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Fomivirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Fomivirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety of intravitreous fomivirsen for treatment of cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. medscape.com [medscape.com]
- 13. aao.org [aao.org]
- 14. Cytomegalovirus Disease: Adult and Adolescent OIs | NIH [clinicalinfo.hiv.gov]
- 15. Overview of Cytomegalovirus Ocular Diseases: Retinitis, Corneal Endotheliitis, and Iridocyclitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. techtransfer.nih.gov [techtransfer.nih.gov]
- 17. Cytomegalovirus Retinitis: Clinical Manifestations, Diagnosis and Treatment | MDPI [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. CMV Quant PCR for Eye Fluids | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 20. Cytomegalovirus DNA by PCR, Quantitative, Vitreous fluid | MLabs [mlabs.umich.edu]
- 21. Cytomegalovirus (CMV) PCR, Ocular Fluids [healthcare.uiowa.edu]
Application Notes and Protocols for Vitravene (fomivirsen)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the regulatory submission process, mechanism of action, and key experimental data for Vitravene (fomivirsen), the first antisense oligonucleotide therapeutic approved by the U.S. Food and Drug Administration (FDA). The included protocols are based on publicly available information from regulatory documents and scientific publications.
Regulatory Submission and Approval
This compound was granted accelerated approval by the FDA on August 26, 1998, for the local treatment of cytomegalovirus (CMV) retinitis in patients with Acquired Immunodeficiency Syndrome (AIDS) who are intolerant of or have a contraindication to other treatments, or who were insufficiently responsive to previous treatments.[1] The New Drug Application (NDA) 20-961 was submitted by Isis Pharmaceuticals, Inc.[1][2]
The regulatory process for this compound involved a comprehensive review of preclinical and clinical data. The FDA's review of the NDA included evaluations of the drug's chemistry, pharmacology, toxicology, and clinical efficacy and safety.[2]
Below is a workflow diagram illustrating the key milestones in the regulatory submission and approval process for this compound.
Mechanism of Action
Fomivirsen is a 21-base phosphorothioate (B77711) oligodeoxynucleotide.[3] It functions as an antisense inhibitor of human cytomegalovirus (HCMV) replication. The nucleotide sequence of fomivirsen is complementary to the messenger RNA (mRNA) of the major immediate-early region 2 (IE2) of HCMV. This region of the mRNA is responsible for encoding proteins that regulate viral gene expression and are essential for the production of infectious CMV.[4]
By binding to the target mRNA, fomivirsen inhibits the synthesis of the IE2 protein, which in turn halts the replication of the virus.[4] The signaling pathway for fomivirsen's mechanism of action is depicted below.
Preclinical Data
In Vitro Antiviral Activity
Fomivirsen demonstrated potent and dose-dependent inhibition of CMV replication in various cell lines. The 50% inhibitory concentration (IC50) was determined using plaque reduction assays.
| Cell Line | Virus Strain | IC50 (µM) | Reference |
| Human Retinal Pigment Epithelial (RPE) Cells | HCMV AD169 | 0.03 - 0.2 | [5] |
| Human Foreskin Fibroblasts | HCMV AD169 | ~0.1 | [6] |
| MRC-5 Cells | Clinical Isolates | 0.03 - 0.2 | [5] |
Animal Studies
Pharmacokinetic and toxicology studies were conducted in rabbits and monkeys. Following intravitreal injection, fomivirsen was cleared from the vitreous with a half-life of approximately 55-62 hours in rabbits.[5]
| Animal Model | Parameter | Value | Reference |
| Rabbit | Vitreous Half-life | ~62 hours | [5] |
| Monkey | Retinal Half-life | ~78 hours | [7] |
Clinical Data
Clinical trials demonstrated the efficacy of fomivirsen in delaying the progression of CMV retinitis in AIDS patients.
| Study Population | Treatment Group | Median Time to Progression | Reference |
| Newly Diagnosed Peripheral CMV Retinitis | Immediate Fomivirsen (165 µg) | 71 days | [6][8] |
| Newly Diagnosed Peripheral CMV Retinitis | Deferred Treatment | 13 days | [6][8] |
| Relapsed CMV Retinitis | Fomivirsen (330 µg) | 91 days | [5] |
Experimental Protocols
The following are generalized protocols for key experiments based on methodologies described in the available literature. These should be adapted and optimized for specific laboratory conditions.
In Vitro Antiviral Activity: Plaque Reduction Assay
This protocol is a general guide for determining the antiviral activity of fomivirsen against CMV using a plaque reduction assay.
Materials:
-
Human fibroblast cell lines (e.g., MRC-5)
-
CMV laboratory strain (e.g., AD169) or clinical isolates
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Fomivirsen stock solution
-
Overlay medium (e.g., medium with 0.5% methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution
-
96-well plates
Protocol:
-
Seed human fibroblast cells into 96-well plates and grow to confluence.
-
Prepare serial dilutions of fomivirsen in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of CMV.
-
After a 90-minute adsorption period, remove the virus inoculum.
-
Add the fomivirsen dilutions to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Overlay the cells with the overlay medium to restrict virus spread to adjacent cells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible in the virus control wells.
-
Fix the cells with formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% inhibitory concentration (IC50) by determining the fomivirsen concentration that reduces the number of plaques by 50% compared to the virus control.
In Vivo Efficacy: Rabbit Model of CMV Retinitis
This protocol outlines a general procedure for evaluating the in vivo efficacy of fomivirsen in a rabbit model of CMV retinitis.
Materials:
-
New Zealand White rabbits
-
CMV strain adapted for rabbit infectivity
-
Fomivirsen solution for injection
-
Anesthesia
-
Intravitreal injection supplies (30-gauge needles, microsyringes)
-
Ophthalmoscope
-
Tissue collection and processing reagents
Protocol:
-
Anesthetize the rabbits.
-
Induce CMV retinitis by intravitreal injection of the virus in one eye. The contralateral eye can serve as a control.
-
Monitor the development of retinitis using ophthalmoscopy.
-
Once retinitis is established, administer fomivirsen via intravitreal injection into the infected eye. Different dose levels should be tested. Control animals should receive a vehicle injection.
-
Monitor the progression or regression of retinitis at regular intervals using ophthalmoscopy and fundus photography.
-
At the end of the study, euthanize the animals and enucleate the eyes.
-
Process the ocular tissues for virological and histological analysis to determine viral load and the extent of retinal damage.
Cytotoxicity Assay
This protocol provides a general method for assessing the in vitro cytotoxicity of fomivirsen.
Materials:
-
Human retinal pigment epithelial (RPE) cells or other relevant cell lines
-
Cell culture medium
-
Fomivirsen stock solution
-
Cytotoxicity assay kit (e.g., MTT, LDH release, or neutral red uptake assay)
-
96-well plates
Protocol:
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of fomivirsen in cell culture medium.
-
Remove the growth medium and add the fomivirsen dilutions to the cells. Include a vehicle control (no drug) and a positive control for cytotoxicity.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of fomivirsen that reduces cell viability by 50% compared to the vehicle control.
References
- 1. jdc.jefferson.edu [jdc.jefferson.edu]
- 2. FDA guidances for development of oligonucleotide therapeutics: Key takeaways for sponsors :: Parexel [parexel.com]
- 3. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General and Specific Cytotoxicity of Chimeric Antisense Oligonucleotides in Bacterial Cells and Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonclinical Testing of Individualized Antisense Oligonucleotide Drug Products for Severely Debilitating or Life-Threatening Diseases Guidance for Sponsor-Investigators | FDA [fda.gov]
- 6. FDA Issues New Guidance Nonclinical Safety Assessment Of Oligonucleotide-Based Therapeutics [advancingrna.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vitravene (Fomivirsen) Injection: Technical Support Center for Ocular Inflammation
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the identification, management, and underlying mechanisms of ocular inflammation associated with intravitreal Vitravene (fomivirsen) injections. Given that this compound is a discontinued (B1498344) therapy, this information is based on historical clinical trial data and the known immunological properties of phosphorothioate (B77711) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the expected incidence of ocular inflammation after this compound injection?
A1: Ocular inflammation, including uveitis (iritis and vitritis), was the most frequently observed adverse event in clinical trials, reported in approximately one in four patients (25%).[1][2] Inflammatory reactions were noted to be more common during the induction dosing phase compared to the maintenance phase.[1][2][3]
Q2: What are the typical clinical signs of this compound-associated ocular inflammation?
A2: Common signs include anterior chamber inflammation (cells and flare), vitritis (inflammatory cells in the vitreous humor), eye pain, photophobia (light sensitivity), blurred vision, and floaters.[3] Less common findings (reported in 2-5% of patients) can include keratic precipitates (inflammatory cells on the cornea), conjunctival hyperemia, and corneal edema.[1][2]
Q3: When does inflammation typically appear post-injection?
A3: Inflammatory reactions are most common when starting treatment with this compound, particularly during the induction phase which involves more frequent injections.[1][2][3]
Q4: What is the recommended immediate management for a patient or experimental animal showing signs of ocular inflammation?
A4: The standard management for this compound-induced inflammation is the administration of topical corticosteroids.[3] In cases of unacceptable inflammation, it is recommended to delay the next this compound injection until the inflammation resolves.[3] Most cases are reported to be transient and reversible with this approach.[3]
Q5: Is it possible to continue this compound treatment after an inflammatory episode?
A5: Yes. With medical management, primarily topical corticosteroids, and allowing time for the inflammation to subside, patients were often able to continue receiving intravitreal injections of this compound.[3]
Q6: Are there any known contraindications that could worsen inflammation?
A6: Yes. This compound is not recommended for use in patients who have recently (within 2-4 weeks) been treated with either intravenous or intravitreal cidofovir, due to the risk of exaggerated ocular inflammation.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during preclinical or clinical research involving fomivirsen or similar phosphorothioate oligonucleotides.
| Observed Issue | Potential Cause | Recommended Action |
| Higher-than-expected incidence (>25%) of ocular inflammation in an animal study. | 1. High dose or frequent dosing schedule. 2. Contamination of the injectate. 3. Specific animal model susceptibility. 4. Concurrent administration of other inflammatory agents. | 1. Review and potentially adjust the dosing regimen. Clinical data shows inflammation is dose-dependent.[4] 2. Ensure strict aseptic technique during preparation and injection. 3. Characterize the baseline immune response of the animal model. 4. Review all administered compounds for potential interactions. |
| Severe inflammation (e.g., hypopyon, severe vitritis) observed after injection. | 1. Possible infectious endophthalmitis (must be ruled out). 2. Exaggerated immune response. 3. Recent treatment with cidofovir.[3] | 1. In a clinical context, immediately perform a vitreous tap for culture and inject broad-spectrum antibiotics. 2. In a preclinical setting, collect aqueous/vitreous samples for bioanalysis (e.g., cytokine profiling, cell count) and histology. 3. Administer intensive topical or systemic corticosteroids after infection is ruled out. 4. Discontinue fomivirsen injections until complete resolution. |
| Inflammation is persistent and does not resolve with standard topical corticosteroids. | 1. Inadequate steroid potency or frequency. 2. Chronic underlying inflammatory condition in the subject/animal. 3. The inflammatory cascade is particularly robust. | 1. Consider increasing the frequency of topical steroids or switching to a more potent formulation. 2. In a clinical setting, oral steroids may be considered. 3. Re-evaluate the subject/animal for other causes of uveitis. 4. In a research setting, analyze inflammatory markers to understand the specific pathways involved. |
| Increased intraocular pressure (IOP) accompanies the inflammation. | 1. Inflammatory cells clogging the trabecular meshwork. 2. Steroid-induced ocular hypertension. 3. Direct effect of the drug or injection procedure. | 1. Monitor IOP closely at each evaluation. 2. Manage elevated IOP with topical anti-hypertensive medications. 3. The pressure increase is usually transient and may resolve without treatment.[3] |
Quantitative Data Summary
Detailed data on the severity and duration of inflammation from the original this compound trials are limited in published literature. However, a review of safety data from three clinical trials provided incidence rates based on dose and treatment intensity.
| Treatment Regimen | Patient/Eye Cohort | Incidence Rate (Events/Patient-Year) |
| 165 µ g/injection | 30 Patients (35 Eyes) | 4.06 |
| 330 µ g/injection (Less Intense Schedule¹) | 120 Patients (153 Eyes) | 6.58 |
| 330 µ g/injection (More Intense Schedule²) | (Data pooled in above) | 8.35 |
| Table adapted from a critical review of safety data from three randomized controlled clinical trials.[4] |
¹Less intense schedule: Two injections at day 1 and day 15, followed by injections every 4 weeks. ²More intense schedule: Three weekly injections, followed by injections every 2 weeks.
Experimental Protocols
While specific preclinical protocols for this compound are not publicly available, the following are detailed methodologies adapted from standard models of drug-induced ocular inflammation that can be applied to study fomivirsen or similar compounds.
Protocol 1: Evaluation of Ocular Inflammation in a Rabbit Model
-
Objective: To assess the inflammatory potential of a single intravitreal injection of fomivirsen in rabbits.
-
Animal Model: New Zealand White rabbits (N=6-8 per group).
-
Groups:
-
Group A: Intravitreal injection of fomivirsen (e.g., 330 µg in 0.05 mL).
-
Group B: Intravitreal injection of vehicle control (e.g., Balanced Salt Solution).
-
-
Procedure:
-
Anesthetize the animal and apply a topical anesthetic and antiseptic to the study eye.
-
Using a 30-gauge needle, perform an intravitreal injection of the test or vehicle article into the mid-vitreous cavity.
-
-
Evaluations:
-
Clinical Scoring (Slit-lamp examination): Perform examinations at baseline, 24, 48, 72 hours, and 7 days post-injection. Score for anterior chamber cells, flare, iris changes, and vitreous haze using a standardized grading system (e.g., Modified Hackett-McDonald).
-
Intraocular Pressure (IOP): Measure IOP using a tonometer at each time point.
-
Aqueous Humor Analysis: At the terminal endpoint (e.g., Day 7), collect aqueous humor via paracentesis. Analyze for total protein concentration (as a marker of blood-aqueous barrier breakdown) and inflammatory cell count. Perform cytokine analysis using ELISA or multiplex assays for key inflammatory mediators (e.g., TNF-α, IL-6, IL-1β).
-
Histopathology: Enucleate the eyes at the terminal endpoint. Process for paraffin (B1166041) embedding, sectioning, and stain with Hematoxylin and Eosin (H&E). A veterinary pathologist should evaluate sections for inflammatory cell infiltration in the anterior and posterior segments.
-
Protocol 2: In Vitro Assessment of Inflammatory Cytokine Release
-
Objective: To determine if fomivirsen directly stimulates inflammatory cytokine release from ocular immune cells.
-
Cell Model: Use a relevant cell line, such as human retinal pigment epithelial cells (ARPE-19) or a macrophage-like cell line (THP-1), which are known to express TLR9.
-
Procedure:
-
Culture cells to ~80% confluency in appropriate media.
-
Treat cells with varying concentrations of fomivirsen (e.g., 0.1 µM, 1 µM, 10 µM).
-
Include a positive control (e.g., CpG ODN for TLR9 activation) and a negative (vehicle) control.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Evaluation:
-
Collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using commercially available ELISA kits.
-
Assess cell viability using an MTT or similar assay to rule out cytotoxicity.
-
Mandatory Visualizations
Signaling Pathway: Proposed Mechanism of Fomivirsen-Induced Inflammation
The phosphorothioate backbone of fomivirsen contains unmethylated CpG motifs. These motifs can be recognized by Toll-like Receptor 9 (TLR9), an endosomal pattern recognition receptor expressed in immune cells like macrophages and dendritic cells, as well as some ocular cells. This recognition is a likely mechanism for the observed inflammatory response.
Caption: Proposed TLR9-mediated inflammatory pathway for fomivirsen.
Experimental Workflow: Preclinical Evaluation of Ocular Inflammation
This workflow outlines the key steps for assessing the inflammatory potential of a test article like fomivirsen in a preclinical animal model.
Caption: Workflow for preclinical assessment of drug-induced ocular inflammation.
Logical Relationship: Clinical Management Decision Tree
This diagram provides a simplified decision-making process for managing suspected ocular inflammation following this compound injection in a clinical setting.
Caption: Clinical decision tree for managing post-Vitravene ocular inflammation.
References
Technical Support Center: Fomivirsen and Cytomegalovirus (CMV)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fomivirsen and investigating its effects on Cytomegalovirus (CMV) strains.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with fomivirsen and provides potential explanations and solutions.
1. Issue: Fomivirsen shows lower than expected potency or complete lack of efficacy against a CMV strain.
-
Possible Cause 1: Fomivirsen Degradation. Fomivirsen, being an oligonucleotide, can be susceptible to degradation by nucleases present in serum-containing media or released from cells.
-
Troubleshooting Steps:
-
Ensure proper storage of fomivirsen stock solutions at -20°C or lower in nuclease-free water or buffer.
-
Prepare working dilutions fresh for each experiment.
-
Minimize the concentration of serum in the cell culture medium during the experiment, or use serum-free medium if the cell line permits.
-
Include a positive control with a known sensitive CMV strain to verify the activity of the fomivirsen batch.
-
-
-
Possible Cause 2: Development of Fomivirsen Resistance. CMV can develop resistance to fomivirsen. This resistance is not necessarily due to mutations in the target mRNA sequence (IE2).[1]
-
Troubleshooting Steps:
-
Sequence the IE2 target region: Although less common for fomivirsen, it is a crucial first step to rule out mutations in the immediate-early 2 (IE2) mRNA target sequence that could prevent fomivirsen binding.
-
Investigate non-antisense resistance mechanisms: Resistance can be sequence-dependent but not due to target site mutation.[1] This suggests other viral or cellular factors may be involved. Consider investigating changes in cellular uptake of the oligonucleotide or alterations in viral proteins that may interact with fomivirsen.
-
Perform cross-resistance studies: Test the resistant CMV strain against other anti-CMV drugs with different mechanisms of action (e.g., ganciclovir (B1264), foscarnet) to determine if the resistance is specific to fomivirsen. Fomivirsen has been shown to be active against strains of CMV that are resistant to ganciclovir and foscarnet.[2]
-
-
-
Possible Cause 3: Suboptimal Experimental Conditions. The efficacy of fomivirsen can be influenced by the specifics of the experimental setup.
-
Troubleshooting Steps:
-
Optimize cell density: Ensure a consistent and optimal cell monolayer confluency for viral infection and plaque formation.
-
Verify viral titer: An inaccurate viral titer can lead to an inappropriate multiplicity of infection (MOI), affecting the outcome of the assay.
-
Review assay protocol: Double-check all incubation times, concentrations, and media components as detailed in the experimental protocols section.
-
-
2. Issue: High variability in results between replicate experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency, and overall health can impact CMV replication and drug susceptibility.
-
Troubleshooting Steps:
-
Use cells within a consistent and low passage number range.
-
Seed cells at a precise density to ensure uniform monolayers.
-
Regularly monitor cell health and morphology.
-
-
-
Possible Cause 2: Inaccurate Pipetting and Dilutions. Small errors in pipetting can lead to significant variations in the final concentrations of fomivirsen and virus.
-
Troubleshooting Steps:
-
Calibrate pipettes regularly.
-
Use appropriate pipette sizes for the volumes being dispensed.
-
Prepare serial dilutions carefully and mix thoroughly at each step.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of fomivirsen?
A1: Fomivirsen is an antisense oligonucleotide. It is a 21-base phosphorothioate (B77711) oligonucleotide that is complementary to the messenger RNA (mRNA) transcribed from the major immediate-early (IE) transcriptional unit of human cytomegalovirus (CMV).[3] Specifically, it targets the mRNA of the IE2 protein, which is essential for the regulation of viral gene expression and replication.[4] By binding to the IE2 mRNA, fomivirsen blocks the translation of this key viral protein.[5]
Q2: Can fomivirsen exhibit non-antisense effects?
A2: Yes, phosphorothioate oligonucleotides like fomivirsen can exhibit non-antisense effects, particularly at higher concentrations. These can include:
-
Sequence-independent inhibition of virus adsorption: At micromolar concentrations, fomivirsen can inhibit the attachment of CMV particles to host cells.[3][6]
-
Immunostimulatory effects: The CpG motifs within the fomivirsen sequence (5'-GCG TTT GCT CTT CTT CTT GCG -3') can be recognized by Toll-like receptor 9 (TLR9), potentially leading to an immune response.[3]
Q3: Has resistance to fomivirsen been observed, and what is the mechanism?
A3: Yes, a CMV mutant with sequence-dependent resistance to fomivirsen has been isolated in cell culture.[1] Interestingly, this resistance was not due to mutations in the viral IE2 mRNA target sequence.[1] The resistant mutant showed cross-resistance to a modified version of fomivirsen with the same sequence but was not resistant to an oligonucleotide with an unrelated sequence.[1] This suggests that the mechanism of resistance is specific to the fomivirsen sequence but does not involve altered target binding, pointing towards potential involvement of other viral or cellular factors.
Q4: What are the typical in vitro IC50 values for fomivirsen against CMV?
A4: The 50% inhibitory concentration (IC50) of fomivirsen against CMV in vitro is typically in the range of 0.03 to 0.2 µM.[2][7]
Quantitative Data Summary
Table 1: In Vitro Efficacy of Fomivirsen Against CMV
| Parameter | Value | Cell Line | Reference |
| Mean IC50 | 0.03 - 0.2 µM | Various | [2][7] |
| IC50 (AD169 strain) | 70 nM | Human Foreskin Fibroblasts | [1] |
| IC50 (Resistant Mutant) | 700 nM | Human Foreskin Fibroblasts | [1] |
Table 2: Clinical Efficacy of Fomivirsen for CMV Retinitis
| Patient Population | Treatment Group | Median Time to Progression | Reference |
| Newly Diagnosed | Immediate Fomivirsen (165 µg) | 71 days | [8][9] |
| Newly Diagnosed | Deferred Treatment | 13 days | [8][9] |
| Failed Other Therapies | Fomivirsen (330 µg) | 91 days | [2] |
| Refractory/Reactivated | Fomivirsen (330 µg, Regimen A) | 106 days | [10] |
| Refractory/Reactivated | Fomivirsen (330 µg, Regimen B) | 267 days | [10] |
Experimental Protocols
1. Plaque Reduction Assay for Fomivirsen Susceptibility Testing
This protocol is adapted from standard plaque reduction assay methodologies.
-
Materials:
-
Human foreskin fibroblast (HFF) cells or other permissive cell line
-
CMV stock of known titer (e.g., AD169 strain)
-
Fomivirsen stock solution (e.g., 1 mM in nuclease-free water)
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Overlay medium (e.g., cell culture medium with 0.5% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed HFF cells into 6-well or 24-well plates to form a confluent monolayer overnight.
-
Drug Dilution: Prepare serial dilutions of fomivirsen in serum-free medium to achieve final concentrations ranging from, for example, 1 µM down to 1 nM. Include a no-drug control.
-
Virus Dilution: Dilute the CMV stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).
-
Infection: Aspirate the growth medium from the cell monolayers. Add the diluted virus to each well (except for the cell control wells).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: After adsorption, remove the virus inoculum and wash the monolayers gently with PBS. Add the different concentrations of fomivirsen (in overlay medium) to the respective wells. Add overlay medium without the drug to the virus control wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-14 days, or until plaques are clearly visible in the virus control wells.
-
Staining: Aspirate the overlay medium. Fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each fomivirsen concentration compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
-
2. Yield Reduction Assay for Fomivirsen Efficacy
This assay measures the reduction in the production of infectious virus particles.
-
Materials:
-
Same as for the Plaque Reduction Assay.
-
-
Procedure:
-
Cell Seeding and Infection: Seed HFF cells in multi-well plates and infect with CMV at a low MOI (e.g., 0.01) as described above.
-
Treatment: After the adsorption period, remove the inoculum and add fresh culture medium containing serial dilutions of fomivirsen.
-
Incubation: Incubate the plates at 37°C for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).
-
Virus Harvest: After incubation, harvest the entire content of each well (cells and supernatant). Subject the samples to three cycles of freeze-thawing to release intracellular virus particles.
-
Titer Determination: Determine the viral titer of each harvested sample using a standard plaque assay.
-
Data Analysis: Calculate the reduction in viral yield for each fomivirsen concentration compared to the no-drug control. Determine the IC90 or IC99 (the concentration that inhibits virus yield by 90% or 99%).
-
Visualizations
Caption: Fomivirsen's antisense mechanism of action.
Caption: Workflow for fomivirsen susceptibility testing.
Caption: Logic for troubleshooting fomivirsen resistance.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aph-hsps.hu [aph-hsps.hu]
- 4. Fomivirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fomivirsen - Wikipedia [en.wikipedia.org]
- 6. real.mtak.hu [real.mtak.hu]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral activity and ocular kinetics of antisense oligonucleotides designed to inhibit CMV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of Phosphorothioate Oligonucleotides
This technical support center is designed for researchers, scientists, and drug development professionals working with phosphorothioate (B77711) (PS) oligonucleotides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with the stability, synthesis, and purification of your phosphorothioate oligonucleotides.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or poor experimental results suggesting oligo degradation. | 1. Nuclease Contamination: Nucleases in serum, cell lysates, or on lab equipment are degrading the oligonucleotide. 2. Suboptimal Storage: Improper storage conditions (wrong temperature, pH, or buffer) are causing chemical degradation.[1] 3. Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can damage the oligonucleotide.[2] | 1. Enhance Nuclease Resistance: Use oligonucleotides with additional modifications like 2'-O-Methyl or Locked Nucleic Acids (LNAs), especially at the ends.[3][4] Consider a "gapmer" design with modified wings and a PS-DNA core. 2. Follow Proper Storage Protocols: Store oligos in a buffered solution (e.g., TE buffer, pH 7.5-8.0) at -20°C for long-term storage.[2] 3. Aliquot Samples: Dispense your stock solution into single-use aliquots to minimize freeze-thaw cycles.[2] |
| Low yield during solid-phase synthesis. | 1. Low Coupling Efficiency: The efficiency of adding each nucleotide monomer is suboptimal. This is critical for synthesizing long oligonucleotides.[5] 2. Degraded Reagents: Phosphoramidites or other synthesis reagents may have degraded due to moisture or age.[6] 3. Inefficient Capping: Failure sequences (n-1) are not being properly capped, leading to a complex mixture of shorter oligos.[7] | 1. Optimize Synthesis Cycle: Ensure your synthesizer is performing optimally and that coupling times are sufficient, especially for modified amidites.[5] 2. Use Fresh, High-Quality Reagents: Store reagents under anhydrous conditions and use fresh phosphoramidites. Test for water contamination if coupling efficiency drops.[6] 3. Ensure Efficient Capping: While some protocols suggest that sulfurization byproducts can act as capping agents, the standard acetic anhydride (B1165640) capping step is crucial for minimizing n-1 impurities.[7] |
| Broad or shouldering peaks during HPLC purification/analysis. | 1. Presence of Diastereomers: The synthesis of PS oligonucleotides creates a mixture of diastereomers (2^(n-1) for an oligo of length n) due to the chiral phosphorus center. These isomers can have slightly different retention times, causing peak broadening.[8][9] 2. Hydrophobic Interactions: The increased hydrophobicity of PS oligos can lead to interactions with the column matrix, causing broad peaks.[10] 3. Secondary Structure Formation: The oligonucleotide may be forming secondary structures (hairpins, dimers) that result in multiple conformations. | 1. Optimize HPLC Conditions: Increase column temperature (e.g., to 50-60°C) to reduce diastereomer separation and sharpen peaks.[11] Experiment with different ion-pairing agents (e.g., tributylamine) to find a system that minimizes diastereomer resolution while separating impurities.[9] 2. Use Chaotropic Agents: For anion-exchange chromatography, add chaotropic agents (e.g., acetonitrile, sodium perchlorate) to the mobile phase to disrupt hydrophobic interactions.[12] 3. Denaturing Conditions: Run the chromatography under denaturing conditions (e.g., elevated temperature, addition of urea (B33335) to gels) to disrupt secondary structures. |
| Presence of shorter fragments (n-1) in the final product. | 1. Incomplete Coupling: A step in the synthesis cycle failed to add a nucleotide. 2. Depurination: Loss of purine (B94841) bases (A or G) under acidic conditions (e.g., during DMT removal) can lead to strand cleavage.[13] 3. Nuclease Degradation: Exonucleases may have degraded the oligonucleotide from the ends post-synthesis. | 1. Improve Coupling and Capping: See "Low yield during solid-phase synthesis" above. Efficient capping is key to separating full-length product from failure sequences. 2. Minimize Acid Exposure: Use the shortest possible detritylation times necessary to remove the DMT group. 3. Purify Promptly and Store Properly: Purify the oligonucleotide soon after synthesis and deprotection, and store under nuclease-free conditions. |
Frequently Asked Questions (FAQs)
Q1: What makes phosphorothioate (PS) oligonucleotides more stable than unmodified phosphodiester (PO) oligonucleotides?
A1: The key difference is the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone. This modification makes the internucleotide linkage significantly more resistant to degradation by nucleases, which are enzymes that rapidly break down natural DNA and RNA in the body.[6][7] While unmodified DNA may have a half-life of only 1.5 hours in human serum, PS-modified oligonucleotides can have half-lives exceeding 72 hours under similar conditions.[3][14]
Q2: What are the main pathways of PS-oligonucleotide degradation?
A2: PS-oligonucleotides degrade primarily through three routes:
-
Enzymatic Degradation: Despite increased resistance, they can still be slowly degraded by 3' and 5' exonucleases and endonucleases.
-
Hydrolysis: The oligonucleotide backbone can be cleaved under strongly acidic or basic conditions. Acidic conditions can cause depurination (loss of A or G bases), creating an unstable site prone to cleavage.[13]
-
Desulfurization: The sulfur atom in the phosphorothioate linkage can be lost, converting it back to a less stable phosphodiester bond. This can be accelerated by certain oxidizing agents or metal ions.[1]
Q3: How can I further improve the stability of my PS-oligonucleotide?
A3: To achieve even greater stability, especially for in vivo applications, you can incorporate additional chemical modifications:
-
2'-Sugar Modifications: Adding a group like 2'-O-Methyl (2'-OMe) or 2'-O-Methoxyethyl (2'-MOE) to the ribose sugar enhances nuclease resistance and binding affinity to the target RNA.[3]
-
Locked Nucleic Acids (LNA): These are RNA analogs with a methylene (B1212753) bridge that "locks" the ribose conformation, dramatically increasing both stability and binding affinity (Tm).[4][15] LNA-modified oligos show better nuclease stability than both standard DNA and fully PS-modified oligos.[4]
-
End-Capping: Since exonucleases are a major threat in serum, adding 3-4 modified bases (like 2'-OMe or LNA) or PS linkages to both the 3' and 5' ends can effectively protect the internal sequence.
-
Alternative Backbones: For maximum resistance, consider alternative backbones like Morpholinos (PMOs) or Peptide Nucleic Acids (PNAs), which are highly resistant to enzymatic degradation.[16]
Q4: How should I store my PS-oligonucleotides to ensure maximum stability?
A4: Proper storage is critical.
-
Short-term: Store in a buffered solution (TE Buffer: 10 mM Tris, 1 mM EDTA, pH 7.5-8.0) at 4°C. Avoid using pure water as its pH can become acidic.[2]
-
Long-term: For storage longer than a few weeks, keep the oligonucleotide in TE buffer at -20°C or -80°C.[2]
-
Avoid Contamination: Use nuclease-free water and tubes. Wear gloves to prevent contamination from skin nucleases.
-
Aliquot: To prevent degradation from repeated freeze-thaw cycles, divide your stock solution into smaller, single-use aliquots.[2]
Q5: What is a "gapmer" and how does it relate to stability?
A5: A "gapmer" is a chimeric antisense oligonucleotide design that balances stability, binding affinity, and biological activity. It typically consists of a central "gap" of 7-10 DNA or PS-DNA bases, which is flanked by "wings" of 3-5 nuclease-resistant modified nucleotides, such as 2'-MOE or LNA. The modified wings provide high stability against exonuclease degradation and increase binding affinity to the target RNA, while the central DNA gap is necessary to recruit RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex, leading to gene silencing.[3][17]
Data Presentation: Stability of Modified Oligonucleotides
The following table summarizes the relative stability of various oligonucleotide modifications against nuclease degradation.
| Oligonucleotide Type | Modification | Half-Life in Serum/FBS | Key Advantages | Considerations |
| Unmodified DNA | Phosphodiester (PO) Backbone | ~1.5 hours (in human serum)[14] | Native structure | Rapidly degraded by nucleases. |
| Phosphorothioate (PS) | Sulfur replaces one non-bridging oxygen in the phosphate backbone. | >72 hours (in 10% FBS)[3] | Significant nuclease resistance , good cellular uptake. | Creates diastereomers, can have some non-specific protein binding.[6] |
| 2'-O-Methyl (2'-OMe) + PS | Methyl group added to the 2' position of the ribose sugar, with a PS backbone. | >72 hours (in 10% FBS)[3] | Enhanced nuclease resistance and binding affinity compared to PS alone.[3] | May reduce RNase H activity if used throughout the oligo. |
| 2'-O-Methoxyethyl (2'-MOE) + PS | Methoxyethyl group at the 2' position, with a PS backbone. | Plasma distribution half-life of 15-45 min across species, but slow elimination from tissues (days).[12] | Excellent nuclease resistance and high binding affinity; reduced toxicity profile.[18] | Commonly used in "gapmer" designs for RNase H activity.[18] |
| Locked Nucleic Acid (LNA) + DNA/PS | Methylene bridge between 2'-O and 4'-C of the ribose, often in a gapmer design. | More stable than both unmodified DNA and all-PS oligonucleotides.[4] | Extremely high binding affinity (increases Tm significantly) and nuclease resistance.[15] | Can cause hepatotoxicity at high doses if not designed carefully.[18] |
Experimental Protocols
Nuclease Degradation Assay in Serum (Analysis by Gel Electrophoresis)
This protocol assesses the stability of an oligonucleotide by incubating it in serum and visualizing the degradation over time.
Materials:
-
Oligonucleotide of interest (e.g., 5'-end labeled with 32P or a fluorescent dye for visualization)
-
Fetal Bovine Serum (FBS) or Human Serum
-
Cell culture medium (e.g., McCoy's 5A)
-
Loading Buffer (e.g., 7 M Urea, 0.05% bromophenol blue, 0.05% xylene cyanol in TBE buffer)
-
Denaturing polyacrylamide gel (e.g., 15-20%) with 7 M Urea
-
TBE Buffer (Tris/Borate/EDTA)
-
Incubator or water bath at 37°C
Procedure:
-
Prepare Oligo-Serum Mixture: In a microcentrifuge tube, prepare a solution of your oligonucleotide at a final concentration of ~10 µM in cell culture medium supplemented with 50% FBS.[3][19]
-
Set Up Timepoints: Prepare a separate tube for each timepoint (e.g., 0, 10 min, 30 min, 1 hr, 6 hr, 12 hr, 24 hr, 48 hr, 72 hr).[3][19]
-
Incubation: Place all tubes in a 37°C incubator.[3]
-
Stop Reaction: At each designated timepoint, remove the corresponding tube and immediately stop the nuclease reaction by adding an equal volume of loading buffer. This buffer contains urea, which denatures the nucleases and the oligo. Store the stopped reactions at -20°C until all timepoints are collected.[3]
-
Gel Electrophoresis: Once all timepoints are collected, heat the samples at 95°C for 5 minutes, then load them onto a denaturing polyacrylamide gel.[19]
-
Run Gel: Run the gel according to standard procedures until the dye markers have migrated sufficiently.
-
Visualization: Visualize the bands using autoradiography (for 32P) or a fluorescent gel imager. The intact, full-length oligonucleotide will be the top band. Shorter, degraded fragments will appear as a ladder of bands below it.
-
Analysis: Quantify the intensity of the full-length band at each timepoint relative to the 0-minute timepoint to determine the rate of degradation and the oligonucleotide's half-life.
Thermal Denaturation (Melting Temperature, Tm) Analysis
This protocol determines the Tm of an oligonucleotide duplex, which is a measure of its thermal stability and binding affinity.
Materials:
-
Oligonucleotide and its perfect reverse complement
-
Annealing/Melting Buffer (e.g., TE buffer with a defined salt concentration, such as 0.1 M NaCl)[20]
-
UV-Vis Spectrophotometer with a thermostatted cell holder (Peltier)
-
Quartz cuvettes
Procedure:
-
Prepare Duplex Sample: In a microcentrifuge tube, combine the oligonucleotide and its complement in equimolar amounts (e.g., 4 µM each) in the melting buffer. The total volume should be sufficient for the cuvette being used.[20]
-
Anneal the Duplex: Heat the solution to 95°C for 5 minutes, then allow it to cool slowly to room temperature. This ensures proper formation of the duplex.[19]
-
Spectrophotometer Setup:
-
Run the Melt Curve Program:
-
Set the temperature program to ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).[20]
-
Set a slow ramp rate, typically 0.5°C to 1°C per minute, to ensure thermal equilibrium at each step.
-
Set the instrument to record absorbance readings at regular intervals (e.g., every 0.5°C or 1°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm (Y-axis) against the temperature (X-axis). This will generate a sigmoidal "melting curve". At low temperatures, absorbance is low (duplex state), and at high temperatures, absorbance is high (single-stranded state) due to the hyperchromic effect.
-
The Tm is the temperature at which 50% of the duplex has dissociated. This corresponds to the midpoint of the transition in the melting curve.
-
For a more precise determination, calculate the first derivative of the melting curve (dA/dT vs. T). The peak of this derivative curve corresponds to the Tm.[20]
-
Visualizations
Caption: Workflow for the synthesis and processing of phosphorothioate oligonucleotides.
Caption: Nuclease degradation pathways and protective effects of modifications.
References
- 1. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. [PDF] Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping. | Semantic Scholar [semanticscholar.org]
- 8. Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: Effect of ion-pairing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the chromatographic separation of phosphorothioate oligonucleotide from impurities by optimizing selectivity through mobile-phase conditions in Ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: effect of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. In vitro metabolic stabilities and metabolism of 2'-O-(methoxyethyl) partially modified phosphorothioate antisense oligonucleotides in preincubated rat or human whole liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
Technical Support Center: Enhancing Antisense Drug Delivery to the Retina
Welcome to the technical support center for enhancing the delivery of antisense drugs to the retina. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the delivery of antisense oligonucleotides (ASOs) to the retina.
| Problem | Potential Cause | Suggested Solution |
| Low ASO Efficacy in Retinal Cells | Poor Penetration of Retinal Layers: The inner limiting membrane (ILM) and the retinal pigment epithelium (RPE) are significant barriers to ASO diffusion.[1] The size, charge, and formulation of the ASO can also influence its ability to penetrate these layers.[1] | Optimize Delivery Route: Consider subretinal injection to bypass the ILM and directly target photoreceptors and the RPE, though this method is more invasive.[2] For intravitreal injections, which target the entire retina, consider co-administration with permeation enhancers or using modified ASOs with improved tissue uptake.[1][3] |
| ASO Degradation: Enzymes present in the vitreous humor and within retinal cells can degrade ASOs, reducing their effective concentration.[1][4] | Use Chemically Modified ASOs: Employ ASOs with modifications such as phosphorothioate (B77711) backbones or 2'-O-methoxyethyl (MOE) sugars to increase their resistance to nuclease degradation.[5] | |
| Inefficient Cellular Uptake: ASOs may not be efficiently internalized by target retinal cells. | Utilize Delivery Vehicles: Encapsulate ASOs in nanoparticles (e.g., lipid-based or polymeric) or liposomes to improve stability and facilitate cellular uptake.[4][6][7][8] Magnetic nanoparticles have been shown to significantly enhance ASO penetration and targeting.[9][10] | |
| High Variability in Experimental Results | Inconsistent Injection Technique: The volume, speed of injection, and needle placement during intravitreal or subretinal administration can vary between experiments, leading to inconsistent ASO distribution. | Standardize Injection Protocol: Follow a detailed, standardized protocol for all injections. For intravitreal injections, leave the needle in place for a few seconds after injection to prevent reflux.[3] Use a consistent injection volume, typically around 2 μl for adult mice.[11] |
| Uneven ASO Distribution: The distribution of ASOs can be uneven across the retina, depending on their binding affinity to different retinal cell types.[1][4] | Assess ASO Distribution: Use fluorescently labeled ASOs to visualize their distribution pattern across the retina via microscopy. This can help in understanding the targeting efficiency and optimizing the formulation or delivery method. | |
| Observed Retinal Toxicity | Immune Response: Intraocular administration of ASOs can trigger an immune response, leading to inflammation and potential toxicity.[1][4] | Purify ASOs: Ensure ASOs are highly purified to remove any contaminants that might induce an immune reaction. Dose-Response Study: Perform a dose-response study to determine the lowest effective dose with minimal toxicity. The eye has mechanisms to limit immune responses, but high concentrations of foreign material can still provoke inflammation.[6] |
| Off-Target Effects: ASOs may bind to unintended RNA sequences, causing off-target effects and cellular toxicity. | Optimize ASO Sequence: Use bioinformatics tools to design ASOs with high specificity for the target RNA. Perform in vitro screening to select for the most specific and potent sequences before in vivo studies. |
Frequently Asked Questions (FAQs)
1. What are the primary barriers to delivering ASOs to the retina?
The main barriers include:
-
Anatomical and Physiological Barriers: The cornea, conjunctiva, blood-aqueous barrier, sclera, and the blood-retinal barrier (composed of the retinal pigment epithelium and retinal capillary endothelial cells) all limit the penetration of ASOs into the target tissues.[1][2][6]
-
Inner Limiting Membrane (ILM): This membrane limits the diffusion of substances from the vitreous into the retina.[2]
-
Retinal Pigment Epithelium (RPE): The RPE is a significant hurdle for ASOs to cross to reach the photoreceptors from the choroidal side.[1][4]
2. What are the most common methods for ASO delivery to the retina?
The most common methods are:
-
Intravitreal Injection: This is the preferred method as it allows direct access to the retina and can target the entire retinal surface.[1][3][4] It achieves high local concentrations of the ASO.[1][4]
-
Subretinal Injection: This method involves injecting the ASO directly into the space between the RPE and photoreceptors.[2] While more invasive and surgically challenging, it is highly effective for targeting these specific cell layers.[2][12]
-
Topical Delivery (Eye Drops): While patient-friendly, this method suffers from very poor bioavailability for retinal delivery due to limited penetration and tear dilution.[1][4]
3. How can I improve the stability of my ASOs in the eye?
To improve stability:
-
Chemical Modifications: Use ASOs with chemical modifications like phosphorothioate backbones and 2'-O-methoxyethyl (MOE) sugars, which make them more resistant to degradation by nucleases found in the eye.[5]
-
Encapsulation: Formulating ASOs within nanoparticles or liposomes can protect them from enzymatic degradation and allow for a more controlled release.[6][7][8]
4. How long can I expect the effect of an ASO to last in the retina after a single injection?
The duration of action can be quite long. Studies in mice have shown that a single intravitreal injection of a MOE-modified ASO targeting the Cep290 gene had activity in the retina for over 9 months.[13] Another study observed gene expression inhibition for up to 120 days in the retina after a single intravitreal injection.[14] The specific duration will depend on the ASO chemistry, dose, and the target gene's turnover rate.
5. What are some emerging technologies for enhancing retinal ASO delivery?
Emerging and promising technologies include:
-
Nanoparticle-Based Systems: This includes lipid nanoparticles, polymeric nanoparticles, and solid lipid nanoparticles which can improve ASO stability, cellular uptake, and allow for targeted delivery.[4][6][12] Magnetic nanoparticles guided by an external magnetic field have shown enhanced penetration and targeting to specific retinal layers.[9][10]
-
Sustained-Release Formulations: These are being developed to reduce the frequency of intravitreal injections, improving patient compliance and reducing risks associated with repeated injections.[4][6]
-
Viral Vector Delivery of ASOs: Using adeno-associated viruses (AAV) to deliver a transgene that expresses an ASO could potentially offer a "one-off" treatment, providing long-term therapeutic effect from a single administration.[15]
Quantitative Data on ASO Delivery and Efficacy
Table 1: Efficacy of Magnetic Nanoparticle (MNP)-Assisted ASO Delivery in Retinal Explants
| Target Cell Layer | ASO Accumulation with MNPs | Transfection Efficiency in Organoids | Reference |
| Ganglion Cell Layer (GCL) | 60% | 60% (Human Retinal Organoids) | [9][10] |
| Photoreceptors | 72% | Not Specified | [9][10] |
| Inner Ear Organoids | Not Applicable | 70% | [9] |
Table 2: Duration of ASO-Mediated Gene Knockdown in Mouse Retina via Intravitreal Injection
| ASO Target | Dose | Duration of >75% Inhibition | Reference |
| Malat1 | 6 µg | Up to 120 days | [14] |
| Cep290 | Not Specified | > 9 months | [13] |
Experimental Protocols
Protocol 1: Intravitreal Injection of ASOs in Mice
This protocol is a summary of a standard procedure for delivering ASOs to the mouse retina.[3][11]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Mydriatic agent (e.g., tropicamide)
-
Sterile phosphate-buffered saline (PBS)
-
ASO solution in sterile PBS
-
30G and 33G or 34G blunt-end Hamilton needles
-
Hamilton syringe
-
Forceps
-
Dissecting microscope
-
Antibiotic ointment
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Apply a drop of topical anesthetic and a mydriatic agent to the eye to be injected.
-
Under a dissecting microscope, use forceps to gently hold the conjunctiva.
-
With a 30G needle, create a small puncture in the sclera posterior to the limbus, being careful to only use the tip of the needle.[3]
-
Load the Hamilton syringe with the desired volume of ASO solution (typically 2 µl for adult mice).[11]
-
Carefully insert the blunt-end Hamilton needle through the pre-made hole into the vitreous cavity.
-
Slowly inject the ASO solution. A colleague's assistance can be helpful for this step.[3]
-
Leave the needle in place for a few seconds to prevent reflux of the injected solution.[3]
-
Slowly withdraw the needle.
-
Apply a small amount of antibiotic ointment to the eye.
-
Monitor the animal during recovery on a heat pad.
Protocol 2: Assessment of ASO Efficacy by RT-PCR
This protocol outlines the general steps to assess changes in RNA splicing or expression levels following ASO treatment.[3]
Materials:
-
RNA isolation kit
-
Reverse transcription kit
-
PCR reagents (polymerase, dNTPs, primers)
-
Gel electrophoresis equipment and reagents
-
qPCR machine (for quantitative analysis)
Procedure:
-
At a predetermined time point after ASO injection, euthanize the animal and harvest the retinas.
-
Isolate total RNA from the retinal tissue using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Perform reverse transcription to synthesize cDNA from the isolated RNA.
-
For Splicing Modulation:
-
Design PCR primers flanking the target exon or pseudoexon.
-
Perform PCR on the cDNA.
-
Analyze the PCR products by gel electrophoresis to visualize changes in splicing patterns (e.g., exon skipping or inclusion).
-
-
For RNA Degradation (Knockdown):
-
Design primers for the target mRNA and a stable housekeeping gene (for normalization).
-
Perform quantitative PCR (qPCR) to determine the relative expression level of the target mRNA compared to the control group (e.g., PBS-injected).
-
-
Analyze the results to determine the efficacy of the ASO treatment.
Visualizations
Caption: Experimental workflow for retinal ASO delivery and evaluation.
Caption: Barriers and strategies for ASO delivery to the retina.
Caption: Mechanisms of action for antisense oligonucleotides.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Nanomedicine and drug delivery to the retina: current status and implications for gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of Antisense Oligonucleotides to the Mouse Retina - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ondrugdelivery.com [ondrugdelivery.com]
- 5. academic.oup.com [academic.oup.com]
- 6. syoligo.sylentis.com [syoligo.sylentis.com]
- 7. researchgate.net [researchgate.net]
- 8. Intravitreal administration of antisense oligonucleotides: potential of liposomal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magnetic-Guided Delivery of Antisense Oligonucleotides for Targeted Transduction in Multiple Retinal Explant and Organoid Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magnetic‐Guided Delivery of Antisense Oligonucleotides for Targeted Transduction in Multiple Retinal Explant and Organoid Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nanoparticle-based Technologies for Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Modulation of Gene Expression in the Eye with Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Large-Scale Manufacturing of Vitravene (fomivirsen)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale manufacturing of Vitravene (fomivirsen).
Frequently Asked Questions (FAQs)
Q1: What is this compound (fomivirsen) and what is its mechanism of action?
A1: this compound (fomivirsen) is an antisense oligonucleotide, specifically a 21-mer phosphorothioate (B77711) oligonucleotide.[1] Its sequence is 5'-GCG TTT GCT CTT CTT CTT GCG-3'.[2] this compound functions as an antiviral agent against cytomegalovirus (CMV) by blocking the translation of viral mRNA.[1] It binds to the complementary mRNA sequence of a key CMV gene, UL123, which encodes the IE2 protein essential for viral replication.[1] This binding prevents the synthesis of the IE2 protein, thereby inhibiting the virus's ability to replicate.
Q2: What are the major challenges in the large-scale manufacturing of this compound?
A2: The primary challenges in large-scale manufacturing of phosphorothioate oligonucleotides like this compound include:
-
Ensuring High Purity: The removal of process-related impurities such as shortmers (n-1, n-2) and longmers (n+1) is a significant hurdle.[3][4] Other impurities can include species with incomplete backbone sulfurization, depurination, or adducts.[5]
-
Scalability of Synthesis: Solid-phase synthesis, the standard method, faces challenges in efficiency and cost when scaled up for large quantities.[6]
-
Downstream Processing: Purification and isolation of the final product at a large scale can be complex and contribute significantly to the overall cost.
-
Analytical Characterization: Robust and validated analytical methods are crucial for ensuring the identity, purity, and quality of the final product.[7]
-
Stability: Phosphorothioate oligonucleotides can be sensitive to temperature and require specific storage conditions, often involving lyophilization to ensure long-term stability.[8]
Q3: Why was this compound withdrawn from the market?
A3: this compound was withdrawn from the market for commercial reasons, not due to safety or efficacy issues. The advent of Highly Active Antiretroviral Therapy (HAART) for HIV/AIDS dramatically reduced the incidence of CMV retinitis in patients, which was the primary indication for this compound. This decrease in the target patient population made it no longer commercially viable to market the drug.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the manufacturing and analysis of this compound.
Solid-Phase Synthesis
Problem: Low Coupling Efficiency and High Levels of n-1 Impurities
Possible Causes and Solutions:
| Cause | Solution |
| Poor Quality Reagents | Ensure all phosphoramidites, activators, and solvents are of high purity and anhydrous.[9] Replace with fresh reagents if necessary. |
| Suboptimal Coupling Time/Concentration | Increase the coupling time or the concentration of the phosphoramidite (B1245037) and activator.[9] |
| Inefficient Capping | Verify the effectiveness of the capping step. Incomplete capping of unreacted 5'-hydroxyl groups can lead to the formation of n-1 sequences in subsequent cycles.[9] Consider using an in-situ capping process where byproducts of sulfurization reagents cap the failure sequences.[10] |
| Solid Support Issues | For oligonucleotides longer than 40 bases, the pore size of the solid support (e.g., controlled-pore glass) can become a limiting factor, reducing reagent diffusion.[11] Consider using a support with a larger pore size. |
Quantitative Data on Synthesis Efficiency:
| Parameter | Typical Value | Reference |
| Average Coupling Efficiency | >97% | [12] |
| Average UV-Pure Yield from Synthesis | 61% (translates to ~97.56% coupling efficiency for a 20-mer) | [13] |
| Average Crude Purity (by MS) | 92% | [13] |
HPLC Analysis
Problem: Peak Splitting in Chromatogram
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution of Closely Related Species | If a single peak shows splitting, it may be due to the co-elution of two different components. Try injecting a smaller sample volume to see if two distinct peaks appear.[14][15] Adjusting the mobile phase composition, temperature, or gradient slope can improve resolution.[14] |
| Blocked Column Frit or Void in Packing | If all peaks are splitting, it may indicate a problem before the separation, such as a blocked frit or a void in the column packing.[15] Reverse and flush the column, and if the problem persists, replace the frit or the column.[15] |
| Incompatible Sample Solvent | Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak splitting. Whenever possible, dissolve the sample in the initial mobile phase. |
| Secondary Structure of Oligonucleotide | The secondary structure of the oligonucleotide can sometimes lead to peak broadening or splitting. Performing the separation at an elevated temperature (e.g., 60 °C) can help to denature these structures.[16] |
Mass Spectrometry Analysis
Problem: Poor Signal or High Adduct Formation
Possible Causes and Solutions:
| Cause | Solution |
| Salt Adducts (Na+, K+) | The presence of metal cations can lead to the formation of adducts, complicating the mass spectrum. Ensure thorough desalting of the sample before analysis.[3] |
| Poor Ionization Efficiency | Oligonucleotides can have poor ionization efficiency in negative ion mode. Using an ion-pairing agent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) with triethylamine (B128534) (TEA) in the mobile phase can improve both HPLC separation and electrospray ionization.[17] |
| In-source Fragmentation | Oligonucleotides can be fragile and fragment in the mass spectrometer source. Optimize the cone voltage and other source parameters to minimize fragmentation.[18] |
Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Purity Analysis
Objective: To determine the purity of a synthesized this compound sample and quantify impurities such as n-1 shortmers.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Waters ACQUITY UPLC BEH C18, Agilent AdvanceBio Oligonucleotide)[19][20]
-
Mobile Phase A: 100 mM 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 15 mM triethylamine (TEA) in water[21]
-
Mobile Phase B: Methanol
-
This compound sample, desalted and dissolved in Mobile Phase A
Procedure:
-
System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 30% Mobile Phase B) at a flow rate of 0.4 mL/min.[20] Set the column temperature to 60 °C to minimize secondary structures.[16]
-
Sample Injection: Inject an appropriate volume of the this compound sample.
-
Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient could be from 30% to 40% B over 15 minutes.[20]
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: The main peak corresponds to the full-length this compound product. Earlier eluting peaks or shoulders are typically n-1 or other shortmer impurities.[9] Integrate the peak areas to calculate the relative purity.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Identity Confirmation
Objective: To confirm the molecular weight of the synthesized this compound and identify any impurities.
Materials:
-
LC-MS system with an electrospray ionization source (e.g., Q-TOF or Orbitrap)
-
LC conditions as described in the IP-RP-HPLC protocol.
-
This compound sample
Procedure:
-
LC Separation: Perform the IP-RP-HPLC separation as described above.
-
MS Analysis:
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the molecular weight of the main product and any detected impurities. The expected mass of this compound is 7122 Da.[24]
Polyacrylamide Gel Electrophoresis (PAGE) for High-Resolution Purity Assessment
Objective: To achieve high-resolution separation of this compound from closely related impurities.
Materials:
-
PAGE apparatus
-
20% polyacrylamide gel with 7M urea (B33335) (denaturing)[25]
-
1x TBE buffer (100 mM Tris, 90 mM boric acid, 10 mM EDTA)[25]
-
Formamide (B127407) loading buffer
-
Methylene (B1212753) blue staining solution (0.02%)
-
This compound sample
Procedure:
-
Gel Preparation: Prepare and pre-run the denaturing polyacrylamide gel in 1x TBE buffer for 30 minutes at 200 V.
-
Sample Preparation: Mix approximately 200 pmol of the this compound sample with the formamide loading buffer. Heat the sample at 95 °C for 2 minutes, then immediately chill on ice.
-
Gel Loading and Electrophoresis: Rinse the wells and load the prepared sample. Run the gel at 200 V for approximately 1.5 hours.
-
Staining and Destaining:
-
Stain the gel with 0.02% methylene blue solution for 20-30 minutes with gentle agitation.
-
Destain the gel with distilled water, changing the water several times until the background is clear.
-
-
Analysis: The main band corresponds to the full-length this compound. Shorter impurities (n-1) will migrate faster and appear as bands below the main product band.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound in inhibiting CMV replication.
Caption: Workflow for solid-phase synthesis of oligonucleotides.
Caption: Troubleshooting workflow for peak splitting in HPLC analysis.
References
- 1. youtube.com [youtube.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. pharmtech.com [pharmtech.com]
- 4. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Oligonucleotide Manufacturing | Scale-up Production of Oligonucleotides | Eurogentec [eurogentec.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]
- 11. Large-scale synthesis, purification, and analysis of oligodeoxynucleotide phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. researchgate.net [researchgate.net]
- 16. users.ox.ac.uk [users.ox.ac.uk]
- 17. academic.oup.com [academic.oup.com]
- 18. waters.com [waters.com]
- 19. lcms.cz [lcms.cz]
- 20. researchgate.net [researchgate.net]
- 21. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
- 23. graphviz.org [graphviz.org]
- 24. rsc.org [rsc.org]
- 25. qiagen.com [qiagen.com]
Technical Support Center: Intravitreal Fomivirsen Dosing Schedule Optimization
Welcome to the technical support center for the experimental use of intravitreal fomivirsen. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the optimization of dosing schedules in your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of fomivirsen?
A1: Fomivirsen is a 21-nucleotide phosphorothioate (B77711) antisense oligonucleotide.[1][2][3] It is designed to be complementary to the messenger RNA (mRNA) sequence of the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[3] By binding to this target mRNA, fomivirsen inhibits the synthesis of proteins that are essential for the regulation of viral gene expression and the production of infectious CMV.[4] This antisense mechanism is distinct from that of viral DNA polymerase inhibitors.[5]
Q2: What were the clinically approved dosing schedules for fomivirsen?
A2: Fomivirsen was administered via intravitreal injection and involved an induction and a maintenance phase. For newly diagnosed CMV retinitis, the induction dose was typically 165 µg once weekly for three weeks, followed by a maintenance dose of 165 µg every other week.[6][7] For patients who had previously been treated for CMV retinitis, the recommended induction dose was 330 µg every other week for two doses, followed by a maintenance dose of 330 µg once every four weeks.[4][8]
Q3: What is the pharmacokinetic profile of intravitreal fomivirsen?
A3: Following intravitreal injection, fomivirsen is cleared from the vitreous over 7 to 10 days in animal models through a combination of tissue distribution and metabolism.[5] In rabbits, the vitreal half-life is approximately 62 hours, while in monkeys, it is around 78 hours in the retina for a 115 µg dose.[1][6][9] In humans, the vitreal half-life is estimated to be around 55 hours.[10][11] Fomivirsen distributes to the retina, with maximum concentrations observed about 2 days after injection in monkeys.[6] Systemic absorption of fomivirsen after intravitreal administration is negligible.[1][12]
Troubleshooting Guides
In Vitro Antiviral Assays
Q4: My in vitro antiviral assay is showing inconsistent results. What are some common pitfalls?
A4: Inconsistent results in cell-based antiviral assays can arise from several factors:
-
Cell Line Variability: Ensure you are using a consistent cell line with a low passage number, as different cell lines can have varying sensitivities.[1]
-
Improper Controls: Always include positive, negative, and vehicle controls to ensure the assay is performing as expected.[1]
-
Assay Specificity: Confirm that the assay is specific for the antiviral effect and not confounded by cytotoxicity. It is crucial to run a parallel cytotoxicity assay.[9]
-
Virus Titer: Use a consistent multiplicity of infection (MOI) for each experiment, as variations can significantly impact the results.[13]
Q5: I am observing high cytotoxicity in my cell-based assays. How can I address this?
A5: High cytotoxicity can mask the true antiviral effect of fomivirsen. To troubleshoot this:
-
Optimize Concentration Range: Perform a dose-response curve to determine the concentration range where fomivirsen is effective without causing significant cell death.
-
Vehicle Control: Ensure that the vehicle used to dissolve fomivirsen is not contributing to cytotoxicity by testing it alone at the highest concentration used.
-
Incubation Time: A shorter incubation time may be sufficient to observe antiviral activity while minimizing cytotoxicity.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment.
In Vivo Experimental Procedures
Q6: I am having difficulty with intravitreal injections in my rabbit model. What are some best practices and common issues?
A6: Intravitreal injections in rabbits require precision due to the eye's anatomy.[14][15]
-
Injection Site: The optimal site for injection is the pars plana, which is a very small area in rabbits (approximately 1 mm in length).[14] Careful anatomical landmarking is crucial to avoid hitting the lens or retina.
-
Needle Insertion Angle: The angle of needle insertion is critical to avoid damaging the large lens of the rabbit eye.[14]
-
Leakage: To minimize leakage from the injection site, apply a cotton tip with gentle pressure for at least 30 seconds after withdrawing the needle.[16]
-
Inflammation: Intravitreal injections can induce an inflammatory response.[14] This can be monitored and potentially managed with topical corticosteroids, though this may be a confounding factor in your study.[6]
Q7: I am observing a significant inflammatory response in my animal models after fomivirsen injection. How can I mitigate this?
A7: Antisense oligonucleotides can trigger inflammatory responses.[3][17]
-
Dose Reduction: The inflammatory response is often dose-dependent.[18] Consider testing lower doses of fomivirsen.
-
Formulation: The formulation of the oligonucleotide can impact its tolerability. Ensure the formulation is sterile, iso-osmotic, and at a physiological pH. Liposomal formulations have been explored to protect oligonucleotides and potentially reduce adverse effects.[19][20]
-
Concomitant Steroids: In clinical settings, topical corticosteroids were used to manage inflammation.[6] While this can be a mitigation strategy, it's important to consider its potential impact on the experimental outcomes.
-
Species-Specific Responses: Be aware that inflammatory responses can be species-specific. Responses observed in animal models may not always directly translate to humans.[17]
Data Presentation
Table 1: In Vitro Efficacy of Fomivirsen
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Human Retinal Pigment Epithelial (RPE) cells | Plaque Reduction | ~0.03 | [14] |
| MRC-5 (Human fetal lung fibroblast) cells | Plaque Reduction | ~0.2 | [14] |
| Normal Human Diploid Fibroblast (NHDF) | Plaque Reduction | >1 (for only 1 of 21 clinical isolates) | [21] |
Table 2: Pharmacokinetic Parameters of Intravitreal Fomivirsen in Preclinical Models
| Animal Model | Tissue | Dose | Half-life (t½) | Cmax | Tmax | Reference |
| Rabbit | Vitreous | 66 µg | 62 hours | 3.3 µM | 4 hours | [7] |
| Monkey | Retina | 115 µg | 78 hours | - | ~2 days | [6][10][11] |
| Monkey | Vitreous | - | 22 hours | - | - | [5] |
Table 3: Clinical Dosing Regimens for Fomivirsen
| Patient Population | Induction Phase | Maintenance Phase | Reference |
| Newly Diagnosed CMV Retinitis | 165 µg weekly for 3 weeks | 165 µg every 2 weeks | [6][7] |
| Previously Treated CMV Retinitis | 330 µg every other week for 2 doses | 330 µg every 4 weeks | [4][8] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Antiviral Activity
This protocol is a generalized procedure for determining the 50% inhibitory concentration (IC50) of fomivirsen against CMV.
-
Cell Seeding: Seed susceptible host cells (e.g., human retinal pigment epithelial cells) in 6-well or 24-well plates at a density that will form a confluent monolayer on the day of infection.[5][6] Incubate overnight.
-
Virus Titration: Perform a plaque assay with your CMV stock to determine the titer and the appropriate dilution to achieve 50-100 plaque-forming units (PFU) per well.[5]
-
Compound Preparation: Prepare serial dilutions of fomivirsen in a serum-free medium.
-
Infection and Treatment:
-
Aspirate the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Pre-treat the cells with the different concentrations of fomivirsen for a defined period (e.g., 1 hour) before adding the virus.
-
Infect the cells with CMV at the predetermined MOI in the presence of the corresponding fomivirsen concentration.[5]
-
Include a virus control (no fomivirsen) and a cell control (no virus, no fomivirsen).
-
-
Virus Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption.[6]
-
Overlay: Carefully remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) containing the respective concentrations of fomivirsen.[5][22] This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for 7-10 days, or until plaques are clearly visible in the virus control wells.[22]
-
Plaque Visualization and Counting:
-
Data Analysis: Calculate the percentage of plaque reduction for each fomivirsen concentration compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the fomivirsen concentration and fitting the data to a dose-response curve.[22]
Protocol 2: Ocular Tolerability Study in Rabbits
This protocol outlines a general procedure for assessing the ocular safety of a novel fomivirsen dosing schedule.
-
Animal Model: Use healthy New Zealand White rabbits.[23][24]
-
Anesthesia: Anesthetize the rabbits according to your institution's approved protocols.[24]
-
Pre-injection Examination: Perform a baseline ophthalmic examination, including slit-lamp biomicroscopy and indirect ophthalmoscopy.[23]
-
Intravitreal Injection:
-
Prepare the eye for injection using a topical anesthetic and antiseptic (e.g., povidone-iodine).[16][24]
-
Inject the desired dose of fomivirsen into the vitreous cavity using a 30-gauge needle, 1 mm posterior to the limbus in the superotemporal quadrant.[16][24]
-
A control group should receive a vehicle injection.
-
Apply gentle pressure to the injection site after needle withdrawal to prevent leakage.[16]
-
-
Post-injection Monitoring:
-
Perform regular ophthalmic examinations at specified time points (e.g., 1, 3, 7, and 14 days post-injection).[23]
-
Score for signs of ocular inflammation such as conjunctival injection, anterior chamber flare, and vitritis. The Draize scoring system can be adapted for this purpose.[25]
-
Monitor for other adverse events like cataract formation or retinal detachment.[23]
-
-
Electroretinography (ERG): Perform ERG at baseline and at the end of the study to assess retinal function.[23]
-
Histopathology: At the end of the study, euthanize the animals, enucleate the eyes, and perform histopathological analysis to evaluate for any retinal toxicity or structural changes.[23]
Visualizations
Caption: Mechanism of action of fomivirsen.
Caption: Experimental workflow for optimizing fomivirsen dosing.
References
- 1. Common Pitfalls in Cell-Based Potency Bioassays and How to Avoid Them in Real-World Labs – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 2. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the ocular inflammatory response to AAV reveals divergence by sex and age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 13. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nc3rs.org.uk [nc3rs.org.uk]
- 15. scholarena.com [scholarena.com]
- 16. Video: Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs [jove.com]
- 17. biorxiv.org [biorxiv.org]
- 18. fda.gov [fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intravitreal administration of antisense oligonucleotides: potential of liposomal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
- 24. Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Immunoassay for Fomivirsen Detection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with immunoassays to detect the antisense oligonucleotide, fomivirsen.
Frequently Asked Questions (FAQs)
Q1: What is the most common immunoassay format for detecting a small molecule like fomivirsen?
A1: Due to their small size, small molecules like fomivirsen are typically not detectable by a traditional sandwich ELISA which requires binding to two antibodies simultaneously. Therefore, a competitive immunoassay (also known as an inhibition or displacement assay) is the most common and suitable format. In this setup, the fomivirsen in the sample competes with a labeled fomivirsen conjugate for a limited number of anti-fomivirsen antibody binding sites. The resulting signal is inversely proportional to the amount of fomivirsen in the sample.
Q2: What are the main challenges when developing an immunoassay for an antisense oligonucleotide (ASO) like fomivirsen?
A2: The bioanalysis of oligonucleotides presents unique challenges. Fomivirsen is a phosphorothioate-modified oligonucleotide, which can lead to non-specific binding to plasma proteins and other biological components. Other challenges include the potential for degradation by nucleases in biological samples and the difficulty of distinguishing the parent compound from its metabolites.
Q3: Why am I seeing high background in my assay?
A3: High background can be caused by several factors in an immunoassay. These include incomplete or insufficient blocking, the use of too high a concentration of primary or secondary antibodies, or inadequate washing. Cross-reactivity of antibodies with other molecules in the sample matrix can also contribute to high background.
Q4: My signal is very low or absent. What are the likely causes?
A4: Low or no signal can stem from issues with any of the assay components. This could include degraded reagents, incorrect antibody concentrations, or errors in the preparation of the standard curve. It is also important to ensure that all incubation times and temperatures are optimal and consistent. Forgetting a step or adding reagents in the wrong order is also a common cause of low signal.
Q5: What is the mechanism of action of fomivirsen?
A5: Fomivirsen is an antisense oligonucleotide that inhibits the replication of human cytomegalovirus (HCMV). It has a 21-nucleotide sequence that is complementary to the messenger RNA (mRNA) of the major immediate-early region 2 (IE2) of HCMV. By binding to this specific mRNA sequence, fomivirsen prevents the synthesis of IE2 proteins, which are essential for the virus to replicate.
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing adverse events associated with parenteral injections in preclinical research. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vivo experiments.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common injection-related adverse events.
Issue: Observation of Swelling, Redness, or Palpable Nodules Post-injection
An intense localized inflammatory response to the drug depot.[1] Necrosis of subcutaneous tissue.
-
Veterinary Consultation: Immediately consult with the veterinary staff for diagnosis and management. It is crucial to differentiate a sterile abscess from a bacterial abscess.[1]
-
Aspiration: Under aseptic conditions, a veterinarian may aspirate the contents of the abscess to confirm the absence of bacteria.[1]
-
Surgical Intervention: If the abscess is large, painful, or does not resolve, surgical drainage may be necessary.[1]
-
Pain Management: Administer appropriate analgesics as prescribed by the veterinarian to manage pain and distress in the animal.[1]
-
Documentation and Reporting: Thoroughly document the event, including diagnosis, treatment, and outcome. Review study protocols to determine if any procedural factors may have contributed.[1]
References
Navigating Vitravene (Fomivirsen) Research: A Technical Guide to Lessons from Its Clinical Journey
For Immediate Release
[City, State] – [Date] – To aid researchers, scientists, and drug development professionals in understanding the complexities of antisense oligonucleotide therapeutics, a comprehensive technical support center has been launched. This resource delves into the clinical trial failures and limitations of Vitravene (fomivirsen), the first FDA-approved antisense drug. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly format, this center aims to equip researchers with the knowledge to navigate the challenges of developing similar therapies.
This compound, an intravitreal injection for cytomegalovirus (CMV) retinitis in AIDS patients, was a landmark in genetic medicine. However, its eventual market withdrawal, driven by the success of Highly Active Antiretroviral Therapy (HAART) which drastically reduced the incidence of CMV retinitis, offers valuable lessons for the scientific community.[1][2][3][4] This technical support center provides a deep dive into the nuances of its clinical application, from efficacy and delivery to the management of adverse events.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for this compound's market withdrawal? Was it due to safety or efficacy concerns?
A1: this compound's withdrawal from the market was primarily for commercial reasons and not due to significant safety or efficacy issues.[1][3][4] The advent and success of Highly Active Antiretroviral Therapy (HAART) dramatically reduced the incidence of AIDS-related CMV retinitis, the sole indication for this compound.[1][2][5][6] This decline in the patient population made the continued marketing of this compound commercially unviable.[1][3][4]
Q2: My antisense oligonucleotide is showing limited efficacy in vivo. What were the key efficacy findings from this compound's clinical trials?
A2: this compound demonstrated a statistically significant delay in the progression of CMV retinitis compared to no treatment. In a key clinical trial, the median time to progression for patients receiving immediate treatment with fomivirsen was 71 days, compared to 13 days for those in the deferral of treatment group.[7][8][9] In another study with patients who had failed previous therapies, the median time to CMV retinitis progression was approximately 80 days.[10] However, it's crucial to note that this compound was not a cure for CMV retinitis, and disease progression could still occur during and after treatment.[11][12]
Q3: We are observing significant inflammatory responses with our intravitreally injected therapeutic. Was this a known issue with this compound?
A3: Yes, ocular inflammation was the most frequently observed adverse effect with this compound, occurring in approximately 25% of patients.[13] This included conditions such as iritis and vitritis and was more common during the induction dosing phase.[11][13] In some cases, these inflammatory reactions were managed with topical corticosteroids, and in situations of unacceptable inflammation, therapy was interrupted.[10][11] Researchers should be prepared to monitor for and manage inflammatory responses when developing intravitreal antisense therapies.
Q4: How was the dosing and administration of this compound managed to balance efficacy and side effects?
A4: this compound was administered via intravitreal injection only.[10][11] The dosing regimen consisted of an induction phase followed by a maintenance phase. For newly diagnosed disease, the induction dose was one injection of 165 µg every week for three weeks, followed by a maintenance dose of 165 µg every other week.[14] For patients who had failed previous therapies, the induction dose was 330 µg every other week for two doses, followed by a maintenance dose of 330 µg once every four weeks.[10] This tiered approach aimed to establish therapeutic levels quickly and then maintain them while minimizing the frequency of injections and potential for local side effects.
Q5: What was this compound's mechanism of action, and are there any known off-target effects to consider?
A5: Fomivirsen is a phosphorothioate (B77711) antisense oligonucleotide that inhibits the replication of human cytomegalovirus (HCMV) by binding to the complementary mRNA sequence of the major immediate-early region 2 (IE2) of HCMV.[10][15] This binding prevents the synthesis of IE2 proteins, which are essential for the regulation of viral gene expression and replication.[10][15] While the primary mechanism is sequence-dependent antisense inhibition, some studies suggest that phosphorothioate oligonucleotides can also have sequence-independent, non-antisense effects, such as non-specific binding to proteins.[1] Additionally, oligonucleotides with certain sequence motifs (like CpG) can have immunostimulatory effects.[1]
Troubleshooting Guide
| Observed Issue in Your Experiment | Potential Cause & Lessons from this compound | Suggested Troubleshooting Steps |
| High incidence of ocular inflammation post-injection. | This compound commonly caused ocular inflammation (uveitis, iritis, vitritis), especially during the initial, more frequent dosing period.[11][13] This is an inherent risk with intravitreal administration of oligonucleotides. | 1. Evaluate the dosing frequency and concentration of your therapeutic. 2. Consider co-administration of topical corticosteroids to manage inflammation. 3. Implement a dose-interruption strategy for severe inflammation.[10][11] |
| Lack of systemic efficacy despite positive local results. | This compound was a localized therapy, providing treatment only to the injected eye.[11] It did not treat systemic CMV disease.[10][11] | 1. If systemic treatment is the goal, an alternative delivery method to intravitreal injection is necessary. 2. For localized treatments, ensure that the lack of systemic effect is an expected outcome and not a failure of the therapeutic. |
| Apparent drug resistance or disease progression despite treatment. | This compound was not a cure, and progression of retinitis could still occur.[11][12] For patients whose disease progressed during maintenance, re-induction at the same dose was sometimes attempted.[10] | 1. Monitor for disease progression closely. 2. Investigate the possibility of re-induction dosing in your experimental model. 3. Assess for potential mechanisms of resistance to your antisense oligonucleotide. |
| Variability in drug concentration at the target site. | Pharmacokinetic studies of fomivirsen in the eye showed that it was cleared from the vitreous over 7 to 10 days in rabbits.[10] Concentrations in the retina, the target tissue, increased over 3 to 5 days post-injection.[10] | 1. Conduct detailed pharmacokinetic studies in a relevant animal model to understand the distribution and clearance of your therapeutic from the target tissue. 2. Optimize the dosing schedule based on the pharmacokinetic profile to maintain therapeutic concentrations. |
Quantitative Data Summary
Table 1: this compound Efficacy in Clinical Trials
| Patient Population | Treatment Group | Median Time to Progression of CMV Retinitis | Reference |
| Newly Diagnosed Peripheral CMV Retinitis | Immediate Fomivirsen Treatment (165 µg) | 71 days | [7][8][9] |
| Newly Diagnosed Peripheral CMV Retinitis | Deferred Treatment | 13 days | [7][8][9] |
| Previously Failed Therapies | Fomivirsen Treatment (330 µg) | ~80 days | [10] |
Table 2: Common Adverse Events with this compound
| Adverse Event | Frequency | Notes | Reference |
| Ocular Inflammation (uveitis, iritis, vitritis) | ~25% of patients | More common during induction dosing. Manageable with topical corticosteroids. | [11][13] |
| Increased Intraocular Pressure | Common | Often transient. | [12][16] |
| Abnormal Vision, Blurred Vision, Floaters | 5% to 20% of patients | - | [10] |
| Retinal Detachment | - | A known complication of CMV retinitis itself. | [10] |
Experimental Protocols
Protocol 1: Intravitreal Injection Procedure (Adapted from this compound Administration Guidelines)
Objective: To provide a standardized procedure for the intravitreal injection of an antisense oligonucleotide, based on the clinical protocol for this compound.
Materials:
-
Sterile gloves and drapes
-
Topical anesthetic
-
Broad-spectrum microbicide
-
Calibrated syringe for precise volume delivery (e.g., tuberculin syringe)
-
30-gauge needle
-
Sterile cotton-tipped applicators
-
Device for monitoring intraocular pressure
Procedure:
-
Administer adequate topical anesthesia to the eye.
-
Prepare the periocular area with a broad-spectrum microbicide.
-
The injection site should be 3.5 to 4.0 mm posterior to the limbus in the inferotemporal quadrant, avoiding the horizontal meridian.
-
Slowly inject the specified volume (for this compound, this was 0.05 mL) into the mid-vitreous.
-
As the needle is withdrawn, apply gentle pressure to the injection site with a sterile cotton-tipped applicator to minimize reflux.
-
Monitor intraocular pressure and perfusion of the optic nerve head post-injection.[10][11]
Visualizations
Caption: this compound's antisense mechanism of action.
Caption: Simplified workflow of a this compound clinical trial.
References
- 1. aph-hsps.hu [aph-hsps.hu]
- 2. Fomivirsen - Wikipedia [en.wikipedia.org]
- 3. This compound | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Therapeutic developments in cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytomegalovirus retinitis in the highly active anti-retroviral therapy era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (Fomivirsen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Fomivirsen (this compound) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 13. drugs.com [drugs.com]
- 14. ec.europa.eu [ec.europa.eu]
- 15. Fomivirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Fomivirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Vitravene (Fomivirsen) and Ganciclovir for the Treatment of Cytomegalovirus Retinitis
For Researchers, Scientists, and Drug Development Professionals
Cytomegalovirus (CMV) retinitis, a sight-threatening opportunistic infection prevalent in immunocompromised individuals, has historically been managed with antiviral agents that inhibit viral DNA replication. This guide provides a detailed comparison of two such therapies: Vitravene (fomivirsen), the first antisense oligonucleotide approved for this indication, and ganciclovir (B1264), a long-standing cornerstone of CMV treatment. This analysis focuses on their respective mechanisms of action, clinical efficacy supported by experimental data, and the methodologies of pivotal clinical trials.
Mechanism of Action: A Tale of Two Strategies
This compound and ganciclovir employ fundamentally different approaches to inhibit CMV replication, offering distinct advantages, particularly in the context of drug resistance.
This compound (Fomivirsen): Targeting the Message
Fomivirsen is a 21-base phosphorothioate (B77711) oligonucleotide designed to be complementary to a specific messenger RNA (mRNA) sequence transcribed from the major immediate-early region 2 (IE2) of human CMV.[1][2][3] By binding to this target mRNA, fomivirsen sterically hinders the translation of IE2 proteins.[1] These proteins are crucial for the regulation of viral gene expression and are essential for the virus to replicate.[1][2] This antisense mechanism is highly specific and represents a different mode of action compared to traditional antiviral drugs that target DNA polymerase.[4]
Ganciclovir: Inhibiting DNA Synthesis
Ganciclovir is a synthetic analogue of the nucleoside 2'-deoxyguanosine.[5] To become active, it must first be phosphorylated to ganciclovir monophosphate by a viral-encoded protein kinase, UL97, within CMV-infected cells.[5][6] Subsequently, cellular kinases further phosphorylate it to the active triphosphate form.[5][6] Ganciclovir triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to premature termination of DNA elongation, thereby halting viral replication.[5][6]
Comparative Efficacy: Insights from Clinical Trials
| Efficacy Endpoint | This compound (Fomivirsen) - Intravitreal Injection[4] | Ganciclovir - Intravitreal Implant[7] |
| Median Time to Progression | 71 days (Immediate Treatment Group) | 226 days (Immediate Treatment Group) |
| Median Time to Progression | 13 days (Deferred Treatment Group) | 15 days (Deferred Treatment Group) |
| Progression Rate | 44% of patients in the immediate treatment group | Not explicitly stated in the same format |
It is important to note that these trials evaluated different formulations and delivery methods (intravitreal injection for fomivirsen and a sustained-release implant for ganciclovir), which can significantly influence drug concentration and duration of action at the site of infection. One pivotal study of this compound showed that 44% of treated eyes had not experienced progression of retinitis after 18 weeks, compared to 17% in a control group.[8] For intravenous ganciclovir, maintenance therapy is typically effective at delaying retinitis progression for approximately 60 to 70 days.
A key advantage of fomivirsen is its activity against CMV strains that are resistant to ganciclovir. This is due to its distinct mechanism of action that does not rely on the viral DNA polymerase targeted by ganciclovir.
Experimental Protocols of Pivotal Clinical Trials
Understanding the methodologies of the clinical trials is crucial for interpreting the efficacy data. Below are summaries of the experimental protocols for key studies of both this compound and ganciclovir.
This compound (Fomivirsen) Trial for Newly Diagnosed Peripheral CMV Retinitis[4]
-
Study Design: A multicenter, prospective, randomized controlled clinical trial.
-
Patient Population: Patients with AIDS and newly diagnosed peripheral CMV retinitis.
-
Intervention:
-
Immediate Treatment Group (n=18): Received intravitreal injections of fomivirsen (165 µg). The induction phase consisted of one injection weekly for three weeks, followed by a maintenance phase of one injection every two weeks.
-
Deferred Treatment Group (n=10): Treatment was deferred until progression of CMV retinitis was observed.
-
-
Primary Outcome: Time to the first progression of CMV retinitis, as determined by masked fundus photography reading centers.
-
Assessment: Patients were examined regularly for evidence of retinitis progression.
Ganciclovir Implant Trial for Newly Diagnosed CMV Retinitis[7]
-
Study Design: A randomized controlled clinical trial.
-
Patient Population: Patients with AIDS and newly diagnosed, previously untreated peripheral CMV retinitis.
-
Intervention:
-
Immediate Treatment Group (n=14): Received a surgically placed 1 µg/h sustained-release ganciclovir implant.
-
Deferred Treatment Group (n=16): Treatment was deferred.
-
-
Primary Outcome: Time to progression of retinitis, based on masked assessment of standardized fundus photographs taken at 2-week intervals.
-
Assessment: Regular fundus photography to monitor for retinitis progression.
Visualizing the Mechanisms and Workflows
To further elucidate the distinct actions of this compound and ganciclovir, as well as the structure of their clinical evaluation, the following diagrams are provided.
Caption: Mechanism of action of Fomivirsen (this compound).
Caption: Mechanism of action of Ganciclovir.
Caption: Generalized workflow for comparative clinical trials.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Fomivirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fomivirsen - Wikipedia [en.wikipedia.org]
- 4. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Treatment of cytomegalovirus retinitis with an intraocular sustained-release ganciclovir implant. A randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Articles [globalrx.com]
Fomivirsen for CMV Retinitis: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fomivirsen with other antiviral agents for the treatment of Cytomegalovirus (CMV) retinitis, based on available clinical trial data. Fomivirsen (brand name Vitravene) was the first antisense oligonucleotide drug approved by the FDA for a viral infection and offered a unique mechanism of action for patients with CMV retinitis, particularly those who had failed other treatments.[1][2] Due to the decline in CMV retinitis incidence with the advent of highly active antiretroviral therapy (HAART), fomivirsen is no longer on the market; however, its clinical data and unique mechanism remain of significant interest to the research and drug development community.[3][4]
Comparative Efficacy of Fomivirsen and Other Anti-CMV Agents
| Treatment Regimen | Patient Population | Key Efficacy Outcome |
| Fomivirsen (165 µ g/injection ) | Newly diagnosed peripheral CMV retinitis in AIDS patients (n=18) | Median time to progression of 71 days for the immediate treatment group, compared to 13 days for the deferred treatment group (p=0.0001).[5][6] |
| Fomivirsen (330 µ g/injection ) | CMV retinitis that reactivated or was persistently active despite other therapies | In two separate studies, the median time to progression was reported as 106 days (more intense regimen) and 267 days (less intense regimen) in one study, and not determinable (more intense regimen) and 403 days (less intense regimen) in the other.[2][7] |
| Ganciclovir (B1264) and Foscarnet (B613817) (Intravenous) | Previously untreated CMV retinitis in AIDS patients (n=240) | Both drugs were found to be equally effective in halting the progression of CMV retinitis.[8] However, patients treated with foscarnet had a longer survival time (average of 12 months) compared to those on ganciclovir (average of 8 months).[8] |
| Cidofovir (B1669016) (Intravenous) | Previously untreated or relapsing CMV retinitis in AIDS patients | Indirect comparisons suggest that intravenous cidofovir may have similar efficacy to intravenous ganciclovir or foscarnet in delaying the progression of CMV retinitis.[9] |
Experimental Protocols
Fomivirsen Clinical Trial for Newly Diagnosed Peripheral CMV Retinitis
A key study evaluating the efficacy of fomivirsen was a multicenter, prospective, randomized clinical trial.[5][6]
Inclusion Criteria:
-
Patients with AIDS and newly diagnosed peripheral CMV retinitis.
-
Lesions located at least 750 µm outside of zone 1.[5]
Treatment Groups:
-
Immediate Treatment Group (n=18): Received intravitreal injections of fomivirsen (165 µg).
-
Deferred Treatment Group (n=10): Treatment was deferred until progression of CMV retinitis was observed, at which point they were offered fomivirsen therapy.[5][6]
Primary Outcome:
-
Time to first progression of CMV retinitis, as determined by two independent, masked fundus photography reading centers.[5][6]
Safety and Tolerability
The most common adverse events associated with fomivirsen were ocular and generally manageable.[10][11]
-
Increased intraocular pressure: This was a common, transient side effect.[10]
-
Intraocular inflammation (e.g., iritis, uveitis): This was also frequently reported and was typically mild to moderate and treatable with topical steroids.[10]
-
Retinal detachment: No retinal detachments were reported in the immediate treatment group of the key clinical trial.[5][6]
It is important to note that the co-administration of fomivirsen and cidofovir was not recommended due to an increased risk of ocular inflammation.[11]
Mechanism of Action: Antisense Inhibition
Fomivirsen is an antisense oligonucleotide, a short, synthetic strand of nucleic acid.[1][12] Its mechanism of action is fundamentally different from DNA polymerase inhibitors like ganciclovir, foscarnet, and cidofovir.[6]
Fomivirsen is designed to be complementary to a specific messenger RNA (mRNA) sequence of the major immediate-early (IE2) region of human CMV.[1][3] By binding to this target mRNA, fomivirsen inhibits the synthesis of essential viral proteins, thereby stopping viral replication.[1][3] This antisense mechanism may involve the activation of RNase H, an enzyme that degrades the RNA portion of the RNA-DNA hybrid, although this is not definitively established.[3][5]
Caption: Fomivirsen's antisense mechanism of action against CMV.
Experimental Workflow: Fomivirsen Clinical Trial
The following diagram illustrates the workflow of the randomized controlled trial of fomivirsen for newly diagnosed peripheral CMV retinitis.
Caption: Workflow of the fomivirsen randomized controlled trial.
References
- 1. Fomivirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fomivirsen Reasonably Safe, Effective for CMV Retinitis [medscape.com]
- 3. aph-hsps.hu [aph-hsps.hu]
- 4. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized dose-comparison studies of intravitreous fomivirsen for treatment of cytomegalovirus retinitis that has reactivated or is persistently active despite other therapies in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Foscarnet and Ganciclovir Compared as Treatment for CMV Retinitis | National Eye Institute [nei.nih.gov]
- 9. Cidofovir: a review of its use in cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fomivirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety of intravitreous fomivirsen for treatment of cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fomivirsen vs. Cidofovir: A Comparative Analysis for the Treatment of Resistant Cytomegalovirus (CMV)
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in the fight against Cytomegalovirus (CMV), particularly strains resistant to conventional therapies, a detailed understanding of alternative antiviral agents is paramount. This guide provides a comprehensive comparison of two such agents, Fomivirsen and Cidofovir, focusing on their performance against resistant CMV, supported by experimental data.
Fomivirsen, an antisense oligonucleotide, and Cidofovir, a nucleotide analog, offer distinct mechanisms of action against CMV. Fomivirsen was the first antisense antiviral drug approved by the FDA and specifically targets the mRNA of a key CMV gene, making it effective against CMV strains that have developed resistance to DNA polymerase inhibitors.[1][2] Cidofovir acts by inhibiting viral DNA polymerase, a mechanism shared with other antivirals like ganciclovir (B1264) and foscarnet.[3] While Fomivirsen represented a novel therapeutic approach, it has since been withdrawn from the market due to declining demand with the advent of highly active antiretroviral therapy (HAART).[2][4] Nevertheless, a comparative analysis of these two drugs provides valuable insights into antiviral drug development and the management of resistant viral infections.
Performance Data at a Glance
The following tables summarize the key characteristics and in vitro efficacy of Fomivirsen and Cidofovir against CMV.
Table 1: General Characteristics of Fomivirsen and Cidofovir
| Feature | Fomivirsen | Cidofovir |
| Drug Class | Antisense Oligonucleotide | Acyclic Nucleotide Analog |
| Mechanism of Action | Binds to complementary sequence of CMV IE2 mRNA, inhibiting protein synthesis.[1][2] | Inhibits viral DNA polymerase, leading to termination of DNA chain elongation.[3] |
| Primary Indication | CMV retinitis in immunocompromised patients.[1][2] | CMV retinitis in patients with AIDS.[5] |
| Route of Administration | Intravitreal injection.[4] | Intravenous infusion.[5] |
| Status | Withdrawn from the market.[2][4] | Available |
Table 2: In Vitro Antiviral Activity against CMV (IC50 Values)
| Virus Strain | Fomivirsen (μM) | Cidofovir (μM) |
| Wild-Type CMV (AD169) | 0.07[6] | Sensitive (IC50 ≤2.0)[7] |
| Fomivirsen-Resistant Mutant | 0.7 (10-fold increase)[6] | Not reported |
| Cidofovir-Resistant Isolates | Not reported | >2.0[7] |
| Ganciclovir-Resistant Isolates | Not reported | Generally sensitive |
| Foscarnet-Resistant Isolates | Not reported | Generally sensitive |
Note: Direct head-to-head comparative studies with standardized IC50 values for various resistant strains are limited in the available literature.
Mechanisms of Action: A Visual Comparison
The fundamental difference in the mode of action between Fomivirsen and Cidofovir is a key determinant of their utility against resistant CMV strains.
Resistance Profiles
Resistance to Cidofovir is associated with mutations in the viral DNA polymerase gene (UL54).[3] In contrast, Fomivirsen resistance has been shown to be sequence-dependent, with a 10-fold increase in the effective concentration (ED50) observed in a resistant mutant.[6] A key advantage of Fomivirsen's unique mechanism is its activity against CMV strains resistant to DNA polymerase inhibitors like ganciclovir, foscarnet, and cidofovir.[5]
Experimental Protocols
The evaluation of antiviral drug susceptibility is crucial for managing resistant CMV infections. The following outlines the methodologies for phenotypic and genotypic resistance testing.
Phenotypic Antiviral Susceptibility Testing: Plaque Reduction Assay (PRA)
The Plaque Reduction Assay (PRA) is a standard method for determining the in vitro susceptibility of CMV isolates to antiviral drugs.
Objective: To determine the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (IC50).
Methodology:
-
Cell Culture: Human foreskin fibroblast (HFF) cells are seeded in 24-well plates and grown to confluence.[1]
-
Virus Inoculation: Cell monolayers are inoculated with a standardized amount of the clinical CMV isolate (typically 40-80 plaque-forming units per well).[1]
-
Drug Application: The virus inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of the antiviral drug being tested.
-
Incubation: The plates are incubated for 7-10 days to allow for plaque formation.[1]
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
IC50 Calculation: The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.
References
- 1. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fomivirsen - Wikipedia [en.wikipedia.org]
- 3. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 6. Human Cytomegalovirus Mutant with Sequence-Dependent Resistance to the Phosphorothioate Oligonucleotide Fomivirsen (ISIS 2922) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
A Comparative Guide to the In Vitro Potency of Fomivirsen and Other Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of fomivirsen, the first FDA-approved antisense oligonucleotide (ASO), with other ASOs, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the landscape of antisense technology for antiviral applications, specifically against human cytomegalovirus (CMV).
I. Comparative In Vitro Potency of Antisense Oligonucleotides Against CMV
Fomivirsen (also known as ISIS 2922) is a first-generation 21-mer phosphorothioate (B77711) ASO designed to inhibit human cytomegalovirus (CMV) replication.[1][2] Its mechanism of action involves binding to the complementary messenger RNA (mRNA) of the major immediate-early region 2 (IE2) protein of CMV, leading to RNase H-mediated degradation of the mRNA and subsequent inhibition of viral protein translation.[1][3]
Subsequent generations of ASOs have been developed with chemical modifications aimed at improving potency, stability, and reducing off-target effects.[2] A key example is ISIS 13312, a second-generation ASO with the same sequence as fomivirsen but incorporating 2'-O-methoxyethyl (2'-MOE) modifications.[4]
The following table summarizes the in vitro potency, as measured by the 50% inhibitory concentration (IC50), of fomivirsen and ISIS 13312 against various strains of CMV.
| Antisense Oligonucleotide | Target | Virus Strain(s) | Cell Line | IC50 (µM) | Reference(s) |
| Fomivirsen (ISIS 2922) | CMV IE2 mRNA | AD169 | Human Retinal Pigment Epithelial (HRPE) | 0.04 | [5] |
| AD169 | MRC-5 (Human Lung Fibroblast) | 0.24 | [5] | ||
| 10 Clinical Isolates | Not Specified | 0.33 - 0.92 | [4] | ||
| Ganciclovir-resistant CMV | Not Specified | No loss of activity | [4] | ||
| ISIS 13312 | CMV IE2 mRNA | AD169 | Human Retinal Pigment Epithelial (HRPE) | 0.05 | [5] |
| AD169 | MRC-5 (Human Lung Fibroblast) | 0.3 | [5] | ||
| 10 Clinical Isolates | Not Specified | 0.15 - 0.96 | [4] | ||
| Ganciclovir-resistant CMV | Not Specified | No loss of activity | [4] |
Key Observations:
-
Both fomivirsen and the second-generation ASO, ISIS 13312, demonstrate potent in vitro activity against CMV.[4][5]
-
The potency of both ASOs was comparable against a range of clinical CMV isolates, including those resistant to conventional antiviral drugs like ganciclovir.[4]
-
Interestingly, both oligonucleotides showed significantly higher potency in human retinal pigment epithelial (HRPE) cells compared to human lung fibroblast (MRC-5) cells, suggesting cell-type specific differences in uptake or mechanism of action.[5]
II. Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro potency studies. Below are the protocols for the key experiments cited in this guide.
A. Plaque Reduction Assay for CMV
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.
1. Cell Culture and Virus Inoculation:
- Human fibroblast cells (e.g., MRC-5) or human retinal pigment epithelial (HRPE) cells are seeded in 24-well plates and grown to confluency.[5][6]
- The cell monolayers are then infected with a known amount of CMV (e.g., 40-80 plaque-forming units per well).[6]
- The virus is allowed to adsorb to the cells for approximately 90 minutes at 37°C.[6]
2. Antisense Oligonucleotide Treatment:
- Following adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., 0.4% agarose) containing various concentrations of the antisense oligonucleotide.[6][7]
- Control wells receive the overlay medium without the ASO.[6]
3. Incubation and Plaque Visualization:
- The plates are incubated at 37°C in a CO2 incubator for 7 to 14 days, allowing for the formation of viral plaques.[6][7]
- After the incubation period, the cells are fixed with 10% formalin and stained with a solution like 0.8% crystal violet to visualize and count the plaques.[6]
4. Data Analysis:
- The number of plaques in the ASO-treated wells is compared to the number in the control wells.
- The IC50 value, the concentration of the ASO that reduces the number of plaques by 50%, is then calculated using statistical methods.[6]
B. RNase H-Mediated Cleavage Assay
This assay confirms that the antisense oligonucleotide is working through the intended RNase H-mediated mechanism of action.
1. Substrate Preparation:
- A short, radiolabeled or fluorescently-labeled RNA oligonucleotide corresponding to the target sequence within the CMV IE2 mRNA is synthesized.
- The antisense oligonucleotide is also synthesized.
- The labeled RNA and the ASO are annealed to form an RNA-DNA hybrid duplex.[8]
2. RNase H Digestion:
- The RNA-DNA duplex is incubated with purified recombinant human RNase H1 enzyme in a reaction buffer containing magnesium chloride, which is essential for enzyme activity.[8]
- The reaction is typically carried out at 37°C for a defined period (e.g., 20 minutes).[9]
3. Analysis of Cleavage Products:
- The reaction is stopped by adding EDTA.[9]
- The reaction products are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
- The cleavage of the labeled RNA is visualized by autoradiography or fluorescence imaging. The presence of smaller RNA fragments indicates that the ASO successfully guided RNase H to cleave the target RNA.[10]
III. Visualizing the Mechanism and Workflow
A. Mechanism of Action of Antisense Oligonucleotides
The following diagram illustrates the primary mechanism of action for RNase H-dependent antisense oligonucleotides like fomivirsen.
Caption: Mechanism of action for RNase H-dependent antisense oligonucleotides.
B. Experimental Workflow for Determining In Vitro Potency
This diagram outlines the key steps involved in assessing the in vitro potency of an antisense oligonucleotide against CMV.
Caption: Workflow for determining the in vitro potency of ASOs against CMV.
References
- 1. aph-hsps.hu [aph-hsps.hu]
- 2. The powerful world of antisense oligonucleotides: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Inhibition of human cytomegalovirus replication in a human retinal epithelial cell model by antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Resistance Profiles of Vitravene (Fomivirsen) and DNA Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of Vitravene (fomivirsen) and DNA polymerase inhibitors, two classes of antiviral drugs used in the treatment of Cytomegalovirus (CMV) infections. The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction
Cytomegalovirus (CMV) is a significant pathogen, particularly in immunocompromised individuals, where it can cause severe end-organ diseases such as retinitis. The mainstay of anti-CMV therapy has been a class of drugs that inhibit the viral DNA polymerase. However, the emergence of drug-resistant CMV strains has necessitated the development of alternative therapeutic strategies with different mechanisms of action, such as this compound. Understanding the cross-resistance profiles of these drugs is crucial for effective clinical management and the development of new antiviral agents.
Mechanism of Action
This compound (Fomivirsen)
This compound is a phosphorothioate (B77711) oligonucleotide that functions through an antisense mechanism.[1][2] Its nucleotide sequence is complementary to the messenger RNA (mRNA) transcripts of the major immediate early region 2 (IE2) of CMV.[1][2] By binding to this target mRNA, fomivirsen inhibits the synthesis of IE2 proteins, which are essential for the regulation of viral gene expression and the production of infectious virus.[1][2]
DNA Polymerase Inhibitors
This class of drugs, which includes ganciclovir (B1264), foscarnet (B613817), and cidofovir (B1669016), targets the CMV DNA polymerase enzyme (encoded by the UL54 gene), which is critical for viral replication.[3][4]
-
Ganciclovir: A synthetic nucleoside analog of 2'-deoxyguanosine, ganciclovir requires initial phosphorylation by the virus-encoded UL97 protein kinase to its monophosphate form.[5] Cellular kinases then convert it to the active triphosphate form, which competitively inhibits the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to premature termination.[5]
-
Foscarnet: A pyrophosphate analog, foscarnet directly and non-competitively inhibits the viral DNA polymerase by blocking the pyrophosphate binding site.[6]
-
Cidofovir: A nucleotide analog of cytosine, cidofovir is phosphorylated to its active diphosphate (B83284) form by cellular enzymes, bypassing the need for viral UL97 kinase.[6] It then acts as a competitive inhibitor of the viral DNA polymerase.[5]
Cross-Resistance Profiles
Cross-resistance occurs when a viral mutation conferring resistance to one drug also results in resistance to another drug. Due to their distinct mechanisms of action, the cross-resistance profile between this compound and DNA polymerase inhibitors is minimal.
This compound has been shown to be active against CMV isolates that are resistant to ganciclovir, foscarnet, and/or cidofovir. [1][2] This is because resistance to DNA polymerase inhibitors is primarily associated with mutations in the UL54 (DNA polymerase) and/or UL97 (protein kinase) genes, which are not the targets of this compound.[3][4] Conversely, CMV isolates that develop resistance to fomivirsen may remain sensitive to DNA polymerase inhibitors.[1][2]
Cross-resistance is a significant concern among the DNA polymerase inhibitors themselves. Mutations in the UL54 gene can confer resistance to ganciclovir, foscarnet, and cidofovir in various combinations.[3][7] For instance, certain mutations in the exonuclease domains of UL54 can lead to cross-resistance between ganciclovir and cidofovir.[8]
Quantitative Data on Antiviral Resistance
The following tables summarize the fold-resistance conferred by common mutations in the CMV UL97 and UL54 genes to various DNA polymerase inhibitors. The data is presented as the fold-increase in the 50% inhibitory concentration (IC50) compared to wild-type virus.
Table 1: Ganciclovir Resistance Conferred by Common UL97 Gene Mutations
| Mutation | Amino Acid Change | Fold Increase in Ganciclovir IC50 |
| M460V/I | Methionine to Valine/Isoleucine | 5 to 10-fold |
| H520Q | Histidine to Glutamine | 5 to 10-fold |
| C592G | Cysteine to Glycine | ~3-fold |
| A594V | Alanine to Valine | 5 to 10-fold |
| L595S | Leucine to Serine | 5 to 10-fold |
| C603W | Cysteine to Tryptophan | 5 to 10-fold |
Data compiled from multiple sources.[9]
Table 2: Cross-Resistance Conferred by Common UL54 Gene Mutations
| Mutation | Amino Acid Change | Fold Increase in Ganciclovir IC50 | Fold Increase in Foscarnet IC50 | Fold Increase in Cidofovir IC50 |
| N408D | Asparagine to Aspartic Acid | Resistant | Sensitive | Resistant |
| F412C | Phenylalanine to Cysteine | Resistant | Sensitive | Resistant |
| P522S | Proline to Serine | Resistant | Sensitive | Resistant |
| L773V | Leucine to Valine | Sensitive | Resistant | Sensitive |
| V812L | Valine to Leucine | Low-level Resistant | Low-level Resistant | Low-level Resistant |
| A987G | Alanine to Glycine | Resistant | Sensitive | Resistant |
Data compiled from multiple sources.[7]
Experimental Protocols
Phenotypic Analysis: Plaque Reduction Assay
The plaque reduction assay is a functional assay used to determine the concentration of an antiviral drug required to inhibit viral replication by 50% (IC50).
Methodology:
-
Cell Culture: Confluent monolayers of human foreskin fibroblasts (HFFs) are prepared in multi-well plates.
-
Virus Inoculation: A standardized amount of CMV is inoculated onto the cell monolayers.
-
Drug Application: Serial dilutions of the antiviral drug being tested are added to the wells.
-
Incubation: The plates are incubated to allow for virus replication and plaque formation.
-
Overlay: A semi-solid overlay (e.g., agarose) is added to restrict virus spread to adjacent cells.
-
Plaque Visualization: After a further incubation period, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques is counted for each drug concentration, and the IC50 value is calculated.[10][11]
Genotypic Analysis: Sequencing of UL97 and UL54 Genes
Genotypic analysis identifies specific mutations in the viral genome that are known to confer drug resistance.
Methodology:
-
DNA Extraction: Viral DNA is extracted from clinical samples (e.g., plasma, whole blood).
-
PCR Amplification: The UL97 and UL54 gene regions are amplified using specific primers and polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified PCR products are sequenced using methods such as Sanger sequencing or next-generation sequencing.
-
Sequence Analysis: The obtained sequences are compared to a wild-type reference sequence to identify any mutations.[3][12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action for this compound and DNA Polymerase Inhibitors.
Caption: Mechanisms of resistance to this compound and DNA Polymerase Inhibitors.
Caption: Experimental workflows for phenotypic and genotypic resistance testing.
References
- 1. Fomivirsen (this compound) | Oligowiki [oligowizard.com]
- 2. Phenotypic Evaluation of Previously Uncharacterized Cytomegalovirus DNA Polymerase Sequence Variants Detected in a Valganciclovir Treatment Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CMV Drug Resistance UL97 and UL54 [testguide.labmed.uw.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Antiviral therapy for human cytomegalovirus - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotyping of Cytomegalovirus Drug Resistance Mutations by Using Recombinant Viruses Incorporating a Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The biology of cytomegalovirus drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Rapid Detection of Human Cytomegalovirus UL97 and UL54 Mutations Directly from Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Safety of Vitravene (Fomivirsen) in CMV Retinitis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term safety profiles of Vitravene (fomivirsen) and other prominent treatments for Cytomegalovirus (CMV) retinitis, including ganciclovir (B1264) (and its prodrug valganciclovir), foscarnet, and cidofovir (B1669016). The data presented is compiled from clinical trials and post-marketing surveillance to offer an objective overview for research and drug development professionals.
Executive Summary
This compound (fomivirsen), an antisense oligonucleotide administered intravitreally, presented a distinct long-term safety profile characterized primarily by localized ocular adverse events. Unlike systemic therapies such as ganciclovir, foscarnet, and cidofovir, fomivirsen's negligible systemic exposure minimized the risk of systemic toxicities. However, its use was associated with manageable ocular inflammation. The advent of highly active antiretroviral therapy (HAART) led to a significant decrease in the incidence of CMV retinitis, ultimately resulting in the withdrawal of fomivirsen from the market. The following sections provide a detailed breakdown of the comparative safety data, experimental methodologies, and relevant biological pathways.
Quantitative Safety Data Comparison
The long-term safety data for fomivirsen and its comparators are summarized below. It is important to note that these data are derived from different clinical trials and patient populations, and direct head-to-head long-term comparative trials are limited.
Table 1: Long-Term Ocular Adverse Events
| Adverse Event | This compound (fomivirsen) (Intravitreal) | Ganciclovir (Intravitreal Implant) | Cidofovir (Intravenous) |
| Anterior Chamber Inflammation / Uveitis | Most frequently reported; dose and schedule dependent (4.06 to 8.35 events/patient-year).[1] | Reported, but less frequent than with fomivirsen. | Frequent, reported in up to 8 of 9 patients in one study; may require topical corticosteroids.[2][3] |
| Increased Intraocular Pressure | Frequently reported and manageable.[1] | Can occur post-implantation. | Less commonly reported as a primary adverse event. |
| Retinal Detachment | No instances reported in a key randomized trial.[4] | Occurred in 5% to 24% of eyes in early studies, with a 25% rate in a long-term follow-up study.[5] | Not a commonly reported direct adverse effect. |
| Cataract | Reported as a potential adverse event.[1] | A frequent long-term complication, with cataract extraction required in 31% of eyes in one long-term study.[5] | Not a commonly reported direct adverse effect. |
| Hypotony | Not a primary reported adverse event. | Not a primary reported adverse event. | Can occur and may be visually significant, potentially requiring discontinuation of the drug.[3][6] |
| Bull's Eye Maculopathy | A case report of reversible bull's eye maculopathy has been published.[7] | Not a characteristic adverse event. | Not a characteristic adverse event. |
Table 2: Long-Term Systemic Adverse Events
| Adverse Event | this compound (fomivirsen) (Intravitreal) | Ganciclovir / Valganciclovir (Systemic) | Foscarnet (Systemic) | Cidofovir (Systemic) | | --- | --- | --- | --- | | Nephrotoxicity | Not reported due to lack of systemic exposure.[8][9] | Renal impairment can occur. | Major dose-limiting toxicity; reported in up to 33% of patients without adequate hydration.[10] | Major dose-limiting toxicity; proteinuria of 2+ or more occurred at a rate of 1.22/person-year.[2][6] | | Bone Marrow Suppression | Not reported. | Most common adverse reaction, includes neutropenia, anemia, and thrombocytopenia.[11][12] | Less likely to cause bone marrow suppression compared to ganciclovir.[13] | Neutropenia has been observed.[14] | | Electrolyte Imbalances | Not reported. | Can occur. | Seizures related to alterations in plasma minerals and electrolytes have been associated with treatment.[10] | Can occur, often related to renal toxicity. | | Infertility | Not reported. | May cause temporary or permanent inhibition of spermatogenesis and suppression of fertility.[12][15] | Not a primary reported long-term effect. | Animal studies indicated hypospermia.[14] | | Carcinogenicity | Not indicated in preclinical studies. | Potential to cause cancers in humans based on animal data.[16] | Not a primary reported long-term effect. | Found to be carcinogenic in animal studies.[14] | | Gastrointestinal Disturbances | Not reported. | Common, including diarrhea and nausea.[15][16] | Can occur. | Nausea, vomiting, and diarrhea are common side effects.[17] |
Experimental Protocols
The safety and efficacy of these CMV treatments were evaluated in various clinical trials. Below are generalized experimental protocols representative of those studies.
Fomivirsen Clinical Trial Protocol (Generalized)
A multicenter, randomized, controlled clinical trial design was often employed to assess the efficacy and safety of intravitreous fomivirsen for CMV retinitis in patients with AIDS.[4]
-
Patient Population : Patients with a diagnosis of AIDS and active CMV retinitis. Lesions were often required to be of a certain size and in the peripheral retina.
-
Randomization : Patients were randomized to either immediate treatment with fomivirsen or deferral of treatment until progression of the retinitis.
-
Treatment Regimen :
-
Induction Phase : Fomivirsen (e.g., 165 µg or 330 µg) administered via intravitreal injection weekly for three weeks.[4]
-
Maintenance Phase : Fomivirsen administered every other week.
-
-
Monitoring :
-
Regular ophthalmologic examinations, including indirect ophthalmoscopy and fundus photography, to assess retinitis progression.
-
Adverse events were recorded at each visit, with a focus on ocular events such as inflammation, intraocular pressure, and visual acuity.
-
-
Primary Outcome : Time to first progression of CMV retinitis, as determined by masked assessment of fundus photographs.
-
Safety Assessment : Incidence rates of ocular and systemic adverse events were calculated, often as "events/patient-year" or "patients with events/person-year".[1]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Antisense Inhibition by Fomivirsen
Fomivirsen is an antisense oligonucleotide that blocks the replication of CMV through a unique mechanism compared to DNA polymerase inhibitors.
Caption: Fomivirsen inhibits CMV replication by binding to IE2 mRNA, blocking protein synthesis.
Mechanism of Action: DNA Polymerase Inhibitors
Ganciclovir, foscarnet, and cidofovir all target the CMV DNA polymerase, but through different interactions.
Caption: Ganciclovir, foscarnet, and cidofovir inhibit CMV DNA polymerase to halt viral replication.
General Experimental Workflow for CMV Retinitis Trials
The workflow for clinical trials evaluating treatments for CMV retinitis generally follows a structured approach from patient screening to long-term follow-up.
Caption: A typical workflow for a randomized controlled trial of a CMV retinitis treatment.
References
- 1. Safety of intravitreous fomivirsen for treatment of cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term follow-up of patients with AIDS treated with parenteral cidofovir for cytomegalovirus retinitis: the HPMPC Peripheral Cytomegalovirus Retinitis Trial. The Studies of Ocular Complications of AIDS Research Group in collaboration with the AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular complications of intravenous cidofovir for cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Follow-up of Patients With Cytomegalovirus Retinitis Treated With a Ganciclovir Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cidofovir: a review of its use in cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Fomivirsen: clinical pharmacology and potential drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. Long term therapy of cytomegalovirus retinitis with ganciclovir in a child with acquired immunodeficiency syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Foscarnet and Ganciclovir Compared as Treatment for CMV Retinitis | National Eye Institute [nei.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Ganciclovir: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 16. Valganciclovir Side Effects: Common, Severe, Long Term [drugs.com]
- 17. Cidofovir: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
A Comparative Analysis of Vitravene (Fomivirsen) Therapy for Cytomegalovirus Retinitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Vitravene (fomivirsen) therapy with other treatment modalities for Cytomegalovirus (CMV) retinitis, a sight-threatening opportunistic infection commonly seen in individuals with compromised immune systems, particularly those with Acquired Immunodeficiency Syndrome (AIDS).[1][2] While this compound marked a significant milestone as the first antisense oligonucleotide drug to receive FDA approval, its use has been largely supplanted by the advent of Highly Active Antiretroviral Therapy (HAART), which has dramatically reduced the incidence of CMV retinitis.[3][4] This document presents a retrospective analysis of its efficacy, mechanism of action, and safety profile in comparison to other available treatments, supported by available clinical data.
Mechanism of Action: A Novel Approach
This compound (fomivirsen) is a 21-nucleotide phosphorothioate (B77711) oligonucleotide that functions through an antisense mechanism to inhibit the replication of human cytomegalovirus (HCMV).[1][5][6] Its nucleotide sequence is complementary to the messenger RNA (mRNA) transcripts of the major immediate-early region 2 (IE2) of HCMV.[1][5] The IE2 region is crucial for regulating the expression of viral genes essential for the production of infectious CMV.[1][5] By binding to the target mRNA, fomivirsen blocks the synthesis of IE2 proteins, thereby inhibiting viral replication.[1][5] This mechanism is distinct from that of other anti-CMV drugs like ganciclovir (B1264), foscarnet (B613817), and cidofovir (B1669016), which primarily target the viral DNA polymerase.[1] This difference in mechanism of action suggests that fomivirsen could be effective against CMV strains resistant to these other agents.[1]
Clinical Efficacy
Clinical trials have demonstrated the efficacy of fomivirsen in treating CMV retinitis. In a randomized controlled trial involving patients with newly diagnosed peripheral CMV retinitis, immediate treatment with intravitreal fomivirsen (165 µg) resulted in a significantly longer median time to disease progression (71 days) compared to the deferred treatment group (13 days).[7] For patients who had failed other anti-CMV treatments, a higher dose of fomivirsen (330 µg) led to an interpolated time to progression of 91 days.[6][8]
| Treatment Group | Median Time to Progression (Days) | Reference |
| Immediate Fomivirsen (165 µg) | 71 | [7] |
| Deferred Treatment | 13 | [7] |
| Fomivirsen (330 µg) in treatment-failed patients | 91 | [6][8] |
Comparative Treatment Landscape
While fomivirsen offered a unique mechanism of action, several other systemic and local therapies have been the mainstay of CMV retinitis treatment. These include intravenous ganciclovir, foscarnet, and cidofovir, as well as oral valganciclovir (B601543) and the intravitreal ganciclovir implant.[9][10]
| Therapy | Administration | Common Adverse Events |
| This compound (fomivirsen) | Intravitreal Injection | Anterior chamber inflammation, increased intraocular pressure.[11] |
| Ganciclovir | Intravenous, Oral (Valganciclovir), Intravitreal Implant | Myelosuppression (neutropenia, thrombocytopenia).[12][13] |
| Foscarnet | Intravenous | Nephrotoxicity, electrolyte imbalances.[12][13] |
| Cidofovir | Intravenous | Nephrotoxicity, uveitis, hypotony.[13] |
Experimental Protocols
Randomized Controlled Trial of Fomivirsen for Newly Diagnosed Peripheral CMV Retinitis
A multicenter, prospective, randomized clinical trial was conducted to assess the efficacy of intravitreal fomivirsen.
-
Participants: Patients with AIDS and newly diagnosed peripheral CMV retinitis lesions at least 750 µm outside of zone 1.
-
Intervention:
-
Immediate Treatment Group (n=18): Received intravitreal fomivirsen (165 µg) weekly for three doses (induction), followed by injections every other week (maintenance).
-
Deferred Treatment Group (n=10): Treatment was deferred until CMV retinitis lesions progressed according to standard definitions.
-
-
Primary Outcome: Time to first progression of CMV retinitis, as determined by two independent, masked fundus photography reading centers.
-
Results: The median time to first progression was 71 days in the immediate treatment group compared to 13 days in the deferred treatment group.[7]
Cost-Effectiveness: A Historical Perspective
A direct and contemporary cost-effectiveness analysis of this compound therapy is not available due to its withdrawal from the market.[3] The therapeutic landscape for CMV retinitis was fundamentally altered by the success of HAART, which significantly reduced the patient population requiring local, sight-saving therapies like this compound.[4]
Economic evaluations of other CMV retinitis treatments have been conducted. For instance, a prospective clinical economic study found oral ganciclovir to be a cost-saving alternative to intravenous ganciclovir for maintenance therapy.[14] Another study using a simulation model suggested that initiating treatment with systemic cidofovir appeared to be the least costly option over a 13-month period compared to foscarnet and ganciclovir regimens.[15]
These historical analyses of alternative therapies provide context but do not allow for a direct cost-effectiveness comparison with this compound. The decision to use a particular therapy in the pre-HAART era was complex, balancing efficacy, systemic toxicity, and the need for long-term venous access.
Conclusion
This compound (fomivirsen) represented a pioneering therapeutic approach for CMV retinitis, offering a novel antisense mechanism of action and a valuable alternative for patients who were intolerant to or had failed other therapies. While its clinical use has been superseded by the transformative impact of HAART, the principles of its design and its targeted mechanism of action continue to be relevant in the development of nucleic acid-based therapeutics. The available data underscore its efficacy and generally manageable local side effect profile. For drug development professionals, the story of fomivirsen serves as a compelling case study in the evolution of antiviral therapies and the impact of broader medical advancements on the trajectory of a targeted drug.
References
- 1. This compound (Fomivirsen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. drugs.com [drugs.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. techtransfer.nih.gov [techtransfer.nih.gov]
- 5. Fomivirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Optimal management of cytomegalovirus retinitis in patients with AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Safety of intravitreous fomivirsen for treatment of cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of cytomegalovirus retinitis: A growing number of options - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytomegalovirus (CMV) Retinitis Treatment & Management: Medical Care, Surgical Care, Consultations [emedicine.medscape.com]
- 14. An economic evaluation of oral compared with intravenous ganciclovir for maintenance treatment of newly diagnosed cytomegalovirus retinitis in AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Economic evaluation of systemic treatments for cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating RNase H-Mediated Cleavage by Fomivirsen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fomivirsen, an antisense oligonucleotide, with other antiviral agents for the treatment of Cytomegalovirus (CMV) retinitis. We delve into the experimental data supporting its unique RNase H-mediated mechanism of action and offer detailed protocols for its validation.
Fomivirsen: An Antisense Approach to CMV Retinitis
Fomivirsen is a 21-base phosphorothioate (B77711) oligonucleotide designed to be complementary to the messenger RNA (mRNA) of the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[1][2][3][4] By binding to this specific mRNA sequence, fomivirsen inhibits the synthesis of IE2 proteins, which are essential for the regulation of viral gene expression and the production of infectious CMV.[5] A key aspect of its mechanism is the proposed recruitment of the cellular enzyme RNase H, which selectively degrades the RNA strand of the DNA-RNA heteroduplex, leading to the cleavage of the target mRNA.[1][4][6] While this mechanism is widely accepted, it is noteworthy that some studies have highlighted the challenge of detecting specific mRNA degradation products in vivo, leading to some debate.[1][7]
Comparative Efficacy of Fomivirsen and Alternatives
Fomivirsen offers a distinct mechanism of action compared to traditional antiviral drugs that target viral DNA polymerase. This makes it a valuable option for patients with CMV retinitis who are intolerant to or have failed other treatments.[6][8] The following table summarizes the in vitro efficacy of fomivirsen compared to other antivirals used in the management of CMV retinitis.
| Drug | Mechanism of Action | Target | In Vitro Efficacy (IC50/EC50) | Reference |
| Fomivirsen | Antisense Oligonucleotide; RNase H-mediated mRNA cleavage | CMV IE2 mRNA | EC50: 0.1 µM (against CMV in a 96-well plate immunoassay) Mean IC50: 0.03 µM (in human retinal pigment epithelial cells) Mean IC50: 0.2 µM (in human fibroblast cells) | [1][2] |
| Ganciclovir | Guanosine analog; DNA polymerase inhibitor | Viral DNA Polymerase | EC50: 3 µM (against CMV in a 96-well plate immunoassay) | [1] |
| Foscarnet (B613817) | Pyrophosphate analog; DNA polymerase inhibitor | Viral DNA Polymerase | IC50 for resistant isolates: >400 µM | [9][10] |
| Cidofovir (B1669016) | Cytosine nucleotide analog; DNA polymerase inhibitor | Viral DNA Polymerase | IC50 for resistant isolates: >2 µM | [9][10] |
Experimental Protocols for Validating RNase H-Mediated Cleavage
Validating the RNase H-dependent cleavage of a target mRNA is crucial for confirming the mechanism of action of antisense oligonucleotides like fomivirsen. Below are detailed protocols for key experiments.
In Vitro RNase H Cleavage Assay
This assay directly assesses the ability of an antisense oligonucleotide to induce RNase H-mediated cleavage of a target RNA sequence in a cell-free system.
Materials:
-
Target RNA oligonucleotide (radiolabeled or fluorescently labeled)
-
Fomivirsen or control oligonucleotide
-
Recombinant RNase H enzyme
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Nuclease-free water
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea)
-
Gel loading buffer (e.g., formamide-based)
-
Phosphorimager or fluorescence scanner
Protocol:
-
Annealing: In a nuclease-free tube, mix the labeled target RNA oligonucleotide and the antisense oligonucleotide (fomivirsen or control) in RNase H reaction buffer. A typical molar ratio is 1:10 (RNA:ASO).
-
Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
Cleavage Reaction: Add recombinant RNase H to the annealed mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of gel loading buffer containing a chelating agent like EDTA.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the nucleic acids.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the desired separation of cleavage products is achieved.
-
Visualization: Visualize the cleavage products using a phosphorimager (for radiolabeled RNA) or a fluorescence scanner (for fluorescently labeled RNA). The presence of smaller RNA fragments in the fomivirsen-treated sample compared to the control indicates RNase H-mediated cleavage.
Northern Blot Analysis
Northern blotting allows for the detection and size characterization of the target mRNA from total cellular RNA, providing evidence of mRNA degradation.
Materials:
-
Total RNA extracted from CMV-infected cells treated with fomivirsen or a control.
-
Formaldehyde-agarose gel electrophoresis system.
-
Northern transfer apparatus.
-
Nylon membrane.
-
UV crosslinker.
-
Hybridization buffer.
-
Labeled probe specific for the CMV IE2 mRNA.
-
Washing buffers (e.g., SSC buffers of varying stringency).
-
Phosphorimager or chemiluminescence detection system.
Protocol:
-
RNA Electrophoresis: Separate the total RNA samples (typically 10-20 µg per lane) on a denaturing formaldehyde-agarose gel.
-
Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary or electro-transfer.
-
Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Prehybridization: Block the membrane with a suitable prehybridization buffer to prevent non-specific probe binding.
-
Hybridization: Incubate the membrane with a labeled probe specific for the CMV IE2 mRNA in hybridization buffer overnight at an appropriate temperature (e.g., 42°C or 68°C depending on the buffer).
-
Washing: Wash the membrane with buffers of increasing stringency to remove unbound probe.
-
Detection: Detect the hybridized probe using a phosphorimager or a chemiluminescence detection system. A significant reduction in the intensity of the full-length IE2 mRNA band in the fomivirsen-treated sample compared to the control is indicative of mRNA degradation.
Real-Time RT-PCR (RT-qPCR)
RT-qPCR is a highly sensitive method to quantify the levels of a specific mRNA, providing quantitative data on the extent of target mRNA reduction.
Materials:
-
Total RNA extracted from CMV-infected cells treated with fomivirsen or a control.
-
Reverse transcriptase and associated reagents for cDNA synthesis.
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).
-
Primers specific for the CMV IE2 mRNA and a stable reference gene (e.g., GAPDH, β-actin).
-
Real-time PCR instrument.
Protocol:
-
RNA Quality Control: Assess the integrity and purity of the extracted RNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the IE2 mRNA and the reference gene.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument according to the manufacturer's instructions.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the target and reference genes in all samples.
-
Calculate the relative expression of the IE2 mRNA in fomivirsen-treated cells compared to control-treated cells after normalization to the reference gene using a method like the ΔΔCt method. A significant decrease in the relative expression of IE2 mRNA validates the cleavage and degradation of the target.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of fomivirsen and the experimental workflow for validating RNase H-mediated cleavage.
Caption: Mechanism of action of fomivirsen.
Caption: Experimental workflow for validating RNase H-mediated cleavage.
References
- 1. aph-hsps.hu [aph-hsps.hu]
- 2. real.mtak.hu [real.mtak.hu]
- 3. researchgate.net [researchgate.net]
- 4. How to find the sequence of Fomivirsen? [synapse.patsnap.com]
- 5. Fomivirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Incidence of Foscarnet Resistance and Cidofovir Resistance in Patients Treated for Cytomegalovirus Retinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incidence of foscarnet resistance and cidofovir resistance in patients treated for cytomegalovirus retinitis. The Cytomegalovirus Retinitis and Viral Resistance Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to First and Second-Generation Antisense Therapies
For Researchers, Scientists, and Drug Development Professionals
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality capable of targeting the genetic basis of diseases by modulating RNA function. The evolution from first to second-generation ASOs has been marked by significant chemical modifications aimed at enhancing efficacy, durability, and safety. This guide provides an objective comparison of these two generations, supported by experimental data and detailed methodologies to inform preclinical research and drug development.
Key Performance Characteristics: A Quantitative Comparison
The transition from first to second-generation antisense therapies brought about substantial improvements in several key performance indicators. These enhancements are primarily due to chemical modifications that increase nuclease resistance, binding affinity to target RNA, and reduce off-target toxicity.
| Feature | First-Generation (Phosphorothioate) | Second-Generation (e.g., 2'-MOE Modified) |
| Binding Affinity (ΔTm per modification) | Decreases Tm compared to phosphodiester linkages.[1] | Increases Tm by approximately 0.9 to 1.6 °C per 2'-MOE modification.[1] |
| Nuclease Resistance / Serum Half-life | Half-life of approximately 1.5 hours for unmodified oligodeoxynucleotides. Phosphorothioate (B77711) (PS) modification significantly increases this.[2] Elimination half-lives for phosphorothioate ASOs range between 40 to 60 hours.[3] | Elimination half-life can extend to over a dozen days, with some 2'-MOE ASOs showing terminal plasma elimination of around 25-31 days.[3] |
| In Vivo Efficacy (Target mRNA Reduction) | Requires higher doses for significant target knockdown. | Demonstrates potent target mRNA reduction (e.g., 73-77% reduction in mouse and non-human primate models) at lower doses.[4] |
| Non-Specific Protein Binding | Phosphorothioate backbone increases non-specific binding to proteins, which can lead to toxicity.[5] | 2'-MOE modifications can reduce non-specific protein interactions, leading to a better safety profile.[5][6] |
| Toxicity Profile | Can induce pro-inflammatory effects and off-target toxicities, including hepatotoxicity, at high concentrations.[5] | Generally exhibits a more favorable safety profile with reduced immunostimulatory and off-target effects. However, some high-affinity second-generation modifications like LNA have been associated with hepatotoxicity.[7][8] |
Mechanism of Action: RNase H-Mediated Degradation
The primary mechanism of action for many first and second-generation ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA:DNA duplex. This leads to the degradation of the target mRNA and subsequent reduction in protein expression.
Caption: RNase H-mediated mechanism of action for antisense oligonucleotides.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of ASO performance. Below are methodologies for key assays.
In Vitro Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to quantify the reduction of target mRNA in cultured cells following ASO treatment.
1. Cell Culture and ASO Transfection:
-
Plate cells at an appropriate density to reach 30-50% confluency on the day of transfection.
-
Prepare ASO-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. A typical approach involves creating a dose-response curve with varying ASO concentrations.
-
Add the ASO complexes to the cells and incubate for 24-72 hours. Include a negative control ASO with a scrambled sequence.
2. RNA Isolation:
-
Lyse the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
3. Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.
4. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix (e.g., TaqMan).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in target mRNA expression, normalized to the housekeeping gene and compared to the negative control.
In Vivo Toxicity Assessment in Mice
This protocol describes a general procedure for evaluating the potential toxicity of ASOs in a mouse model.
1. ASO Administration:
-
Administer the ASO to mice via a relevant route, such as subcutaneous or intravenous injection. Dose levels should be determined based on preliminary efficacy studies. Include a saline-treated control group and a negative control ASO group.
2. Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health.
3. Blood Collection and Analysis:
-
At selected time points (e.g., 72 hours post-injection for acute toxicity), collect blood samples.
-
Process the blood to obtain serum or plasma.
-
Analyze the samples for markers of liver toxicity (e.g., alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels) and kidney toxicity (e.g., blood urea (B33335) nitrogen (BUN) and creatinine).
4. Tissue Collection and Histopathology:
-
At the end of the study, euthanize the animals and perform a necropsy.
-
Collect major organs, particularly the liver and kidneys.
-
Fix the tissues in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A qualified pathologist should examine the slides for any signs of cellular damage, inflammation, or other abnormalities.
Comparative Workflow for ASO Evaluation
The development and evaluation of novel ASO therapies follow a structured workflow, from initial design to in vivo validation.
Caption: A streamlined workflow for the preclinical evaluation of antisense oligonucleotides.
Logical Comparison of ASO Generations
The key distinctions between first and second-generation ASOs can be summarized through their core chemical modifications and resulting properties.
Caption: Key characteristics of first vs. second-generation antisense therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability measurement of oligonucleotides in serum samples using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of Vitravene: A Procedural Guide
Vitravene (fomivirsen), an antisense oligonucleotide once used for the treatment of cytomegalovirus (CMV) retinitis in individuals with AIDS, is a specialized therapeutic that necessitates meticulous disposal procedures to ensure laboratory and environmental safety.[1][2] Although the drug has been withdrawn from the market, research and development activities may still involve its handling.[1] This guide provides a comprehensive framework for the proper disposal of this compound, its containers, and contaminated materials, drawing upon general principles of pharmaceutical and oligonucleotide waste management in the absence of a specific manufacturer's protocol.
Key Characteristics of this compound for Disposal Considerations
A thorough understanding of this compound's properties is fundamental to implementing safe disposal practices. The following table summarizes key quantitative and qualitative data relevant to its handling and disposal.
| Property | Value/Description | Citation |
| Drug Type | Antisense Phosphorothioate Oligonucleotide | [1][2][3] |
| Formulation | Sterile, aqueous, preservative-free, bicarbonate-buffered solution | [3] |
| Concentration | 6.6 mg/mL | [4] |
| Vial Size | Single-use vials containing 0.25 mL of solution | [5] |
| Metabolism | Metabolized by exonucleases into shorter oligonucleotides and mononucleotide metabolites. | [3][6][7] |
| Storage | Store between 2-25° C (35-77° F). Protect from excessive heat and light. | [5] |
Experimental Protocol for this compound Disposal
Given that this compound is a synthetic oligonucleotide, its disposal should align with protocols for handling nucleic acid waste, with additional considerations for its status as a pharmaceutical agent. The following step-by-step methodology is recommended for the safe disposal of this compound and associated materials.
1. Disposal of Unused this compound Solution and Empty Vials:
-
Single-Use Principle: this compound is supplied in single-use vials. All unused solution must be discarded after initial use.[4][5]
-
Pharmaceutical Waste Stream: The vial containing the remaining solution should be disposed of as non-hazardous pharmaceutical waste. It is crucial to consult your institution's specific guidelines for pharmaceutical waste segregation.
-
Avoid Sewer Disposal: Do not dispose of this compound down the drain. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals, and as a best practice, this should be extended to all pharmaceutical waste to prevent environmental contamination.[8][9]
-
Container Disposal: Once emptied, the vial should be disposed of in a manner that prevents reuse. Typically, this involves placing it in a designated pharmaceutical waste container.
2. Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, and other sharp instruments that have come into contact with this compound should be immediately placed in a designated sharps container. This container should be puncture-resistant and leak-proof.
-
Non-Sharps: Other contaminated materials such as gloves, absorbent pads, and pipette tips should be collected in a biohazard bag or a designated container for pharmaceutical waste.
-
Decontamination of Surfaces: In case of a spill, the area should be decontaminated. While specific decontamination studies for this compound are not available, a common laboratory practice for oligonucleotides involves the use of a 10% bleach solution followed by a water rinse to remove the bleach residue. Ensure the bleach solution is freshly prepared.
3. General Handling and Waste Management Principles:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound and its waste.
-
Waste Segregation: It is critical to segregate this compound waste from regular trash and other chemical or biological waste streams. Follow your institution's and local regulations for pharmaceutical waste disposal.[10]
-
Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for specific guidance on pharmaceutical waste disposal and will be familiar with local and national regulations.[11]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting both laboratory personnel and the environment.
References
- 1. Fomivirsen - Wikipedia [en.wikipedia.org]
- 2. real.mtak.hu [real.mtak.hu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. This compound (Fomivirsen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Fomivirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. dem.ri.gov [dem.ri.gov]
- 11. uspmsds.com [uspmsds.com]
Essential Safety and Handling Guide for Vitravene (Fomivirsen)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for Vitravene (fomivirsen), an antisense oligonucleotide antiviral drug. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting, supporting research and development activities. Although this compound was previously approved for the local treatment of cytomegalomegalovirus (CMV) retinitis in patients with AIDS, it has since been withdrawn from the market for commercial reasons, not due to safety concerns.[1]
Personal Protective Equipment (PPE) for Laboratory Handling
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes of this compound solution. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 or equivalent respirator | Recommended when handling the powdered form of fomivirsen sodium to prevent inhalation. Not typically required when handling solutions in a well-ventilated area. |
Operational Plan: Preparation and Handling of this compound Solution
This compound is supplied as a sterile, aqueous, preservative-free solution.[2] For research purposes, the following steps, adapted from clinical preparation guidelines, should be followed to ensure proper handling and maintain sterility if required for cell-based assays.
Materials Required:
-
Vial of this compound (fomivirsen sodium)
-
70% ethyl alcohol
-
Sterile low-volume syringes (e.g., tuberculin)
-
Sterile 5-micron filter needles
-
Sterile 30-gauge needles
-
Appropriate sterile culture media or buffer for dilution
Preparation Protocol:
-
Aseptic Environment: All preparation steps should be conducted in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Vial Disinfection: Remove the plastic cap from the this compound vial and disinfect the rubber stopper with 70% ethyl alcohol.[2][3]
-
Solution Withdrawal: Attach a 5-micron filter needle to a sterile, low-volume syringe. The filter needle is crucial to prevent the introduction of particulate matter.[2][3]
-
Extraction: Carefully insert the filter needle through the disinfected rubber stopper and withdraw the desired volume of the this compound solution.
-
Dilution (if required): For in vitro experiments, the extracted this compound solution can be diluted to the desired working concentration using a sterile buffer or cell culture medium.
-
Needle Change: For application to cell cultures or other experimental systems, replace the filter needle with a new sterile needle of the appropriate gauge.
Quantitative Data Summary
The following table summarizes key quantitative information regarding this compound as supplied for clinical use. This data can be useful for experimental design.
| Parameter | Value | Source |
| Concentration | 6.6 mg/mL | [1] |
| Supplied Volume | 0.25 mL per vial | [1] |
| pH | 8.7 | [1] |
| Osmolality | 290 mOsm/kg | [1] |
| Molecular Formula | C₂₀₄H₂₄₃N₆₃O₁₁₄P₂₀S₂₀Na₂₀ | [1] |
| Molecular Weight | 7,122 g/mol | [1] |
Mechanism of Action: Antisense Inhibition of CMV Replication
Fomivirsen is a phosphorothioate (B77711) oligonucleotide designed to be complementary to a specific messenger RNA (mRNA) sequence from the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[2] The binding of fomivirsen to the target mRNA inhibits the synthesis of IE2 proteins, which are essential for the regulation of viral gene expression and the production of new infectious CMV particles.[2]
Caption: this compound's antisense mechanism of action.
Experimental Workflow: In Vitro Handling of this compound
The following diagram outlines a typical workflow for preparing and using this compound in an in vitro experimental setting, such as cell-based antiviral assays.
Caption: A typical in vitro experimental workflow for this compound.
Disposal Plan
Unused this compound solution and contaminated materials should be disposed of in accordance with institutional and local regulations for pharmaceutical waste.
-
Liquid Waste: Unused or expired this compound solution should be collected in a designated, sealed waste container. Do not pour down the drain.
-
Solid Waste: All materials that have come into contact with this compound, including vials, syringes, needles, and gloves, should be disposed of in a designated sharps container or biohazardous waste container as appropriate.
-
Decontamination: Work surfaces should be decontaminated with a suitable disinfectant after handling this compound.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the integrity of their experimental results when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
